TG6-10-1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOECAJFJFUFC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TG6-10-1: A Deep Dive into its Mechanism of Action as a Selective EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the EP2 receptor, the downstream signaling consequences of this interaction, and its effects in preclinical models of neurological disorders. The information presented is intended to support further research and development of this compound and other EP2-targeted therapeutics.
Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor
The primary mechanism of action of this compound is its competitive antagonism of the EP2 receptor.[1][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[4] this compound binds to the EP2 receptor and competitively inhibits the binding of PGE2, thereby preventing receptor activation and downstream signaling.
Quantitative Analysis of this compound Binding and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The equilibrium dissociation constant (KB) for the antagonist-receptor complex is a key measure of its potency.
| Parameter | Value | Assay System | Reference |
| KB | 17.8 nM | Schild regression analysis in C6 glioma cells overexpressing human EP2 receptor |
The selectivity of this compound for the EP2 receptor over other prostanoid receptors is crucial for its targeted therapeutic effects and minimizing off-target side effects.
| Receptor | Selectivity Fold (over EP2) | Reference |
| EP3, EP4, IP | >300 | |
| EP1 | 100 | |
| FP, TP | 25 | |
| DP1 | 10 |
At a concentration of 10 µM, this compound shows minimal inhibition of COX-1 (7%) and COX-2 (14%) enzymes, and the leukotriene B4 receptor BLT1 (1%). Furthermore, it has been shown to have negligible effects on a panel of 40 other enzymes, ion channels, receptors, and neurotransmitter transporters at concentrations up to 10 µM.
Downstream Signaling Pathways Modulated by this compound
Activation of the EP2 receptor by PGE2 initiates a signaling cascade that primarily involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. This compound, by blocking the initial step of PGE2 binding, effectively inhibits this entire signaling pathway.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
In-Depth Technical Guide: TG6-10-1 as a Selective EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four G protein-coupled receptor subtypes, EP1-4. The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in promoting inflammation and its involvement in various disease states. This document provides a comprehensive technical overview of TG6-10-1, a potent and selective competitive antagonist of the human EP2 receptor. We will delve into its pharmacological properties, the underlying signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a deeper understanding of this important research compound.
Introduction to this compound
This compound is a small molecule antagonist designed for high selectivity and potency at the human EP2 receptor.[1][2][3][4] It has been developed as a tool compound for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of the EP2 receptor. Its favorable pharmacokinetic profile makes it suitable for animal studies, where it has demonstrated significant anti-inflammatory and neuroprotective effects.[1]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo experiments. Key quantitative data are summarized in the tables below.
Binding Affinity and Potency
This compound acts as a competitive antagonist at the EP2 receptor. Its binding affinity has been determined through Schild regression analysis.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| KB | 17.8 nM | Schild Regression Analysis |
Selectivity Profile
This compound exhibits high selectivity for the EP2 receptor over other human prostanoid receptors.
Table 2: Selectivity of this compound for Human Prostanoid Receptors
| Receptor | Selectivity Fold (over EP2) | Reference |
| EP1 | >100-fold | |
| EP3 | >300-fold | |
| EP4 | >300-fold | |
| DP1 | >10-fold | |
| FP | >25-fold | |
| IP | >300-fold | |
| TP | >25-fold |
Off-Target Activity
The compound has been screened against a panel of other receptors, ion channels, and enzymes to assess its off-target activity.
Table 3: Off-Target Activity of this compound
| Target | Activity | Concentration | Reference |
| 5-HT2B Receptor | IC50 = 7.5 µM | 10 µM | |
| COX-1 | 7% inhibition | 10 µM | |
| COX-2 | 14% inhibition | 10 µM | |
| BLT1 | 1% inhibition | 10 µM | |
| Panel of 40 enzymes, ion channels, receptors, and transporters | Negligible effect | >10 µM |
Pharmacokinetic Properties
This compound displays a pharmacokinetic profile that allows for its use in in vivo animal models.
Table 4: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, i.p.)
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | ~1.6 hours | |
| Brain:Plasma Ratio | 1.6 |
Mechanism of Action and Signaling Pathways
EP2 Receptor Signaling
The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which phosphorylate downstream targets, leading to various cellular responses, including gene transcription and modulation of inflammatory processes.
Antagonistic Action of this compound
This compound acts as a competitive antagonist, binding to the EP2 receptor at the same site as PGE2 but without activating it. By occupying the receptor, this compound prevents PGE2 from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP and subsequent cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of receptor antagonists. The following sections outline the key experimental protocols used to evaluate this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the EP2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold for harvesting.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution at a fixed concentration (typically at or below its Kd).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (e.g., 20-50 µg protein per well).
-
Increasing concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
Radioligand solution.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (TR-FRET)
This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of this compound in blocking EP2 receptor signaling.
Materials:
-
Cells overexpressing the human EP2 receptor (e.g., C6 glioma cells).
-
Cell culture medium.
-
PGE2 (agonist).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
TR-FRET cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture cells expressing the EP2 receptor to an appropriate density.
-
Cell Plating: Seed the cells into a 384-well white plate and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30-40 minutes) at room temperature to allow for cAMP accumulation.
-
Cell Lysis and Detection: Add the TR-FRET assay reagents (lysis buffer containing the donor and acceptor fluorophores) according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor/donor emission).
-
Normalize the data to the controls (basal and stimulated).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Schild Regression Analysis
This analysis is used to determine if an antagonist is competitive and to calculate its equilibrium dissociation constant (KB).
Objective: To characterize the nature of antagonism of this compound at the EP2 receptor.
Procedure:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP accumulation) to generate a dose-response curve for the agonist (PGE2) in the absence of the antagonist.
-
Generate Shifted Dose-Response Curves: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
Determine EC50 Values: Calculate the EC50 of the agonist for each antagonist concentration.
-
Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio (DR) using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Data Analysis:
-
Perform a linear regression on the Schild plot.
-
A slope that is not significantly different from 1.0 indicates competitive antagonism.
-
The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2). The KB can then be calculated as 10-pA2.
-
References
The EP2 Antagonist TG6-10-1: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its role in promoting inflammation and its involvement in various disease states. TG6-10-1 is a potent and selective competitive antagonist of the EP2 receptor, demonstrating significant therapeutic potential in preclinical models of neurological disorders and systemic inflammation. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and drug development efforts.
Pharmacological Properties of this compound
Binding Affinity and Selectivity
This compound exhibits a high affinity for the human EP2 receptor with a competitive antagonist mechanism of action. Its selectivity has been rigorously evaluated against other prostanoid receptors, demonstrating a favorable profile for targeted therapeutic intervention.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| EP2 Receptor Binding Affinity (Kb) | 17.8 nM | [1] |
| Selectivity vs. Human EP1 Receptor | ~100-fold | [1][2] |
| Selectivity vs. Human EP3 Receptor | >300-fold | [1][2] |
| Selectivity vs. Human EP4 Receptor | >300-fold | |
| Selectivity vs. Human DP1 Receptor | ~10-fold | |
| Selectivity vs. Human FP Receptor | ~25-fold | |
| Selectivity vs. Human IP Receptor | >300-fold | |
| Selectivity vs. Human TP Receptor | ~25-fold |
In Vitro Efficacy
The antagonistic activity of this compound at the EP2 receptor has been confirmed in cell-based functional assays. This compound effectively blocks PGE2-induced cyclic adenosine monophosphate (cAMP) accumulation, a key downstream signaling event of EP2 receptor activation. In SH-SY5Y cells, this compound robustly blocks cAMP accumulation induced by 10 µM PGE2 in a concentration-dependent manner.
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in multiple animal models of disease, primarily focusing on neuroinflammation and its consequences.
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Key Findings | Reference(s) |
| Mouse Pilocarpine Model of Status Epilepticus | - Improved 1-week survival from 60% to 90%- Accelerated recovery of lost weight- Reduced neuroinflammation and opening of the blood-brain barrier- Decreased neurodegeneration in the hippocampus | |
| Rat Diisopropyl Fluorophosphate (DFP) Model of Status Epilepticus | - Reduced neurodegeneration in the hippocampus- Blunted the inflammatory cytokine burst- Reduced microglial activation- Decreased weight loss | |
| Mouse Lipopolysaccharide (LPS) Model of Systemic Inflammation | - Promoted recovery of body weight- Mitigated neuroinflammation (reduced inflammatory cytokines and microgliosis)- Prevented the loss of synaptic proteins- Ameliorated depression-like behavior and memory loss |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound possesses properties suitable for in vivo research.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Half-life (t1/2) | ~1.6 hours | 5 mg/kg, i.p. | |
| Brain-to-Plasma Ratio | 1.6 | 5 mg/kg, i.p. |
Signaling Pathways
The EP2 receptor is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac), which mediate various downstream cellular responses. This compound acts by competitively blocking the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade.
Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Schild Regression Analysis for Kb Determination
This protocol is used to determine the equilibrium dissociation constant (Kb) of a competitive antagonist.
-
Cell Culture: Culture cells stably expressing the human EP2 receptor (e.g., HEK293 or C6-glioma cells) in appropriate media.
-
Antagonist Pre-incubation: Seed cells in a multi-well plate. Pre-incubate the cells with increasing concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at room temperature.
-
Agonist Stimulation: Add increasing concentrations of the agonist (PGE2) to the wells.
-
Incubation: Incubate the plate for a period sufficient to achieve a stable response (e.g., 30-40 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Construct concentration-response curves for PGE2 in the presence of different concentrations of this compound. Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value, from which the Kb can be calculated (Kb = 10-pA2).
Caption: Workflow for Schild Regression Analysis.
In Vivo Mouse Pilocarpine Model of Status Epilepticus
This model is used to evaluate the neuroprotective effects of this compound.
-
Animal Preparation: Use adult male mice (e.g., C57BL/6).
-
Induction of Status Epilepticus (SE): Administer pilocarpine (e.g., 280-380 mg/kg, i.p.) to induce seizures. To reduce peripheral cholinergic effects, pre-treat with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine.
-
Monitoring: Observe mice for seizure activity using a modified Racine scale. SE is characterized by continuous seizure activity.
-
Termination of SE: After a defined period of SE (e.g., 60 minutes), terminate the seizures with an anticonvulsant such as diazepam (10 mg/kg, i.p.) or pentobarbital (30 mg/kg, i.p.).
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at specific time points post-SE onset (e.g., 4, 21, and 30 hours).
-
Outcome Measures: Monitor survival, body weight, and functional recovery. At the end of the study period (e.g., 4 or 7 days post-SE), collect brain tissue for histological analysis of neurodegeneration and neuroinflammation (e.g., Fluoro-Jade B staining, Iba1 immunohistochemistry).
Caption: Experimental Workflow for the Mouse Pilocarpine Model.
In Vivo Mouse LPS Model of Systemic Inflammation
This model is used to assess the anti-inflammatory and neuroprotective effects of this compound in the context of systemic inflammation.
-
Animal Preparation: Use adult male mice.
-
Induction of Systemic Inflammation: Administer lipopolysaccharide (LPS) from E. coli (e.g., 3-5 mg/kg, i.p.).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p. or s.c.) or vehicle at a specific time point relative to the LPS injection (e.g., 0.5 hours after).
-
Outcome Measures:
-
Short-term (molecular studies): Euthanize mice at various time points (e.g., 0.5 to 8 hours) after LPS injection. Collect brain tissue to measure mRNA and protein levels of inflammatory mediators (e.g., COX-2, IL-6, TNF-α) and synaptic proteins.
-
Long-term (behavioral studies): Monitor body weight and perform behavioral tests to assess cognitive function (e.g., novel object recognition test) and depressive-like behavior (e.g., sucrose preference test) at later time points.
-
Caption: Experimental Workflow for the Mouse LPS Model.
Conclusion
This compound is a well-characterized, potent, and selective EP2 receptor antagonist with a promising preclinical profile. Its ability to mitigate neuroinflammation and neuronal damage in various disease models highlights its potential as a therapeutic agent for a range of disorders, including epilepsy and sepsis-associated encephalopathy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of pharmacology and drug development, facilitating further investigation into the therapeutic applications of EP2 receptor antagonism.
References
TG6-10-1's role in neuroinflammation and neurodegeneration.
An In-depth Technical Guide on the Role of TG6-10-1 in Neuroinflammation and Neurodegeneration
Introduction
This compound is a potent, selective, and competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] It is a cell-permeable, non-prostanoid small molecule that has emerged as a critical tool for investigating the role of the EP2 receptor in various pathological processes, particularly neuroinflammation and neurodegeneration.[2][4] The induction of cyclooxygenase-2 (COX-2) and the subsequent production of PGE2 are hallmark features of inflammation. PGE2 exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP2 receptor is widely expressed in the brain and has been implicated in mediating the detrimental effects of inflammation in the central nervous system (CNS). This guide provides a comprehensive overview of this compound, its mechanism of action, and its effects in preclinical models of neuroinflammation and neurodegeneration.
Mechanism of Action: Antagonism of the EP2 Receptor
This compound functions by competitively blocking the EP2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of PGE2. The EP2 receptor is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can then activate multiple downstream effectors, including Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac). These pathways are believed to mediate both neuroprotective and neurotoxic effects, depending on the cellular context. In glial cells, particularly microglia, EP2 activation is linked to the upregulation of inflammatory mediators, contributing to secondary neurotoxicity. By blocking this initial step, this compound prevents the activation of these downstream pathways.
Pharmacokinetics and Selectivity
This compound possesses a favorable pharmacokinetic profile for in vivo studies, with good brain permeability. Its selectivity for the EP2 receptor over other prostanoid receptors is a key feature, minimizing potential off-target effects.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Plasma Half-life | 1.6 - 1.8 hours | Intraperitoneal (i.p.) | |
| Brain-to-Plasma Ratio | 1.6 | Intraperitoneal (i.p.) |
| Schild KB | 17.8 nM | N/A | |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Selectivity vs. EP2 | Reference |
|---|---|---|
| EP1 | ~100-fold | |
| EP3 | >300-fold | |
| EP4 | >300-fold | |
| DP1 | ~10-fold | |
| FP | ~25-fold | |
| IP | >300-fold | |
| TP | ~25-fold |
Selectivity is based on a comparison of Schild KB values.
This compound also showed negligible effects on a panel of 40 other enzymes, ion channels, and transporters, with the exception of weak inhibition of the serotonin 5-HT2B receptor (IC50 = 7.5 µM).
Role in Neuroinflammation
This compound has demonstrated significant anti-inflammatory effects in multiple preclinical models of CNS injury and disease.
Status Epilepticus (SE)
In a mouse model of pilocarpine-induced status epilepticus, systemic administration of this compound significantly blunted the induction of pro-inflammatory cytokines and chemokines, as well as markers of microglial and astroglial activation in the hippocampus.
Systemic Inflammation
In a mouse model of sepsis-associated encephalopathy induced by lipopolysaccharide (LPS), this compound treatment reduced the mRNA expression of pro-inflammatory genes in the hippocampus and inhibited the induction of COX-2 protein in the cortex.
Table 3: Anti-inflammatory Effects of this compound
| Model | Marker | Average Reduction | Reference |
|---|---|---|---|
| Pilocarpine-induced SE | Inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α, CCL2, etc.) | ~54% (mRNA) | |
| Pilocarpine-induced SE | Gliosis Markers (GFAP, S100B, Iba1, CD11b) | Significant blunting of induction | |
| LPS-induced Inflammation | Pro-inflammatory Genes (COX-2, IL-6, IL-1β, CCL2, TNF-α, iNOS) | ~25% (mRNA) |
| LPS-induced Inflammation | COX-2 Protein (Cortex) | ~54% | |
Role in Neurodegeneration
The anti-inflammatory actions of this compound are coupled with potent neuroprotective effects.
Neuroprotection in Status Epilepticus
Following pilocarpine-induced SE, treatment with this compound significantly reduced neurodegeneration in the CA1 and CA3 regions of the hippocampus and prevented cell loss in the hilus. This neuroprotection is associated with improved functional outcomes, including reduced mortality and accelerated weight recovery. Furthermore, this compound was found to prevent the breakdown of the blood-brain barrier, a key event in the pathology of SE.
Table 4: Neuroprotective Effects of this compound in Pilocarpine-induced SE
| Hippocampal Region | Reduction in Neurodegeneration Score | Reference |
|---|---|---|
| CA1 | 66% | |
| CA3 | 52% |
| Hilus | 55% | |
Preservation of Synaptic Integrity
In the LPS-induced inflammation model, which leads to long-term cognitive and affective impairments, this compound treatment prevented the loss of synaptic proteins and ameliorated depression-like behavior and memory loss.
Table 5: Functional Outcomes of this compound Treatment
| Model | Outcome | Result | Reference |
|---|---|---|---|
| Pilocarpine-induced SE | 1-Week Survival Rate | Increased from 60% to 90% | |
| Pilocarpine-induced SE | Weight Recovery | Accelerated | |
| Pilocarpine-induced SE | Blood-Brain Barrier Leakage | Nearly eliminated | |
| LPS-induced Inflammation | Depression-like Behavior | Ameliorated |
| LPS-induced Inflammation | Memory Deficit | Prevented | |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus (SE) Model
-
Animals: C57BL/6 mice are typically used.
-
Induction of SE: Mice are pre-treated with a muscarinic receptor antagonist that does not cross the blood-brain barrier (e.g., methyl-scopolamine) to limit peripheral cholinergic effects. SE is then induced by a systemic injection of pilocarpine (e.g., 325 mg/kg, i.p.). Seizure activity is monitored, and SE is allowed to proceed for a defined period (e.g., 1 hour).
-
Termination of SE: Seizures are terminated with a GABA-A receptor agonist such as pentobarbital (30 mg/kg, i.p.).
-
This compound Administration: this compound (e.g., 5 mg/kg, i.p.) or vehicle is administered at specific time points post-SE onset. A common regimen involves injections at 4, 21, and 30 hours after the start of SE to align with the temporal pattern of COX-2 induction.
-
Endpoint Analysis: Tissues are collected at a set time point (e.g., 4 days post-SE) for analysis.
-
Neuroinflammation: Hippocampal mRNA levels of cytokines, chemokines, and glial markers are quantified using quantitative real-time PCR (qRT-PCR).
-
Neurodegeneration: Brain sections are stained with Fluoro-Jade, a fluorescent marker for degenerating neurons, to quantify cell death in hippocampal subregions.
-
Blood-Brain Barrier Integrity: Assessed by measuring the extravasation of serum albumin into the brain parenchyma via Western blot.
-
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP2 Receptor Antagonist, this compound | 1415716-58-3 [sigmaaldrich.com]
- 3. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of TG6-10-1 in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG6-10-1 is a potent, selective, and brain-penetrant antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Emerging preclinical evidence strongly suggests its therapeutic potential in a range of Central Nervous System (CNS) disorders. By competitively inhibiting the EP2 receptor, this compound effectively mitigates neuroinflammatory cascades, reduces neuronal damage, and promotes functional recovery in various disease models. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications.
Introduction: The Role of the EP2 Receptor in CNS Pathologies
Neuroinflammation is a critical component in the pathophysiology of numerous CNS disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[1][2] Cyclooxygenase-2 (COX-2) is often upregulated in response to neuronal injury and stress, leading to an increase in the production of prostaglandins, most notably PGE2. PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a key mediator of pro-inflammatory and neurotoxic signaling pathways in the brain.[1][3] Activation of the EP2 receptor is associated with increased production of inflammatory cytokines and chemokines, microglial activation, and blood-brain barrier disruption, all of which contribute to neuronal damage and disease progression.[1]
This compound has been developed as a selective antagonist for the EP2 receptor, offering a targeted approach to modulate these detrimental inflammatory responses without the broad side effects associated with non-selective COX-2 inhibitors. Its favorable pharmacokinetic profile, including brain permeability, makes it a promising candidate for treating CNS disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose and Route | Value | Reference |
| Plasma Half-life (t½) | Mouse | 5 mg/kg, i.p. | ~1.6 hours | |
| Rat | 10 mg/kg, i.p. | 1.9-2.5 hours | ||
| Brain-to-Plasma Ratio | Mouse | 5 mg/kg, i.p. | 1.6 | |
| Rat | 10 mg/kg, i.p. | 0.34-1.12 | ||
| Aqueous Solubility | - | - | 27 µM |
Table 2: In Vitro Receptor Selectivity and Potency of this compound
| Receptor | Parameter | Value (nM) | Fold Selectivity vs. EP2 | Reference |
| Human EP2 | KB | 17.8 | - | |
| Human DP1 | KB | - | ~10-fold | |
| Human EP1 | KB | - | ~100-fold | |
| Human FP | KB | - | ~25-fold | |
| Human TP | KB | - | ~25-fold | |
| Human EP3 | KB | - | >300-fold | |
| Human EP4 | KB | - | >300-fold | |
| Human IP | KB | - | >300-fold |
Table 3: Efficacy of this compound in Preclinical CNS Disorder Models
| Model | Species | Outcome Measure | This compound Effect | Reference |
| Pilocarpine-induced Status Epilepticus | Mouse | 1-week Survival Rate | Increased from 60% to 90% | |
| Hippocampal Neurodegeneration (CA1) | Reduced by 66% | |||
| Hippocampal Neurodegeneration (CA3) | Reduced by 52% | |||
| Hippocampal Neurodegeneration (Hilus) | Reduced by 55% | |||
| Inflammatory Cytokine/Chemokine mRNA | Reduced by an average of 54% | |||
| DFP-induced Status Epilepticus | Rat | Hippocampal Neurodegeneration | Significantly reduced | |
| Inflammatory Cytokine Burst | Blunted | |||
| Microglial Activation | Reduced | |||
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Infarct Volume | Significantly reduced | |
| Neurological Deficits | Improved functional recovery | |||
| Pro-inflammatory Cytokine Expression | Decreased | |||
| LPS-induced Systemic Inflammation | Mouse | Depressive-like Behavior | Ameliorated | |
| Memory Loss | Ameliorated | |||
| Neuroinflammation | Mitigated |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro cAMP Accumulation Assay for EP2 Receptor Antagonism
This protocol is used to determine the potency and mechanism of action of this compound at the human EP2 receptor.
Cell Line: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2).
Methodology:
-
Cell Culture: Culture C6G-EP2 cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, or 10 µM) or vehicle for 10 minutes at room temperature.
-
Agonist Stimulation: Add increasing concentrations of PGE2 to the cell suspension to activate the EP2 receptor and incubate for 40 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
Data Analysis: Plot the concentration-response curves for PGE2 in the presence and absence of this compound. A rightward shift in the PGE2 concentration-response curve without a change in the maximal response indicates competitive antagonism. Perform a Schild regression analysis to determine the equilibrium dissociation constant (KB) of this compound.
Pilocarpine-Induced Status Epilepticus (SE) Model in Mice
This model is used to evaluate the neuroprotective and anti-inflammatory effects of this compound in the context of epilepsy.
Animal Model: Adult male C57BL/6 mice.
Methodology:
-
SE Induction: Induce status epilepticus by intraperitoneal (i.p.) injection of pilocarpine (e.g., 280 mg/kg).
-
SE Termination: After a defined period of SE (e.g., 60 minutes), terminate the seizures with an anticonvulsant such as pentobarbital (e.g., 30 mg/kg, i.p.).
-
This compound Administration: Begin treatment with this compound (e.g., 5 mg/kg, i.p.) or vehicle at a specific time point after SE onset (e.g., 4 hours). Administer subsequent doses at defined intervals (e.g., at 21 and 30 hours after SE onset) to align with the temporal pattern of COX-2 induction.
-
Outcome Measures:
-
Survival and Weight: Monitor animal survival and body weight daily for at least one week post-SE.
-
Neurodegeneration: At a predetermined time point (e.g., 4 days post-SE), perfuse the animals and collect brain tissue. Assess neuronal death in hippocampal subregions (CA1, CA3, hilus) using Fluoro-Jade staining.
-
Neuroinflammation: Measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CCL2, CCL3) in hippocampal tissue using quantitative real-time PCR (qRT-PCR).
-
Blood-Brain Barrier Integrity: Assess the leakage of serum albumin into the brain parenchyma via Western blot analysis of cortical tissue.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model of focal cerebral ischemia is used to assess the therapeutic potential of this compound in stroke.
Animal Model: Adult male mice.
Methodology:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament. The filament is inserted into the external carotid artery and advanced to the origin of the MCA.
-
Reperfusion: For a transient MCAO model, withdraw the filament after a specific duration of occlusion (e.g., 45 or 60 minutes) to allow for reperfusion.
-
This compound Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle at a clinically relevant time point after the onset of MCAO.
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate functional recovery using a standardized neurological deficit scoring system at various time points post-MCAO.
-
Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and collect their brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Inflammatory Marker Analysis: Measure the expression of pro-inflammatory cytokines in the ischemic hemisphere using methods such as qRT-PCR or ELISA.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is used to investigate the effects of this compound on neuroinflammation and associated behavioral deficits.
Animal Model: Adult male mice.
Methodology:
-
Inflammation Induction: Induce systemic inflammation by administering a single i.p. injection of lipopolysaccharide (LPS) (e.g., 3 or 5 mg/kg).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, subcutaneous or i.p.) or vehicle at a specific time point relative to the LPS injection (e.g., 30 minutes after).
-
Outcome Measures:
-
Behavioral Tests: At various time points post-LPS administration, assess for depressive-like behavior using the sucrose preference test and for memory deficits using the novel object recognition test.
-
Neuroinflammatory Markers: At an early time point (e.g., 6 hours post-LPS), collect brain tissue and measure the expression of inflammatory genes and proteins (e.g., COX-2) in the cortex and hippocampus.
-
Synaptic Protein Analysis: Evaluate the levels of synaptic proteins (e.g., PSD-95) in brain tissue using Western blotting to assess synaptic integrity.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in blocking PGE2-mediated neuroinflammation.
Experimental Workflow for Preclinical Efficacy Testing
Caption: General experimental workflow for evaluating the therapeutic potential of this compound.
Conclusion
This compound represents a promising, targeted therapeutic agent for a variety of CNS disorders characterized by a significant neuroinflammatory component. Its ability to selectively antagonize the EP2 receptor, coupled with its favorable pharmacokinetic profile, allows for the effective dampening of detrimental inflammatory cascades within the CNS. The preclinical data robustly support its neuroprotective and anti-inflammatory properties, demonstrating tangible benefits in models of status epilepticus, ischemic stroke, and systemic inflammation. Further investigation, including progression to clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human CNS diseases.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Technical Guide to TG6-10-1 and its Antagonistic Effect on Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound TG6-10-1, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It details the mechanism of action, impact on the PGE2 signaling pathway, quantitative pharmacological data, and relevant experimental protocols for researchers in neuroinflammation, oncology, and drug development.
Introduction: Prostaglandin E2 and its Signaling Network
Prostaglandin E2 (PGE2) is a principal lipid mediator derived from the cyclooxygenase (COX)-catalyzed metabolism of arachidonic acid.[1] It is a highly pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune modulation, and cancer.[1][2][3]
PGE2 exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2] These receptors couple to different intracellular signaling cascades:
-
EP1: Couples to Gq, leading to increased intracellular calcium.
-
EP2 and EP4: Couple to Gs, activating adenylyl cyclase (AC), which elevates intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activates Protein Kinase A (PKA).
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.
The EP2 receptor is of particular interest as it is widely expressed in the brain and immune cells and has been implicated in neuroinflammation, neurodegeneration, and tumorigenesis.
This compound: A Selective EP2 Receptor Antagonist
This compound is a cell-permeable, small-molecule antagonist designed for high potency and selectivity against the EP2 receptor. Its development has provided a critical pharmacological tool to dissect the specific contributions of the EP2 signaling pathway in complex biological systems and to explore its therapeutic potential. This compound acts as a competitive antagonist, directly competing with PGE2 for binding to the EP2 receptor.
Mechanism of Action and Effect on PGE2 Signaling
The primary mechanism of action of this compound is the blockade of the PGE2/EP2 signaling axis. In its canonical pathway, the binding of PGE2 to the Gs-coupled EP2 receptor initiates a signaling cascade that results in the production of cAMP. This compound physically occupies the receptor's binding site, preventing PGE2 from activating it and thereby inhibiting the downstream signaling events. This blockade has been experimentally verified by demonstrating that this compound robustly inhibits PGE2-induced cAMP accumulation in cells engineered to express the human EP2 receptor.
The following diagram illustrates the canonical PGE2/EP2 signaling pathway.
By preventing the initial binding event, this compound effectively halts this entire cascade. The following diagram illustrates this inhibitory action.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantitatively characterized through various assays.
Table 1: Pharmacological Profile of this compound This table summarizes the binding affinity (Kb) and selectivity of this compound for the human EP2 receptor compared to other prostanoid receptors. The Kb value represents the equilibrium dissociation constant, with a lower value indicating higher binding affinity.
| Receptor Target | Parameter | Value | Selectivity vs. EP2 | Reference |
| EP2 | Kb | 17.8 nM | - | **** |
| EP1 | Kb | >1,780 nM | ~100-fold | |
| EP3 | Kb | >5,340 nM | >300-fold | |
| EP4 | Kb | >5,340 nM | >300-fold | |
| DP1 | Kb | ~178 nM | ~10-fold | |
| FP | Kb | ~445 nM | ~25-fold | |
| IP | Kb | >5,340 nM | >300-fold | |
| TP | Kb | ~445 nM | ~25-fold |
Data derived from Schild regression analysis in cell-based functional assays.
Table 2: Pharmacokinetic Properties of this compound in Mice This table outlines key pharmacokinetic parameters of this compound following intraperitoneal (i.p.) administration in mice.
| Parameter | Route | Dose | Value | Reference |
| Plasma Half-life (t½) | i.p. | 5 mg/kg | ~1.6 hours | |
| Brain:Plasma Ratio | i.p. | 5 mg/kg | 1.6 |
Table 3: In Vivo Effects of this compound on Inflammatory Gene Expression This table shows the significant reduction in the mRNA levels of key inflammatory mediators in the hippocampus of mice following pilocarpine-induced status epilepticus (SE) when treated with this compound.
| Gene | Biological Function | Average mRNA Reduction (%) | Reference |
| IL-1β | Pro-inflammatory cytokine | ~54% | |
| IL-6 | Pro-inflammatory cytokine | ~54% | |
| TNF-α | Pro-inflammatory cytokine | ~54% | |
| CCL2 (MCP-1) | Chemokine | ~54% | |
| CCL3 (MIP-1α) | Chemokine | ~54% | |
| CCL4 (MIP-1β) | Chemokine | ~54% | |
| CXCL10 (IP-10) | Chemokine | ~54% |
Reduction is calculated as the average blunting of SE-induced mRNA induction across all seven mediators.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
5.1 Protocol: cAMP Accumulation Assay (TR-FRET) This protocol is used to determine the functional antagonism of this compound at the EP2 receptor.
-
Cell Culture: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-EP2) are cultured in appropriate media and seeded into 384-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 10 minutes at room temperature.
-
Agonist Stimulation: Increasing concentrations of PGE2 are added to the wells to stimulate the EP2 receptor. The cells are then incubated for 40 minutes.
-
Cell Lysis and Detection: Cells are lysed using a buffer containing a FRET acceptor (e.g., cAMP-d2). Subsequently, a second lysis buffer containing a FRET donor (e.g., anti-cAMP-Cryptate antibody) is added.
-
Signal Measurement: After a 60-90 minute incubation at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with excitation at ~337 nm and dual emission reads at ~665 nm and ~590 nm.
-
Data Analysis: The ratio of the emission signals is calculated and used to determine the concentration of intracellular cAMP. The effect of this compound is observed as a rightward shift in the PGE2 concentration-response curve. Schild regression analysis is then used to calculate the Kb value, confirming competitive antagonism.
5.2 Protocol: In Vivo Pilocarpine-Induced Status Epilepticus (SE) Model This protocol describes an established mouse model for studying the neuroprotective and anti-inflammatory effects of this compound.
-
Animal Preparation: Adult male C57BL/6 mice are used for the study.
-
Induction of SE: Status epilepticus is induced by a single intraperitoneal (i.p.) injection of pilocarpine. Seizure activity is monitored and allowed to proceed for a set duration (e.g., 1 hour).
-
Termination of SE: Seizures are terminated with an injection of an anticonvulsant such as pentobarbital.
-
This compound Administration: A dosing regimen is initiated at a specific time point after the onset of SE. For example, mice are injected i.p. with this compound (5 mg/kg) or vehicle at 4, 21, and 30 hours after SE onset.
-
Endpoint Analysis: At a predetermined time (e.g., 4 days after SE), animals are euthanized. Brain tissue (specifically the hippocampus) is collected for subsequent analysis, including quantitative real-time PCR (qRT-PCR) for inflammatory gene expression and histological analysis (e.g., Fluoro-Jade staining) for neurodegeneration.
Conclusion
This compound is a highly valuable research tool, characterized as a potent and selective competitive antagonist of the EP2 receptor. By effectively inhibiting the PGE2/EP2/cAMP signaling pathway, it has been shown to significantly reduce neuroinflammation and provide neuroprotection in preclinical models of neurological disorders. The quantitative data on its pharmacological profile and its demonstrated in vivo efficacy underscore the therapeutic potential of targeting the EP2 receptor. The detailed protocols provided herein offer a foundation for further investigation into the multifaceted roles of EP2 signaling in health and disease.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of TG6-10-1 in Rodent Models of Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2. Extensive preclinical research has demonstrated its significant therapeutic potential in rodent models of status epilepticus (SE), a prolonged and severe form of seizure. Notably, this compound does not exhibit acute anticonvulsant properties. Instead, its primary efficacy lies in its neuroprotective and anti-inflammatory actions following SE. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, detailing its effects on key pathological outcomes, the experimental protocols used in these studies, and its underlying mechanism of action.
Mechanism of Action: EP2 Receptor Antagonism
This compound competitively inhibits the EP2 receptor, a G protein-coupled receptor for PGE2.[1][2] In the context of epilepsy, particularly following status epilepticus, the cyclooxygenase-2 (COX-2) enzyme is upregulated, leading to increased production of PGE2 in the brain.[3][4] This surge in PGE2 is a critical mediator of neuroinflammation and neuronal injury.[1] By blocking the EP2 receptor, this compound mitigates the detrimental downstream effects of PGE2 signaling, including the production of inflammatory cytokines and chemokines, glial activation, and blood-brain barrier breakdown. This mechanism is distinct from traditional anticonvulsant drugs that directly target neuronal excitability.
Signaling Pathway of this compound in Neuroinflammation
Caption: Mechanism of action of this compound in mitigating SE-induced neuropathology.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated in multiple rodent models of status epilepticus, primarily the pilocarpine-induced SE model in mice and the diisopropyl fluorophosphate (DFP)-induced SE model in rats. The following tables summarize the key quantitative findings from these studies.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t½) | Mouse | 5 mg/kg, i.p. | ~1.6 hours | |
| Brain:Plasma Ratio | Mouse | 5 mg/kg, i.p. | 1.6 | |
| Half-life (t½) | Rat | 10 mg/kg, i.p. | 1.9 - 2.5 hours | |
| Brain:Plasma Ratio | Rat | 10 mg/kg, i.p. | 0.34 - 1.12 |
Table 2: Efficacy of this compound in Mouse Pilocarpine-Induced SE Model
| Outcome Measure | Treatment Protocol | Vehicle Control | This compound Treated | % Improvement | Reference |
| 1-Week Survival | 5 mg/kg, i.p. at 4, 21, 30h post-SE | 60% | 90% | 50% | |
| 2-Month Survival | 5 mg/kg, i.p. post-SE | 48% | 83% | 73% | |
| Neurodegeneration Score (CA1) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 66% reduction | |
| Neurodegeneration Score (CA3) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 52% reduction | |
| Neurodegeneration Score (Hilus) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 55% reduction | |
| Inflammatory Cytokine Induction | 5 mg/kg, i.p. post-SE | Substantially induced | - | ~54% reduction | |
| Glial Protein mRNA Induction | 5 mg/kg, i.p. post-SE | Substantially induced | - | ~43% reduction | |
| Blood-Brain Barrier Leakage | 5 mg/kg, i.p. post-SE | Significant leakage | Nearly eliminated | - |
Table 3: Efficacy of this compound in Rat DFP-Induced SE Model
| Outcome Measure | Treatment Protocol | Key Finding | Reference |
| Neurodegeneration (Hippocampus) | 6 doses starting 80-150 min post-SE | Significantly reduced | |
| Inflammatory Cytokine Burst | 6 doses starting 80-150 min post-SE | Blunted | |
| Microglial Activation | 6 doses starting 80-150 min post-SE | Reduced | |
| Weight Loss | 6 doses starting 80-150 min post-SE | Decreased | |
| Acute Seizure Activity | Pre-treatment or post-treatment | No alteration in behavioral seizures |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used in the evaluation of this compound.
Rodent Models of Status Epilepticus
-
Pilocarpine-Induced SE in Mice:
-
Animals: C57BL/6 mice are commonly used.
-
Procedure: To minimize peripheral cholinergic effects, mice are pre-treated with methylscopolamine and terbutaline. Thirty minutes later, seizures are induced by an intraperitoneal (i.p.) injection of pilocarpine (e.g., 280 mg/kg). The resulting status epilepticus is allowed to continue for a defined period (e.g., 60 minutes) before being terminated with a drug like pentobarbital or diazepam.
-
-
Diisopropyl Fluorophosphate (DFP)-Induced SE in Rats:
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Procedure: Rats are pre-treated with pyridostigmine bromide and atropine methylbromide. SE is then induced by an i.p. injection of the organophosphate DFP (e.g., 9.5 mg/kg). Behavioral seizures are monitored and scored.
-
Drug Administration
-
Formulation: this compound is dissolved in a vehicle, often a mixture of DMSO and saline.
-
Dosing and Route: A common dose for this compound is 5 mg/kg administered via i.p. injection.
-
Timing: Crucially, this compound is administered after the induction of SE, typically starting 2 to 4 hours after SE onset. Multiple doses are often given due to its relatively short half-life. Pre-treatment with this compound has been shown to not alter acute seizure progression.
Assessment of Efficacy
-
Behavioral Analysis: Seizure severity is scored using established scales (e.g., the Racine scale). Functional recovery is assessed through measures like weight regain and nesting behavior.
-
Histopathology: Post-mortem brain tissue is analyzed for neurodegeneration using stains like Fluoro-Jade.
-
Immunohistochemistry and Molecular Analysis: Brain sections are stained for markers of gliosis (e.g., Iba1 for microglia, GFAP for astrocytes). Levels of inflammatory cytokines and chemokines are quantified using methods like qRT-PCR.
-
Blood-Brain Barrier Integrity: The leakage of serum albumin into the brain parenchyma is measured, often by Western blot, as an indicator of BBB breakdown.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in rodent SE models.
Conclusions and Future Directions
The preclinical data for this compound strongly support its development as an adjunctive therapy for status epilepticus. Its unique mechanism of action, targeting post-seizure neuroinflammation and neurodegeneration rather than acute seizure activity, positions it as a novel therapeutic strategy. Key findings include:
-
Significant Neuroprotection: this compound consistently reduces neuronal death in the hippocampus following SE.
-
Potent Anti-inflammatory Effects: It effectively blunts the induction of inflammatory cytokines and reduces gliosis.
-
Improved Functional Outcomes: Treatment with this compound leads to increased survival rates and accelerated functional recovery in rodent models.
Future research should continue to explore the therapeutic window of this compound, optimize dosing regimens, and evaluate its efficacy in other models of epilepsy and seizure-related brain injury. The development of next-generation EP2 antagonists with improved pharmacokinetic properties is also a promising avenue of investigation. Overall, this compound represents a compelling drug candidate with a well-defined mechanism for mitigating the devastating consequences of status epilepticus.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting prostaglandin receptor EP2 for adjunctive treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EP2 Receptor Antagonism in Neurological Recovery with TG6-10-1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation is a critical component in the pathophysiology of various acute and chronic neurological disorders, contributing significantly to secondary injury and impeding functional recovery. The cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin E2 (PGE2), are key mediators of this inflammatory cascade. PGE2 exerts its effects through four G protein-coupled receptors, EP1-EP4. The EP2 receptor subtype, in particular, has emerged as a crucial transducer of pro-inflammatory and neurotoxic signals, primarily in glial cells. This document provides a comprehensive technical overview of TG6-10-1, a potent and selective small-molecule antagonist of the EP2 receptor. We detail the signaling pathways governed by EP2, present preclinical data demonstrating the efficacy of this compound in models of neurological injury, and provide detailed experimental protocols. The evidence presented herein establishes EP2 receptor antagonism, specifically with this compound, as a promising therapeutic strategy to mitigate neuroinflammation and promote neurological recovery.
Introduction to EP2 Receptor Signaling
Following a neurological insult, such as status epilepticus, stroke, or systemic inflammation, the inducible COX-2 enzyme is rapidly upregulated in brain cells, particularly neurons.[1][2] This leads to a surge in the synthesis of PGE2.[3][4] PGE2 then acts on its cognate receptors, which are widely expressed on both neurons and glia.[3]
While PGE2 signaling can have diverse effects, its action via the EP2 receptor is strongly implicated in driving detrimental neuroinflammatory processes. The EP2 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP can activate multiple downstream effectors, including the canonical Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac).
Research suggests a dichotomous role for these pathways: the cAMP-PKA-CREB axis is often associated with beneficial effects like neuroprotection and neuronal plasticity, whereas the cAMP-Epac signaling pathway is linked to pro-inflammatory and neurotoxic outcomes, especially in glial cells. Glial EP2 activation, in particular, leads to the upregulation of inflammatory mediators that contribute to secondary neuronal injury.
This compound is a potent, selective, and brain-permeable antagonist developed to specifically block this deleterious EP2 signaling cascade.
Pharmacological Profile of this compound
This compound is an analog of the earlier EP2 antagonist TG4-155, developed with a superior pharmacokinetic profile for in vivo studies. Its potency and selectivity make it a valuable tool for dissecting the role of the EP2 receptor and a promising therapeutic candidate.
Potency and Selectivity
This compound acts as a competitive antagonist at the human EP2 receptor. Its binding affinity and selectivity have been characterized in cell-based functional assays.
| Parameter | Value | Reference |
| Mechanism of Action | Competitive Antagonist | |
| Schild KB (hEP2) | 17.8 nM | |
| Selectivity vs. hEP1 | ~100-fold | |
| Selectivity vs. hEP3 | >300-fold | |
| Selectivity vs. hEP4 | >300-fold | |
| Selectivity vs. hIP | >300-fold | |
| Selectivity vs. hFP, hTP | ~25-fold | |
| Selectivity vs. hDP1 | ~10-fold |
Table 1: Potency and Selectivity of this compound.
Pharmacokinetics
Pharmacokinetic studies in mice demonstrate that this compound has properties suitable for in vivo administration, including adequate plasma half-life and brain penetration.
| Parameter | Route | Value | Reference |
| Terminal Plasma Half-life | i.p. | 1.8 hours | |
| Terminal Plasma Half-life | s.c. | 9.3 hours |
Table 2: Pharmacokinetic Properties of this compound in Mice.
Signaling Pathways and Mechanism of Action
EP2 Receptor Downstream Signaling
Activation of the EP2 receptor by PGE2 initiates a cascade that can lead to either neuroprotective or neuroinflammatory outcomes, depending on the cellular context and downstream effectors engaged. The antagonist this compound blocks the initial binding of PGE2, thereby inhibiting all subsequent downstream signaling.
Pathophysiological Role in Neurological Injury
In the context of neurological injury, the upregulation of COX-2 and PGE2 creates a neuroinflammatory environment. PGE2 acting on EP2 receptors, particularly on microglia and astrocytes, triggers a positive feedback loop, amplifying the inflammatory response and leading to secondary damage. This compound intervenes by preventing this EP2-mediated amplification.
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in multiple rodent models of neurological injury, consistently demonstrating beneficial effects on survival, functional recovery, and underlying neuropathology.
Status Epilepticus (SE)
In a mouse model of pilocarpine-induced SE, systemic administration of this compound beginning 4 hours after SE onset produced a broad range of positive outcomes.
| Outcome Measure | Vehicle Control | This compound Treated | P-value | Reference |
| Survival Rate (Day 7) | ~60% | ~90% | P = 0.029 | |
| Neurodegeneration Reduction (CA1) | - | 66% reduction | P < 0.05 | |
| Neurodegeneration Reduction (CA3) | - | 52% reduction | - | |
| Neurodegeneration Reduction (Hilus) | - | 55% reduction | P < 0.01 | |
| Cytokine/Chemokine mRNA Reduction | - | Avg. 54% reduction | P < 0.05 | |
| Glial Marker mRNA Reduction | - | Avg. 43% reduction | P < 0.05 | |
| Serum Albumin Leakage (BBB) | Substantial Leakage | Nearly Eliminated | P < 0.05 |
Table 3: Efficacy of this compound in a Mouse Pilocarpine-Induced Status Epilepticus Model.
Similar neuroprotective and anti-inflammatory effects were observed in a rat model of organophosphorus (DFP)-induced SE, where this compound treatment reduced hippocampal neurodegeneration, blunted the cytokine burst, and reduced microglial activation.
Systemic Inflammation-Induced Encephalopathy
In a mouse model mimicking sepsis-associated encephalopathy using lipopolysaccharide (LPS), this compound treatment mitigated neuroinflammation and prevented long-term cognitive and affective deficits.
| Outcome Measure | LPS + Vehicle | LPS + this compound | P-value | Reference |
| Inflammatory Gene mRNA (Hippocampus) | Induced | Avg. 24.9% reduction | P = 0.0138 | |
| COX-2 Protein (Cortex) | 1.54-fold induction | 54.1% reduction | P = 0.0314 | |
| PSD-95 Protein Level (% of control) | 72.1% | 94.8% | P = 0.0033 | |
| Functional Recovery | Depressive-like behavior & memory deficit | Ameliorated | - |
Table 4: Efficacy of this compound in a Mouse LPS-Induced Systemic Inflammation Model.
Ischemic Stroke
Post-stroke treatment with this compound has been shown to be beneficial in a mouse model of transient middle cerebral artery occlusion (tMCAO). The intervention decreased neurological deficits, reduced infarct volumes, and attenuated the induction of inflammatory cytokines in the brain. These findings suggest that EP2 antagonism is a viable strategy for mitigating ischemic brain injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
General Experimental Workflow
The evaluation of a therapeutic agent like this compound in a neurological injury model typically follows a structured workflow from induction of the pathology to final analysis.
Animal Models and Drug Administration
-
Pilocarpine-Induced Status Epilepticus (Mouse): C57BL/6 mice are injected with pilocarpine (e.g., 280 mg/kg, i.p.). After 60 minutes of SE, seizures are terminated with pentobarbital (e.g., 30 mg/kg, i.p.). This compound (5 mg/kg, i.p.) or vehicle is administered in three doses, typically at 4, 21, and 30 hours after the onset of SE.
-
LPS-Induced Systemic Inflammation (Mouse): Mice receive an intraperitoneal injection of LPS (e.g., 3 mg/kg for molecular studies; 5 mg/kg for behavioral studies). For acute studies, this compound (10 mg/kg, i.p.) is administered at 0.5 and 3.5 hours post-LPS. For long-term behavioral studies, a single subcutaneous dose of this compound (10 mg/kg) is given 0.5 hours post-LPS.
-
Organophosphate-Induced SE (Rat): Adult male Sprague-Dawley rats are pre-treated with pyridostigmine bromide and atropine methylbromide, followed by diisopropyl fluorophosphate (DFP; 9.5 mg/kg, i.p.) to induce SE. A multi-dose regimen of this compound (5 mg/kg, i.p.) starting 80-150 minutes after SE onset has been shown to be effective.
In Vitro Assays
-
cAMP Accumulation Assay: To determine antagonist potency, C6 glioma cells overexpressing the human EP2 receptor are used. Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 10 minutes. Subsequently, cells are stimulated with increasing concentrations of PGE2 for 40 minutes. Intracellular cAMP levels are then measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The rightward shift of the PGE2 concentration-response curve is used to calculate the Schild KB value.
Histological and Molecular Analyses
-
Gene Expression (qRT-PCR): Brain tissue (e.g., hippocampus) is harvested at a defined time point post-insult. Total RNA is extracted, reverse transcribed to cDNA, and subjected to quantitative real-time PCR using primers for target genes (e.g., IL-1β, TNF-α, CCL2, Iba1, GFAP) and a housekeeping gene for normalization.
-
Neurodegeneration Staining (Fluoro-Jade): Four days post-insult, animals are euthanized and brains are processed for cryosectioning. Coronal brain sections are stained with Fluoro-Jade, a dye that specifically binds to degenerating neurons, allowing for quantification of cell death in specific brain regions like the hippocampus.
-
Blood-Brain Barrier Integrity (Western Blot): Brain cortical tissue is homogenized and analyzed by Western blot for the presence of serum albumin. An increase in albumin in the brain parenchyma indicates a compromised BBB. β-actin is typically used as a loading control.
Functional Recovery Assessments
A battery of behavioral tests is used to assess neurological function and recovery over time. The choice of test depends on the animal model and the specific deficits expected.
-
Nest Construction: Mice are provided with nesting material, and the quality of the nest is scored on a defined scale (e.g., 1-5) at various time points post-insult. This test assesses general well-being and complex, species-typical behavior.
-
Novel Object Recognition Test (NORT): This test evaluates learning and memory. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured to assess recognition memory.
-
Sucrose Preference Test: This test is used to assess anhedonia, a core symptom of depression-like behavior. Mice are given a choice between two bottles, one with water and one with a sucrose solution. A reduced preference for sucrose is indicative of a depressive-like state.
Conclusion
The selective EP2 receptor antagonist this compound represents a targeted therapeutic approach to combat the detrimental effects of neuroinflammation in neurological disorders. Preclinical data robustly demonstrate that by blocking the PGE2/EP2 signaling axis, this compound can reduce glial activation, suppress the production of inflammatory mediators, maintain blood-brain barrier integrity, protect neurons from secondary damage, and ultimately promote significant functional recovery. The evidence strongly supports the EP2 receptor as a critical node in the neuroinflammatory cascade and validates its antagonism as a promising strategy for the development of novel treatments for conditions such as status epilepticus, sepsis-associated encephalopathy, and ischemic stroke. Further investigation into this pathway and the continued development of selective antagonists like this compound are warranted.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Cell-Permeable Nature of TG6-10-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] As a cell-permeable, 3-acryl-acrylamide derivative, it has emerged as a valuable tool in neuroscience and cancer research, primarily due to its ability to cross the blood-brain barrier and modulate inflammatory signaling pathways.[1] This technical guide provides a comprehensive overview of the cell-permeable nature of this compound, its mechanism of action, and detailed experimental protocols for its use in research.
Core Properties and Mechanism of Action
This compound acts as a competitive antagonist of the EP2 receptor, a G-protein coupled receptor that is activated by PGE2. Upon activation, the EP2 receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates protein kinase A (PKA) and other downstream effectors, modulating various cellular processes including inflammation, neuronal plasticity, and cell proliferation. This compound competitively binds to the EP2 receptor, blocking PGE2-mediated signaling. Its cell-permeable nature allows it to access intracellular and transmembrane targets, making it effective in both in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| EP2 Receptor Binding Affinity (Kb) | 17.8 nM | Human | |
| 10.5 nM | Human (in SK-N-AS cells) | ||
| EP2 IC50 | 1.75 µM (in SK-N-AS cells) | Human | |
| Selectivity over other Prostanoid Receptors | |||
| >300-fold vs. EP3, EP4, IP | Human | ||
| 100-fold vs. EP1 | Human | ||
| 25-fold vs. FP, TP | Human | ||
| 10-fold vs. DP1 | Human |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Plasma Half-life (t1/2) | ~1.6 hours | Mouse | 5 mg/kg, i.p. | |
| 1.7 hours | Rodent | |||
| 1.8 hours | Mouse | i.p. | ||
| 9.3 hours | Mouse | s.c. | ||
| 1.6 hours | Mouse | 5 mg/kg i.p. | ||
| Brain-to-Plasma Ratio | 1.6 | Mouse | 5 mg/kg, i.p. | |
| up to 1.6 | Mouse | |||
| Aqueous Solubility | 27 µM |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental application of this compound, the following diagrams are provided.
Caption: this compound competitively inhibits the EP2 receptor, blocking PGE2-induced signaling.
Caption: A typical in vivo experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is adapted from studies evaluating the antagonistic effect of this compound on PGE2-induced cAMP accumulation.
Objective: To determine the inhibitory effect of this compound on EP2 receptor activation by measuring intracellular cAMP levels.
Materials:
-
Cells expressing the human EP2 receptor (e.g., C6 glioma cells or SH-SY5Y cells).
-
Cell culture medium and supplements.
-
Prostaglandin E2 (PGE2).
-
This compound.
-
cAMP assay kit (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Seeding: Seed the EP2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of PGE2 and this compound in a suitable solvent (e.g., DMSO). Create a dilution series of this compound.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells with a suitable buffer. Add the different concentrations of this compound or vehicle to the respective wells and incubate for a specified time (e.g., 10 minutes).
-
Stimulation with PGE2: Add increasing concentrations of PGE2 to the wells to generate a concentration-response curve. A fixed concentration of PGE2 (e.g., 10 µM) can also be used to assess the inhibitory effect of different this compound concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 40 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the PGE2 concentration-response curves in the presence and absence of this compound. A rightward shift in the PGE2 curve indicates competitive antagonism. Calculate the IC50 of this compound.
In Vivo Mouse Model of Status Epilepticus
This protocol is based on studies demonstrating the neuroprotective effects of this compound.
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and neurodegeneration in a mouse model of status epilepticus (SE).
Materials:
-
C57BL/6 mice or other appropriate strain.
-
Pilocarpine.
-
Pentobarbital.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 50% PEG 400, 40% ddH2O).
-
Standard animal care facilities and equipment.
Procedure:
-
Induction of Status Epilepticus (SE):
-
Administer pilocarpine (e.g., 280 mg/kg, i.p.) to induce seizures.
-
Monitor the mice for the onset of SE (continuous seizure activity).
-
After a defined period of SE (e.g., 60 minutes), terminate the seizures with an injection of pentobarbital (e.g., 30 mg/kg, i.p.).
-
-
This compound Administration:
-
At a specific time point after SE onset (e.g., 4 hours), administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the mice.
-
Subsequent doses can be administered at later time points (e.g., 21 and 30 hours after SE onset) to match the temporal pattern of COX-2 induction.
-
-
Post-SE Monitoring and Analysis:
-
Survival and Weight: Monitor the survival and body weight of the mice daily for a specified period (e.g., 7 days).
-
Behavioral Tests: Conduct behavioral tests to assess functional recovery.
-
Tissue Collection: At the end of the experiment (e.g., 4 days post-SE), euthanize the mice and collect brain tissue.
-
-
Histopathological and Biochemical Analysis:
-
Western Blotting: Prepare brain homogenates to measure the levels of inflammatory proteins (e.g., COX-2, IL-1β, TNF-α) and markers of blood-brain barrier integrity (e.g., serum albumin).
-
Immunohistochemistry: Prepare brain sections and perform staining (e.g., Fluoro-Jade) to assess neurodegeneration in specific brain regions like the hippocampus.
-
Quantitative Real-Time PCR: Measure the mRNA levels of inflammatory cytokines and chemokines.
-
Conclusion
This compound is a well-characterized, cell-permeable EP2 receptor antagonist with significant potential in preclinical research. Its favorable pharmacokinetic profile, particularly its ability to penetrate the brain, makes it a valuable tool for investigating the role of the PGE2-EP2 signaling pathway in central nervous system disorders and other conditions with an inflammatory component. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling researchers to further explore its therapeutic potential.
References
The Impact of TG6-10-1 on Cytokine and Chemokine Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of TG6-10-1, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), on the induction of cytokines and chemokines. In preclinical models of neuroinflammation, particularly following status epilepticus, this compound has demonstrated significant efficacy in attenuating the inflammatory cascade. This document summarizes the quantitative data on its effects, details the experimental methodologies used to ascertain these effects, and visualizes the core signaling pathways and experimental workflows. The information presented is intended to support further research and development of EP2 receptor antagonists as a therapeutic strategy for neuroinflammatory disorders.
Introduction to this compound and the EP2 Receptor
Prostaglandin E2 is a key mediator in inflammatory processes, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, a G-protein coupled receptor, is widely expressed in the brain and is implicated in neuroinflammatory and neurodegenerative processes.[1] Activation of the EP2 receptor is linked to the upregulation of pro-inflammatory mediators.[1]
This compound is a cell-permeable, competitive antagonist of the EP2 receptor with a reported Kb of 17.8 nM.[2] It exhibits high selectivity for the EP2 receptor over other prostanoid receptors, making it a valuable tool for investigating the specific role of EP2 signaling in pathological states.[3] Studies have shown that this compound can significantly reduce the induction of several inflammatory cytokines and chemokines associated with neuronal inflammation.[1]
Quantitative Impact of this compound on Cytokine and Chemokine mRNA Induction
In a key study utilizing a mouse model of pilocarpine-induced status epilepticus (SE), systemic administration of this compound was shown to significantly blunt the upregulation of pro-inflammatory cytokine and chemokine mRNA in the hippocampus. The data presented below is derived from quantitative real-time PCR analysis performed four days after the induction of SE.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Levels in Mouse Hippocampus Post-Status Epilepticus
| Cytokine | Treatment Group | Mean Fold mRNA Induction (vs. Control) |
| IL-1β | SE + Vehicle | ~ 35 |
| SE + this compound | ~ 15 | |
| IL-6 | SE + Vehicle | ~ 100 |
| SE + this compound | ~ 40 | |
| TNF-α | SE + Vehicle | ~ 12 |
| SE + this compound | ~ 6 |
Data are estimated from graphical representations in Jiang et al., 2013, PNAS 110(9):3591-6 and represent the mean fold change in mRNA levels compared to non-SE control mice.
Table 2: Effect of this compound on Pro-Inflammatory Chemokine mRNA Levels in Mouse Hippocampus Post-Status Epilepticus
| Chemokine | Treatment Group | Mean Fold mRNA Induction (vs. Control) |
| CCL2 | SE + Vehicle | ~ 25 |
| SE + this compound | ~ 12 | |
| CCL3 | SE + Vehicle | ~ 15 |
| SE + this compound | ~ 7 | |
| CCL4 | SE + Vehicle | ~ 12 |
| SE + this compound | ~ 5 | |
| CXCL10 | SE + Vehicle | ~ 150 |
| SE + this compound | ~ 75 |
Data are estimated from graphical representations in Jiang et al., 2013, PNAS 110(9):3591-6 and represent the mean fold change in mRNA levels compared to non-SE control mice.
On average, administration of this compound blunted the induction of these seven cytokines and chemokines by approximately 54%.
Signaling Pathways and Experimental Workflow
EP2 Receptor Signaling Pathway in Cytokine Induction
The binding of PGE2 to the EP2 receptor initiates a signaling cascade that culminates in the increased transcription of pro-inflammatory genes. This compound acts by competitively blocking this initial binding step.
Caption: EP2 receptor signaling cascade leading to gene transcription.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the typical experimental procedure used to evaluate the in vivo effects of this compound on cytokine and chemokine induction in the pilocarpine-induced status epilepticus model.
Caption: Workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Model: Pilocarpine-Induced Status Epilepticus
-
Animals: Adult male C57BL/6 mice are used.
-
Induction of Status Epilepticus (SE):
-
Mice are administered a single intraperitoneal (i.p.) injection of pilocarpine hydrochloride at a dose of 280 mg/kg.
-
Behavioral seizures are monitored, and the onset of SE is recorded.
-
-
Termination of SE:
-
After 60 minutes of continuous seizure activity, SE is terminated with an i.p. injection of pentobarbital (30 mg/kg).
-
This compound Administration
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and water).
-
Dosing Regimen:
-
The first dose of this compound (5 mg/kg, i.p.) or vehicle is administered 4 hours after the onset of SE.
-
Two subsequent doses are administered at 21 and 30 hours post-SE onset.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine and Chemokine mRNA
-
Tissue Collection:
-
Four days after the induction of SE, mice are euthanized.
-
The hippocampus is rapidly dissected from the brain and frozen for subsequent analysis.
-
-
RNA Extraction:
-
Total RNA is extracted from the hippocampal tissue using a standard RNA isolation kit according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
-
Real-Time PCR:
-
qRT-PCR is performed using a real-time PCR system with SYBR Green chemistry.
-
Specific primers for the target genes (IL-1β, IL-6, TNF-α, CCL2, CCL3, CCL4, CXCL10) and a housekeeping gene (e.g., GAPDH) are used.
-
-
Data Analysis:
-
The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method.
-
The data is normalized to the expression of the housekeeping gene and expressed as fold change relative to the control group (mice not subjected to SE).
-
Conclusion
The EP2 receptor antagonist this compound demonstrates a profound inhibitory effect on the induction of a broad range of pro-inflammatory cytokines and chemokines in a preclinical model of neuroinflammation. The data strongly suggest that the PGE2-EP2 signaling axis is a critical pathway in the amplification of the inflammatory response following neuronal injury. These findings underscore the therapeutic potential of EP2 receptor antagonism for neurological conditions with a significant neuroinflammatory component. The detailed protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to further investigate and develop compounds targeting this pathway.
References
Understanding the Selectivity Profile of TG6-10-1 Against Prostanoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG6-10-1 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 2 (EP2). A comprehensive understanding of its selectivity profile is critical for its development as a therapeutic agent and its use as a pharmacological tool. This technical guide provides an in-depth overview of the selectivity of this compound against a panel of human prostanoid receptors, including detailed experimental methodologies, quantitative data presentation, and visualization of relevant biological pathways and experimental workflows. The data presented herein demonstrates that this compound exhibits a high degree of selectivity for the EP2 receptor over other prostanoid receptors, including EP1, EP3, EP4, DP1, FP, IP, and TP.
Introduction
Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. They exert their effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1 and DP2), the prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP). The development of selective antagonists for these receptors is a key strategy in modern drug discovery.
This compound has emerged as a promising EP2 receptor antagonist. The EP2 receptor, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in various cellular responses, making the EP2 receptor an attractive therapeutic target. This guide details the selectivity profile of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound was determined against a panel of human prostanoid receptors using cell-based functional assays. The antagonist potency of this compound at the human EP2 receptor was determined by Schild regression analysis, yielding a Kb value of 17.8 nM[1]. The selectivity against other prostanoid receptors was then established by comparing the antagonist potency at these receptors to that at the EP2 receptor.
| Receptor | Primary Signaling Pathway | This compound Kb (nM)[1] | Selectivity vs. EP2 (fold)[1][2] |
| EP2 | Gs (↑ cAMP) | 17.8 | - |
| EP1 | Gq (↑ Ca2+) | ~1780 | >100[2] |
| EP3 | Gi (↓ cAMP) | >5340 | >300 |
| EP4 | Gs (↑ cAMP) | >5340 | >300 |
| DP1 | Gs (↑ cAMP) | ~178 | >10 |
| FP | Gq (↑ Ca2+) | ~445 | >25 |
| IP | Gs (↑ cAMP) | >5340 | >300 |
| TP | Gq (↑ Ca2+) | ~445* | >25 |
*Note: The Kb values for receptors other than EP2 are estimated based on the reported fold-selectivity relative to the EP2 Kb of 17.8 nM. The primary literature states the selectivity as ">X-fold", indicating that the actual affinity is likely weaker than the calculated estimate.
Experimental Methodologies
The determination of the selectivity profile of this compound involved robust cell-based functional assays designed to measure the antagonist activity at each human prostanoid receptor.
Cell Lines and Receptor Expression
Recombinant cell lines stably expressing individual human prostanoid receptors were utilized for these studies. For instance, the antagonist potency at the human EP2 receptor was determined using C6 glioma cells overexpressing the human EP2 receptor. For other prostanoid receptors, HEK293 or CHO-K1 cells expressing the specific human receptor are commonly used.
Functional Assays
The choice of functional assay is dependent on the primary signaling pathway of the prostanoid receptor being investigated.
-
cAMP Measurement Assays (for Gs and Gi-coupled receptors): For receptors that couple to Gs (EP2, EP4, DP1, IP) or Gi (EP3), changes in intracellular cAMP levels are measured. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay. In this assay, cells are first incubated with the antagonist (this compound) at various concentrations, followed by stimulation with a known agonist for that receptor. The amount of cAMP produced is then quantified and is inversely proportional to the TR-FRET signal.
-
Calcium Mobilization Assays (for Gq-coupled receptors): For receptors that couple to Gq (EP1, FP, TP), antagonist activity is assessed by measuring changes in intracellular calcium concentration. This is typically achieved using fluorescent calcium indicators. Cells are loaded with a calcium-sensitive dye and then treated with the antagonist, followed by stimulation with an appropriate agonist. The resulting change in fluorescence intensity reflects the change in intracellular calcium levels.
Schild Regression Analysis
To determine the antagonist dissociation constant (Kb) for this compound at the EP2 receptor, a Schild regression analysis was performed. This method involves generating agonist concentration-response curves in the absence and presence of multiple fixed concentrations of the antagonist. The dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist, is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. For a competitive antagonist, this plot should be linear with a slope of 1. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the Kb.
Visualizations
Prostanoid Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by the different prostanoid receptors.
Caption: Primary signaling pathways of human prostanoid receptors.
Experimental Workflow for Determining Antagonist Selectivity
The following diagram outlines the general workflow for assessing the selectivity profile of a compound like this compound.
Caption: Workflow for determining the selectivity profile of this compound.
Logical Relationship of this compound Selectivity
This diagram illustrates the hierarchical selectivity of this compound for the EP2 receptor.
Caption: Selectivity hierarchy of this compound for prostanoid receptors.
Conclusion
The data and methodologies presented in this technical guide demonstrate that this compound is a highly potent and selective antagonist of the human EP2 receptor. Its selectivity profile, characterized by a low nanomolar affinity for EP2 and significantly weaker interactions with other prostanoid receptors, underscores its value as a specific pharmacological probe for investigating EP2 receptor function. For drug development professionals, this high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects, thereby enhancing the therapeutic window. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers working with this compound and in the broader field of prostanoid receptor pharmacology.
References
Methodological & Application
Application Notes: Preparation of TG6-10-1 Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: TG6-10-1 is a cell-permeable and highly potent antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2, with a reported equilibrium dissociation constant (Kb) of 17.8 nM.[1][2] It operates as a competitive antagonist, blocking the signaling cascade initiated by PGE2 binding.[2] this compound exhibits significant selectivity, showing over 300-fold selectivity for EP2 compared to EP3, EP4, and IP receptors, and 100-fold selectivity over the EP1 receptor.[1][3] Due to its role in modulating inflammatory pathways, this compound is a valuable tool for in vitro studies investigating neuroinflammation and other EP2-mediated biological processes. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
For ease of reference, the key physicochemical properties and recommended storage conditions for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 448.43 g/mol | |
| CAS Number | 1415716-58-3 | |
| Appearance | White powder / Solid | |
| Solubility in DMSO | Up to 100 mg/mL (approx. 223 mM) | |
| Recommended Stock Conc. | 10 mM in DMSO | |
| Storage (Solid Form) | -20°C, desiccated, for up to 36 months. | |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. | |
| Stable for up to 2 years at -80°C. | ||
| Stable for 3 to 12 months at -20°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for in vitro applications.
Materials:
-
This compound solid powder (CAS: 1415716-58-3)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (448.43 g/mol ) / 1000
-
Example for 1 mL: Mass (mg) = 1 mL × 10 mmol/L × 448.43 g/mol / 1000 = 4.48 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of high-purity DMSO to the tube. For optimal solubility, use newly opened DMSO as it is hygroscopic.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If precipitation or incomplete dissolution occurs, sonicate the solution in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Refer to the table above for stability information.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the 10 mM stock solution into the appropriate cell culture medium or assay buffer immediately before use.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. It is recommended to perform a serial dilution.
-
Formula (C1V1 = C2V2): V1 = (C2 × V2) / C1
-
C1 = Concentration of stock solution (10 mM or 10,000 µM)
-
V1 = Volume of stock solution needed
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of working solution
-
-
Example for 1 mL of a 10 µM working solution:
-
V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL.
-
-
-
Dilution: Add the calculated volume (1 µL) of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer to achieve the final 10 µM concentration.
-
Mixing and Use: Mix thoroughly by gentle pipetting or vortexing. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Use the freshly prepared working solution immediately.
Mechanism of Action
This compound functions by competitively inhibiting the EP2 receptor, a G-protein coupled receptor (GPCR). In its natural state, PGE2 binds to the EP2 receptor, which activates adenylyl cyclase and leads to the production of cyclic AMP (cAMP), a key second messenger in inflammatory signaling. This compound blocks this interaction, thereby preventing the downstream accumulation of cAMP and attenuating the subsequent inflammatory response.
Caption: Mechanism of action for this compound as an EP2 receptor antagonist.
References
Application Notes and Protocols for TG6-10-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2 (EP2 receptor).[1][2] It is a cell-permeable, 3-acryl-acrylamide derivative that exhibits high selectivity for the EP2 receptor over other prostanoid receptors, including EP1, EP3, EP4, DP1, FP, IP, and TP.[1][3][4] This selectivity makes this compound a valuable research tool for investigating the physiological and pathological roles of the EP2 receptor. These application notes provide detailed protocols for the dissolution and use of this compound in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound functions as a competitive antagonist of the EP2 receptor, with a binding affinity (Kb) of 17.8 nM. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of PGE2, this compound inhibits this signaling cascade. This mechanism has been shown to robustly block PGE2-induced cAMP accumulation in a concentration-dependent manner in SH-SY5Y cells.
Data Presentation: Solubility and Physicochemical Properties
This compound is a white, crystalline solid. For optimal use, it is crucial to select the appropriate solvent for complete dissolution. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 100 mg/mL | ~223 mM | Recommended for preparing stock solutions. |
| DMSO | 10 mM | 4.48 mg/mL | A commonly used concentration for stock solutions. |
| DMSO, PEG300, Tween-80, Saline | ≥ 3 mg/mL | ≥ 6.69 mM | For in vivo administration (Protocol 1). |
| DMSO, Corn Oil | ≥ 3 mg/mL | ≥ 6.69 mM | For in vivo administration (Protocol 2). |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₃F₃N₂O₄ |
| Molecular Weight | 448.43 g/mol |
| CAS Number | 1415716-58-3 |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 223.0 µL of DMSO per 1 mg of this compound).
-
Vortex or sonicate the solution until the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.
In Vitro Cell-Based Assays
This protocol describes the general procedure for treating cells with this compound for functional assays.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for cAMP assays) and allow them to adhere overnight.
-
On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired period.
-
Proceed with the specific downstream assay (e.g., cAMP measurement, gene expression analysis, etc.).
In Vivo Administration Protocols
The following are two established protocols for preparing this compound for in vivo administration.
Protocol 1: Aqueous Formulation
This formulation is suitable for various routes of administration where an aqueous solution is preferred.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 30 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well. The final concentration of this compound will be 3 mg/mL.
Protocol 2: Oil-Based Formulation
This formulation is suitable for subcutaneous or intraperitoneal injections, particularly for sustained release. However, if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 30 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 3 mg/mL.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Application Notes: In Vivo Administration of TG6-10-1 in Murine Models
Introduction
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1] It has demonstrated significant therapeutic potential in preclinical studies by mitigating neuroinflammation and neurodegeneration.[1][2] As a product of the cyclooxygenase-2 (COX-2) pathway, PGE2 is a key mediator in various pathological processes within the central nervous system (CNS).[1] this compound acts by competitively blocking the EP2 receptor, thereby inhibiting downstream signaling pathways associated with inflammation and neuronal injury.[1] This antagonist exhibits favorable pharmacokinetic properties for in vivo research, including good brain permeability. These notes provide detailed protocols for the administration of this compound in two common murine models: pilocarpine-induced status epilepticus and lipopolysaccharide (LPS)-induced systemic inflammation.
Pharmacokinetic and Selectivity Data
This compound has been characterized for its pharmacokinetic profile and receptor selectivity, which are crucial for designing in vivo experiments.
| Parameter | Value | Species | Administration | Citation |
| Plasma Half-life (t½) | ~1.6 - 1.8 hours | Mouse | 5 mg/kg, i.p. | |
| Brain:Plasma Ratio | 1.6 | Mouse | 5 mg/kg, i.p. | |
| Equilibrium Dissociation Constant (KB) | 17.8 nM | - | - | |
| Selectivity vs. EP3, EP4, IP | >300-fold | Human | - | |
| Selectivity vs. EP1 | >100-fold | Human | - | |
| Selectivity vs. FP, TP | >25-fold | Human | - | |
| Selectivity vs. DP1 | >10-fold | Human | - |
Protocol 1: Administration in Pilocarpine-Induced Status Epilepticus (SE)
This protocol details the use of this compound as a neuroprotective agent following chemically-induced seizures in mice. The objective is to reduce delayed mortality, brain inflammation, and neurodegeneration associated with status epilepticus.
Experimental Workflow
Caption: Workflow for this compound administration in a mouse model of status epilepticus.
Materials
-
C57BL/6 mice
-
Pilocarpine hydrochloride
-
Pentobarbital
-
This compound (Cat. No. HY-16978, MedChemExpress)
-
Vehicle solution (e.g., 10% DMSO, 50% PEG 400, 40% ddH2O)
-
Sterile saline
-
Standard animal husbandry equipment
Procedure
-
Induction of Status Epilepticus (SE): Administer pilocarpine (280 mg/kg, i.p.) to induce SE. Monitor mice for seizure activity.
-
Termination of SE: After 60 minutes of continuous seizure activity, administer pentobarbital (30 mg/kg, i.p.) to terminate the seizures.
-
This compound Administration:
-
First Dose: At 4 hours after the onset of SE, administer this compound (5 mg/kg, i.p.) or an equivalent volume of vehicle.
-
Subsequent Doses: Administer two additional doses of this compound (5 mg/kg, i.p.) at 21 and 30 hours after SE onset. This dosing schedule is designed to align with the temporal pattern of COX-2 induction.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal survival and body weight daily for up to 7 days.
-
For neuropathological studies, brains can be collected 4 days after SE for analysis of neurodegeneration (e.g., Fluoro-Jade staining) and inflammation markers.
-
Summary of Protocol and Outcomes
| Parameter | Description | Citation |
| Animal Model | C57BL/6 mice with pilocarpine-induced status epilepticus | |
| Dosage | 5 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Dosing Schedule | Three doses administered at 4, 21, and 30 hours post-SE onset | |
| Key Outcomes | - Improved 1-week survival (90% vs. 60% in vehicle) - Accelerated recovery of lost body weight - Reduced hippocampal neurodegeneration - Blunted induction of inflammatory cytokines and chemokines |
Protocol 2: Administration in LPS-Induced Systemic Inflammation
This protocol is for investigating the anti-inflammatory effects of this compound in a sepsis-associated encephalopathy (SAE) model induced by lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for this compound administration in a mouse model of systemic inflammation.
Materials
-
C57Bl/6 mice
-
Lipopolysaccharide (LPS) from Gram-negative bacteria
-
This compound
-
Vehicle solutions:
-
For i.p. injection: 10% DMSO, 50% PEG 400, 40% ddH2O
-
For s.c. injection: 2% DMA in olive oil
-
-
Sterile saline
-
Standard animal husbandry equipment
Procedure
-
Induction of Systemic Inflammation: Administer LPS to induce an inflammatory response. The dose depends on the study endpoint:
-
For Molecular Studies: 3 mg/kg LPS, i.p.
-
For Long-Term Behavioral Studies: 5 mg/kg LPS, i.p.
-
-
This compound Administration: The administration strategy is chosen to maintain adequate brain exposure for the duration of the study.
-
For Molecular Studies (6-hour endpoint): Administer two doses of this compound (10 mg/kg, i.p.) at 0.5 and 3.5 hours after LPS injection.
-
For Long-Term Behavioral Studies (>24-hour endpoint): Administer a single dose of this compound (10 mg/kg, s.c.) at 0.5 hours after LPS injection. The subcutaneous route provides a longer plasma half-life (~9.3 h).
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal survival and body weight.
-
Molecular Analysis: At 6 hours post-LPS, tissues (e.g., hippocampus, cortex) can be collected to measure the expression of pro-inflammatory genes (e.g., COX-2, IL-6, IL-1β, TNF-α) and microglial activation markers.
-
Behavioral Analysis: Conduct tests for depression-like behavior (e.g., sucrose preference test) and memory impairment (e.g., novel object recognition test) at later time points (e.g., days after LPS injection).
-
Summary of Protocol and Outcomes
| Parameter | Description | Citation |
| Animal Model | C57Bl/6 mice with LPS-induced systemic inflammation | |
| Dosage | 10 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) for short-term studies; Subcutaneous (s.c.) for long-term studies | |
| Dosing Schedule | - i.p.: Two doses at 0.5 and 3.5 hours post-LPS - s.c.: One dose at 0.5 hours post-LPS | |
| Key Outcomes | - Promoted recovery of body weight - Mitigated neuroinflammation (reduced inflammatory cytokines and microgliosis) - Prevented loss of synaptic proteins - Ameliorated depression-like behavior and memory loss |
Mechanism of Action: COX-2/PGE2/EP2 Signaling Pathway
This compound exerts its effects by blocking the EP2 receptor, a critical component of the inflammatory cascade initiated by COX-2.
Caption: this compound competitively antagonizes the EP2 receptor, blocking PGE2-mediated signaling.
References
Application Notes and Protocols for TG6-10-1 in Status Epilepticus Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of TG6-10-1, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2, in preclinical models of status epilepticus (SE). The information is compiled from multiple studies and is intended to guide researchers in designing and conducting their own experiments.
Introduction
Status epilepticus is a life-threatening neurological condition characterized by prolonged seizures, leading to significant neuronal injury, inflammation, and mortality. Prostaglandin E2, a key product of cyclooxygenase-2 (COX-2), has been identified as a critical mediator of these pathological events through its action on various receptors, including the EP2 receptor. This compound has emerged as a promising neuroprotective agent by selectively blocking the EP2 receptor, thereby mitigating the detrimental effects of SE-induced neuroinflammation.[1][2]
Mechanism of Action
Following status epilepticus, there is a rapid upregulation of COX-2 in forebrain neurons.[3] This leads to an increase in the synthesis of PGE2, which then acts on the EP2 receptor. The activation of the EP2 signaling pathway is critically involved in a cascade of detrimental events, including neuroinflammation, breakdown of the blood-brain barrier, and neuronal death.[1][3] this compound acts as a competitive antagonist at the EP2 receptor, blocking the binding of PGE2 and thereby inhibiting these downstream pathological processes. It is important to note that this compound does not possess acute anticonvulsant properties; its therapeutic effects are primarily due to its anti-inflammatory and neuroprotective actions.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for in vivo studies. In mice, it has a plasma half-life of approximately 1.6 to 1.8 hours and a brain-to-plasma ratio of up to 1.6, indicating good penetration of the blood-brain barrier. These characteristics justify the use of multiple dosing regimens to maintain therapeutic concentrations over the course of an experiment.
Dosing Regimens and Efficacy
The following tables summarize the quantitative data from key studies on the dosing regimen of this compound in different models of status epilepticus.
Table 1: Pilocarpine-Induced Status Epilepticus in Mice
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Dosing Regimen | 10% DMSO, 40% water, 50% polyethylene glycol (i.p.) | 5 mg/kg (i.p.) at 4, 21, and 30 hours post-SE onset | |
| 1-Week Survival | 60% | 90% | |
| 2-Month Survival | 48% | 83% | |
| Weight Loss Recovery | Slower recovery | Accelerated regain of lost weight | |
| Neuroinflammation | Substantial induction of cytokines and chemokines | Induction blunted by an average of 54% | |
| Gliosis Markers | Significant induction of mRNA | Induction reduced by an average of 43% | |
| Blood-Brain Barrier Integrity | Significant albumin leakage into the cortex | Nearly eliminated serum albumin leakage | |
| Neurodegeneration (Hippocampus) | Significant neuronal damage | Reduced neurodegeneration score by 66% in CA1 and 52% in CA3 |
Table 2: Diisopropyl Fluorophosphate (DFP)-Induced Status Epilepticus in Rats
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Dosing Regimen | 10% DMSO, 40% water, 50% polyethylene glycol (i.p.) | Six doses of 5 mg/kg (i.p.) starting 80-150 min after SE onset | |
| Neurodegeneration (Hippocampus) | Significant neuronal damage | Significantly reduced | |
| Inflammatory Cytokine Burst | Present | Blunted | |
| Microglial Activation | Present | Reduced | |
| Weight Loss | Significant | Decreased | |
| Delayed Mortality | Low (10%) | Unaffected |
Note on Ineffective Regimens: In the DFP rat model, transient treatments with a single dose of this compound one hour before DFP or a two-dose regimen starting 4 hours after DFP were found to be ineffective.
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Mice
This protocol is adapted from studies by Jiang et al.
1. Animal Preparation:
-
Use adult male C57BL/6 mice.
-
To minimize the peripheral cholinergic effects of pilocarpine, pretreat mice with methylscopolamine (2 mg/kg, i.p.) and terbutaline (2 mg/kg, i.p.).
2. Induction of Status Epilepticus:
-
30 minutes after pretreatment, administer pilocarpine hydrochloride (280 mg/kg, i.p.) to induce SE.
-
Monitor mice for behavioral seizures. SE is characterized by continuous seizures.
3. Termination of Seizures:
-
Allow SE to persist for 60 minutes.
-
Terminate the seizures with an injection of pentobarbital (30 mg/kg, i.p.).
4. This compound Administration:
-
Prepare a 2.5 mg/ml solution of this compound in a vehicle of 10% DMSO, 40% water, and 50% polyethylene glycol.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
The most effective dosing regimen reported is a multi-dose schedule with injections at 4, 21, and 30 hours after the onset of SE. An additional dose at 30 hours helps to cover the remitting phase of COX-2 induction. Daily subdoses for a few additional days may further reduce the pathological effects of COX-2 induction.
5. Post-Treatment Monitoring and Analysis:
-
Monitor animals daily for survival, body weight changes, and behavioral deficits (e.g., nesting behavior).
-
For mechanistic studies, brains can be collected at various time points (e.g., 4 days post-SE) for analysis of neuroinflammation (e.g., cytokine/chemokine mRNA levels, immunostaining for glial markers), blood-brain barrier integrity (e.g., albumin extravasation), and neurodegeneration (e.g., Fluoro-Jade staining).
Diisopropyl Fluorophosphate (DFP)-Induced Status Epilepticus in Rats
This protocol is based on the study by Rojas et al.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Pre-treat with pyridostigmine bromide (0.1 mg/kg, s.c.) and atropine methylbromide (20 mg/kg, s.c.) to counteract the peripheral effects of DFP.
2. Induction of Status Epilepticus:
-
Administer DFP (9.5 mg/kg, i.p.) to induce SE.
-
Monitor for seizure activity.
3. This compound Administration:
-
Prepare a 2.5 mg/ml solution of this compound in the same vehicle as for the mouse protocol.
-
The effective regimen involves six doses of 5 mg/kg (i.p.) administered at the following time points after the onset of DFP-induced SE: 80-150 minutes, 5-6 hours, 9-21 hours, 24 hours, 31-42 hours, and 48 hours.
4. Post-Treatment Monitoring and Analysis:
-
Monitor animals for weight loss and survival.
-
At 4 days post-DFP, brains can be harvested for analysis of neurodegeneration in the hippocampus, cytokine levels, and microglial activation.
Conclusion
This compound demonstrates significant therapeutic potential as an adjunctive treatment for status epilepticus. Its efficacy is dependent on a well-defined therapeutic window and a multi-dose regimen to counteract the prolonged neuroinflammatory response. The protocols and data presented here provide a foundation for further investigation into the therapeutic applications of EP2 receptor antagonism in SE and other neuroinflammatory conditions.
References
- 1. [PDF] Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG6-10-1 in Cell-Based cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent, selective, and competitive antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] The EP2 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, neuroinflammation, and cancer.[1][3] Consequently, the measurement of cAMP accumulation is a critical method for characterizing the pharmacological activity of EP2 receptor antagonists like this compound.
These application notes provide a detailed protocol for utilizing this compound in a cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP accumulation assay.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the EP2 receptor. This means that it binds to the same site as the endogenous agonist PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade that leads to cAMP production. In a cell-based assay, the presence of this compound will cause a concentration-dependent rightward shift in the concentration-response curve of PGE2, without affecting the maximal response.
EP2 Receptor Signaling Pathway
Caption: EP2 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound in relation to its activity at the EP2 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| KB | 17.8 nM | C6 glioma cells overexpressing human EP2 receptor | TR-FRET cAMP Accumulation (Schild Analysis) | |
| Selectivity | >300-fold over EP3, EP4, and IP receptors; >100-fold over EP1; >25-fold over FP and TP; >10-fold over DP1 | Various cell-based functional assays | Functional Assays |
Note on KB: The equilibrium dissociation constant (KB) was determined by Schild regression analysis. This value represents the concentration of the antagonist (this compound) that requires a doubling of the agonist (PGE2) concentration to elicit the same response. It is a robust measure of the affinity of a competitive antagonist.
Experimental Protocols
Cell Culture and Transfection of C6 Glioma Cells
This protocol is based on methods for culturing and transfecting C6 glioma cells, a rat glioma cell line suitable for hosting GPCRs.
Materials:
-
Rat C6 glioma cells (ATCC® CCL-107™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Human EP2 receptor expression plasmid
-
Transfection reagent (e.g., Lipofectamine® LTX)
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Culture:
-
Culture C6 glioma cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
Transfection:
-
The day before transfection, seed C6 cells in a 12-well plate at a density of 4 x 10^5 cells per well in 1 mL of complete growth medium to achieve 50-80% confluency on the day of transfection.
-
On the day of transfection, for each well, dilute 0.5 µg of the human EP2 receptor plasmid DNA into 100 µL of Opti-MEM®.
-
Add 2.25-3.25 µL of Lipofectamine® LTX to the diluted DNA, mix gently, and incubate for 25 minutes at room temperature to form DNA-lipid complexes.
-
Add the 100 µL of the DNA-lipid complexes dropwise to the cells in the 12-well plate.
-
Incubate the cells for 48 hours post-transfection before use in the cAMP assay to allow for sufficient receptor expression.
-
TR-FRET cAMP Accumulation Assay for this compound
This protocol is a synthesized methodology based on the study by Jiang et al. (2013) and general TR-FRET cAMP assay guidelines. It is designed to determine the antagonist activity of this compound at the human EP2 receptor.
Materials:
-
C6 glioma cells stably or transiently expressing the human EP2 receptor
-
Assay plates (e.g., white, opaque 384-well plates)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, final concentration 0.5 mM)
-
Prostaglandin E2 (PGE2)
-
This compound
-
TR-FRET cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody, or similar components)
-
Lysis buffer (provided with the kit)
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Experimental workflow for the TR-FRET cAMP accumulation assay.
Procedure:
-
Cell Seeding:
-
Harvest EP2-expressing C6 glioma cells and resuspend them in an appropriate assay buffer.
-
Dispense the cell suspension into a 384-well white opaque plate. The optimal cell number per well should be determined empirically but typically ranges from 1,000 to 10,000 cells per well.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add the this compound dilutions (or vehicle for control wells) to the cells.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of PGE2 in stimulation buffer.
-
Add the PGE2 dilutions to the wells containing the cells and this compound. For antagonist mode, a fixed concentration of PGE2 (e.g., EC80) is typically used against a dilution series of the antagonist. To perform a Schild analysis, full concentration-response curves of PGE2 are generated in the presence of fixed concentrations of this compound (e.g., 0, 0.01, 0.1, 1, and 10 µM).
-
Incubate the plate for 40 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Prepare the detection reagents according to the TR-FRET cAMP assay kit manufacturer's instructions. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.
-
Add the lysis/detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the TR-FRET ratio against the log of the agonist (PGE2) concentration.
-
For antagonist characterization, analyze the rightward shift of the PGE2 concentration-response curves in the presence of increasing concentrations of this compound to determine the KB value using Schild regression.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP2 receptor in various biological systems. The provided protocols for cell culture, transfection, and a TR-FRET-based cAMP accumulation assay offer a robust framework for researchers to characterize the antagonist properties of this compound and to screen for other potential modulators of the EP2 receptor signaling pathway. Careful optimization of cell number and reagent concentrations will ensure high-quality, reproducible data.
References
Application of TG6-10-1 in models of sepsis-associated encephalopathy.
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sepsis-associated encephalopathy (SAE) is a common and severe neurological complication of sepsis, characterized by diffuse brain dysfunction that can lead to long-term cognitive impairment in survivors.[1] Neuroinflammation is a key driver in the pathophysiology of SAE.[1][2] TG6-10-1, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2, has emerged as a promising therapeutic agent in preclinical models of neuroinflammation.[1][3] This document provides detailed application notes and protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of SAE, based on published research.
The EP2 receptor, a G-protein coupled receptor, is implicated in neuroinflammatory and neurodegenerative processes. Its activation by PGE2 can trigger downstream signaling cascades that contribute to the inflammatory response in the brain. This compound offers a targeted approach to mitigate this neuroinflammation and its detrimental consequences on cognitive function.
Signaling Pathways
The mechanism of action of this compound in SAE primarily involves the blockade of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, PGE2. In the context of neuroinflammation, this pathway can intersect with other critical inflammatory signaling hubs, such as the NLRP3 inflammasome.
Caption: Signaling pathway of this compound in SAE.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Sepsis-Associated Encephalopathy (SAE) Mouse Model
This protocol describes the induction of SAE in mice using LPS, a component of the outer membrane of Gram-negative bacteria, which elicits a strong systemic inflammatory response leading to neuroinflammation.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
On the day of the experiment, weigh each mouse to determine the correct dosage of LPS.
-
Prepare a fresh solution of LPS in sterile saline at the desired concentration. For molecular studies, a dose of 3 mg/kg is used, while for behavioral studies, a higher dose of 5 mg/kg is administered to induce long-term deficits.
-
Administer the LPS solution via intraperitoneal (i.p.) injection.
-
A control group should be injected with an equivalent volume of sterile saline.
-
Monitor the animals closely for signs of sickness, including weight loss, lethargy, and piloerection.
Administration of this compound
This protocol outlines the preparation and administration of the EP2 receptor antagonist, this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 10 ml/kg).
-
For studies investigating the amelioration of SAE symptoms, this compound is administered at a dose of 10 mg/kg via subcutaneous (s.c.) injection.
-
The timing of administration is critical. In the described model, this compound is given 30 minutes after the LPS injection.
-
The vehicle solution should be administered to the control and LPS-only groups at the same time and volume.
Caption: Experimental workflow for this compound in SAE model.
Assessment of Neuroinflammation
a) Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Procedure:
-
At 6 hours post-LPS injection, euthanize the mice and harvest the hippocampus.
-
Isolate total RNA from the hippocampal tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers for target genes (e.g., COX-2, IL-6, IL-1β, CCL2, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression.
b) Western Blot for Protein Expression
Procedure:
-
At 6 hours post-LPS injection, collect cortical tissue.
-
Prepare protein lysates from the tissue samples.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., COX-2, synaptic proteins like PSD-95 and synaptophysin) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensity using densitometry.
c) Immunohistochemistry for Microgliosis
Procedure:
-
Three days after LPS injection, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
-
Perform immunohistochemical staining on the brain sections using an antibody against Iba1, a marker for microglia.
-
Visualize the staining using a fluorescent secondary antibody and acquire images using a fluorescence microscope.
-
Quantify microgliosis by measuring the intensity or area of Iba1 staining in specific brain regions like the hippocampus.
Behavioral Assessments for Cognitive and Affective Function
a) Novel Object Recognition (NOR) Test for Memory
Procedure:
-
Habituate the mice to the testing arena for a few days before the test.
-
On the training day, place two identical objects in the arena and allow the mouse to explore for a set period.
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Record the time the mouse spends exploring each object.
-
Calculate the discrimination index to assess recognition memory.
b) Sucrose Preference Test for Anhedonia (Depression-like behavior)
Procedure:
-
Individually house the mice and provide them with two drinking bottles: one with water and one with a sucrose solution (e.g., 1%).
-
Measure the consumption from each bottle over a 24-hour period.
-
Calculate the sucrose preference as the percentage of sucrose solution consumed relative to the total fluid intake. A decrease in sucrose preference is indicative of anhedonia.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in an LPS-induced SAE mouse model.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in the Hippocampus
| Gene | LPS + Vehicle (Fold Induction) | LPS + this compound (Fold Induction) | Average Reduction (%) | p-value |
| COX-2 | ~12 | ~9 | 24.9 | 0.0138 |
| IL-6 | ~150 | ~110 | 24.9 | 0.0138 |
| IL-1β | ~25 | ~18 | 24.9 | 0.0138 |
| CCL2 | ~8 | ~6 | 24.9 | 0.0138 |
| TNF-α | ~6 | ~4.5 | 24.9 | 0.0138 |
| iNOS | ~40 | ~30 | 24.9 | 0.0138 |
| Data are presented as approximate fold induction relative to saline-treated controls. The average reduction across all six mediators was 24.9%. |
Table 2: Effect of this compound on COX-2 Protein Expression in the Cortex
| Treatment Group | COX-2 Protein Expression (Fold Change vs. Control) | % Inhibition by this compound | p-value (LPS+Veh vs. LPS+this compound) |
| Saline + Vehicle | 1.00 ± 0.05 | - | - |
| LPS + Vehicle | 1.54 ± 0.10 | - | - |
| LPS + this compound | 1.25 ± 0.08 | 54.1 | 0.0314 |
| Data are presented as mean ± SEM. |
Table 3: Behavioral Outcomes Following this compound Treatment
| Behavioral Test | Outcome Measure | LPS + Vehicle | LPS + this compound | Effect of this compound |
| Sucrose Preference Test | Sucrose Preference (%) | Decreased | Ameliorated | Reduced depression-like behavior |
| Novel Object Recognition | Discrimination Index | Impaired | Restored | Eliminated memory deficit |
| Qualitative summary of the reported effects. |
This compound demonstrates significant therapeutic potential in a mouse model of sepsis-associated encephalopathy by mitigating neuroinflammation, reducing the loss of synaptic proteins, and improving both cognitive and affective behavioral outcomes. The detailed protocols and data presented here provide a valuable resource for researchers investigating the role of the EP2 receptor in neuroinflammatory disorders and for the preclinical development of novel therapies for SAE.
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3/Caspase-1 Pathway-Induced Pyroptosis Mediated Cognitive Deficits in a Mouse Model of Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 inhibits NLRP3 inflammasome activation through EP4 receptor and intracellular cAMP in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG6-10-1 Administration in Organophosphorus-Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to organophosphorus (OP) compounds, such as pesticides and nerve agents, can lead to severe neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This inhibition results in a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors, often leading to status epilepticus (SE), a state of prolonged seizure activity.[1][2] The initial cholinergic phase of OP-induced seizures is followed by a progression to a noncholinergic phase involving glutamatergic excitotoxicity, which contributes significantly to neuronal damage and long-term neurological impairments.[3]
Recent research has identified the prostaglandin E2 (PGE2) receptor subtype EP2 as a critical mediator of neuroinflammation and subsequent neurodegeneration following SE. TG6-10-1, a potent and selective antagonist of the EP2 receptor, has emerged as a promising neuroprotective agent in preclinical models of OP-induced seizures. These application notes provide a detailed overview and protocols for the administration of this compound in research settings to study its neuroprotective effects.
Mechanism of Action
This compound exerts its neuroprotective effects not by directly suppressing seizure activity, but by mitigating the downstream inflammatory cascade. Organophosphorus-induced SE leads to a significant upregulation of cyclooxygenase-2 (COX-2), which in turn increases the production of PGE2. PGE2, by activating the EP2 receptor, triggers a signaling cascade that promotes neuroinflammation, including microglial activation and the release of inflammatory cytokines, ultimately contributing to neuronal cell death. This compound competitively antagonizes the EP2 receptor, thereby blocking these detrimental inflammatory processes and preserving neuronal integrity in brain regions like the hippocampus.
Signaling Pathway of Organophosphorus-Induced Neuroinflammation and this compound Intervention
Caption: Signaling cascade in OP-induced seizures and the inhibitory action of this compound.
Experimental Protocols
Animal Model of Organophosphorus-Induced Status Epilepticus
A commonly used model involves the administration of diisopropyl fluorophosphate (DFP), a surrogate for more potent nerve agents, to induce SE in rodents.
Materials:
-
Diisopropyl fluorophosphate (DFP)
-
Pyridostigmine bromide (PB)
-
Atropine methylbromide or Atropine sulfate
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specific formulation as per supplier)
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Standard animal housing and care facilities
-
Appropriate personal protective equipment (PPE) for handling OPs
Protocol:
-
Pre-treatment: To enhance survival and mimic human exposure scenarios, animals are often pre-treated with pyridostigmine bromide (e.g., 0.1 mg/kg, s.c.) 30 minutes prior to DFP exposure. This is followed by an anticholinergic agent that does not readily cross the blood-brain barrier, such as atropine methylbromide (e.g., 20 mg/kg, s.c.), administered 10-20 minutes after PB to counteract peripheral cholinergic effects.
-
Induction of Status Epilepticus: Administer DFP (e.g., 9.5 mg/kg, i.p. for rats) to induce seizure activity. The onset of SE is typically observed within minutes. Seizure activity should be monitored and scored using a standardized scale (e.g., Racine scale).
-
This compound Administration: The timing of this compound administration is crucial. Studies have shown that treatment initiated after the onset of SE is effective.
-
Therapeutic Window: A therapeutic window for this compound administration has been identified, starting approximately 80-150 minutes after the onset of DFP-induced SE. Treatments administered 1 hour before or 4 hours after DFP have been shown to be ineffective.
-
Dosage and Regimen: A repeated dosing regimen has demonstrated significant neuroprotection. For instance, six doses of this compound (e.g., 5-10 mg/kg, i.p.) administered over a 48-hour period have been shown to be effective. The first dose is given within the therapeutic window, with subsequent doses administered at intervals informed by the pharmacokinetic profile of the compound (plasma half-life of approximately 1.9-2.5 hours in rats).
-
-
Post-Treatment Monitoring: Animals should be monitored for seizure activity, weight loss, and overall health. Neurological and behavioral assessments can be performed at later time points to evaluate functional recovery.
Experimental Workflow
Caption: General experimental workflow for studying this compound in OP-induced seizures.
Data Presentation
The following tables summarize quantitative data from key studies on this compound in models of induced seizures.
Table 1: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats
| Parameter | Value (10 mg/kg, i.p.) | Value (20 mg/kg, p.o.) | Reference |
| Brain to Plasma Ratio (1-4h) | 0.34 - 1.12 | - | |
| Terminal Plasma Half-life (T1/2) | 1.9 - 2.5 hours | - |
Table 2: Efficacy of this compound in a Rat Model of DFP-Induced Status Epilepticus
| Outcome Measure | Vehicle Control | This compound Treatment | % Change | Reference |
| Hippocampal Neurodegeneration | Significantly high | Significantly reduced | - | |
| Inflammatory Cytokine Burst | Present | Blunted | - | |
| Microglial Activation | Present | Reduced | - | |
| Weight Loss | Significant | Decreased | - | |
| Astrogliosis (4 days post-DFP) | Present | Unaffected | 0% | |
| Delayed Mortality | Low (~10%) | Unaffected | 0% |
Table 3: Efficacy of this compound in a Mouse Model of Pilocarpine-Induced Status Epilepticus
| Outcome Measure | Vehicle Control | This compound Treatment (5 mg/kg, i.p.) | % Change | Reference |
| 1-Week Survival Rate | 60% | 90% | +50% | |
| Neurodegeneration (CA1) | High | Reduced | -66% | |
| Neurodegeneration (CA3) | High | Reduced | -52% | |
| Neurodegeneration (Hilus) | High | Reduced | -55% | |
| Spontaneous Seizure Frequency | Unaffected | Unaffected | 0% |
Conclusion
This compound represents a novel therapeutic strategy for mitigating the neuropathological consequences of organophosphorus-induced seizures. Its mechanism of action, centered on the inhibition of the EP2 receptor and subsequent reduction of neuroinflammation, offers a neuroprotective approach that is distinct from traditional anticonvulsant therapies. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound in the context of OP neurotoxicity. Adherence to established experimental models and dosing regimens is critical for reproducible and meaningful results. Further research is warranted to fully elucidate the long-term benefits and translational potential of EP2 receptor antagonism in treating the neurological sequelae of organophosphorus poisoning.
References
Application Notes and Protocols: Assessing the Effect of TG6-10-1 on Blood-Brain Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Disruption of the BBB is a key pathological feature of many neurological diseases. TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3][4] Preclinical studies have shown that this compound can prevent the opening of the blood-brain barrier in animal models of neurological disorders, primarily by reducing neuroinflammation.[1]
These application notes provide a comprehensive guide for researchers to assess the effect of this compound on BBB integrity using established in vitro and in vivo models. The protocols detailed below will enable the systematic evaluation of this compound's potential to preserve or restore BBB function.
In Vitro Assessment of Blood-Brain Barrier Integrity
In vitro models of the BBB are essential for high-throughput screening and mechanistic studies of compounds like this compound. These models typically utilize brain microvascular endothelial cells (BMECs) cultured on semipermeable supports, which allow for the quantitative measurement of barrier function.
In Vitro BBB Model using bEnd.3 Cells
The immortalized mouse brain endothelial cell line, bEnd.3, is widely used to create in vitro BBB models due to its ability to form tight junctions and express relevant BBB transporters. Co-culturing bEnd.3 cells with astrocytes can further enhance the barrier properties, creating a more physiologically relevant model.
Experimental Workflow:
Protocol: Transendothelial Electrical Resistance (TEER) Measurement
TEER is a widely accepted method to quantitatively measure the integrity of a cell monolayer. A decrease in TEER indicates a disruption of the tight junctions and increased paracellular permeability.
Materials:
-
EVOM2™ Voltohmmeter or equivalent
-
STX2 "chopstick" electrodes
-
Transwell inserts with bEnd.3 cell monolayer
-
Pre-warmed culture medium
Procedure:
-
Sterilize the electrodes by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
-
Rinse the electrodes with pre-warmed sterile culture medium before the first measurement.
-
Carefully place the shorter tip of the electrode in the apical compartment (inside the insert) and the longer tip in the basolateral compartment (outside the insert). Ensure the electrodes are positioned consistently for each measurement and do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing culture medium to determine the background resistance.
-
Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistancemonolayer - Resistanceblank) x Effective surface area of the insert (cm²)
-
Measurements should be taken at regular intervals after treatment with an inflammatory stimulus and/or this compound.
Protocol: Paracellular Permeability Assay
This assay measures the flux of a fluorescent tracer across the endothelial monolayer, providing a direct assessment of barrier permeability.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa or 70 kDa)
-
Transwell inserts with bEnd.3 cell monolayer
-
Fluorescence plate reader
Procedure:
-
After TEER measurement, gently aspirate the medium from the apical and basolateral compartments.
-
Add fresh medium to the basolateral compartment.
-
Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect samples from the basolateral compartment at different time points.
-
Measure the fluorescence intensity of the samples using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Protocol: Immunofluorescence Staining of Tight Junction Proteins
Visualization of tight junction proteins such as Claudin-5, Occludin, and ZO-1 provides qualitative information on the structural integrity of the BBB.
Materials:
-
Transwell inserts with bEnd.3 cell monolayer on the membrane
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Claudin-5, anti-Occludin, anti-ZO-1)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Fix the cell monolayer with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Carefully cut the membrane from the Transwell insert and mount it on a glass slide with mounting medium containing DAPI.
-
Image the localization and expression of tight junction proteins using a confocal microscope.
Data Presentation: In Vitro Results
| Treatment Group | TEER (Ω·cm²) | FITC-Dextran Permeability (Papp cm/s) | Tight Junction Protein Expression (Relative Fluorescence Intensity) |
| Control | |||
| Inflammatory Stimulus | |||
| Inflammatory Stimulus + this compound (Dose 1) | |||
| Inflammatory Stimulus + this compound (Dose 2) | |||
| This compound alone |
In Vivo Assessment of Blood-Brain Barrier Integrity
In vivo models are crucial for validating the findings from in vitro studies and assessing the therapeutic potential of this compound in a complex physiological environment.
Animal Model of BBB Disruption
A common model to induce BBB disruption is the systemic administration of lipopolysaccharide (LPS), which triggers a robust inflammatory response.
Experimental Workflow:
Protocol: Evans Blue Extravasation Assay
Evans blue dye binds to serum albumin, and its extravasation into the brain parenchyma is a classic indicator of BBB hyperpermeability.
Materials:
-
Evans blue dye solution (2% w/v in sterile saline)
-
Anesthesia
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle to the mice according to the experimental design.
-
Induce BBB disruption (e.g., intraperitoneal injection of LPS).
-
After a defined period, inject Evans blue solution (e.g., 4 mL/kg) intravenously via the tail vein.
-
Allow the dye to circulate for 1-2 hours.
-
Anesthetize the mice and perfuse transcardially with saline to remove intravascular dye.
-
Harvest the brains and weigh them.
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenates (e.g., at 55-60°C for 24-48 hours) to extract the Evans blue dye.
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue extravasation using a standard curve.
Protocol: Albumin Leakage by Western Blot
The presence of serum albumin in the brain parenchyma, detected by Western blot, is a sensitive marker of BBB leakage.
Materials:
-
Brain tissue lysates
-
RIPA buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-albumin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Harvest brains after transcardial perfusion with saline.
-
Homogenize brain tissue in RIPA buffer with protease inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against albumin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: In Vivo Results
| Treatment Group | Evans Blue Extravasation (µg/g tissue) | Brain Albumin Levels (Relative to Control) | Tight Junction Protein Levels (Relative to Control) |
| Sham | |||
| LPS + Vehicle | |||
| LPS + this compound (Dose 1) | |||
| LPS + this compound (Dose 2) |
Proposed Signaling Pathway of this compound in Preserving BBB Integrity
Prostaglandin E2 (PGE2), acting through its EP2 receptor, is implicated in inflammatory processes that can compromise BBB integrity. The EP2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In the context of neuroinflammation, this pathway can lead to the downregulation of tight junction proteins and increased vascular permeability. This compound, as a selective EP2 antagonist, is hypothesized to block this cascade, thereby preserving BBB integrity.
Conclusion
The protocols and application notes provided herein offer a robust framework for the comprehensive evaluation of this compound's effect on blood-brain barrier integrity. By employing a combination of in vitro and in vivo methodologies, researchers can elucidate the mechanisms by which this compound exerts its protective effects on the BBB and gather critical data to support its further development as a therapeutic agent for neurological disorders characterized by BBB dysfunction.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability and Storage of TG6-10-1 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] As a crucial tool in research areas such as neuroinflammation, oncology, and neurodegenerative diseases, understanding the stability and proper handling of this compound solutions is paramount to ensure experimental reproducibility and the integrity of results.[4][5] This document provides detailed application notes on the stability and storage of this compound, along with protocols for solution preparation and stability assessment.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃F₃N₂O₄ | |
| Molecular Weight | 448.43 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Aqueous Solubility | Low (27 µM) |
Stability and Storage Conditions
Proper storage of this compound in both solid and solution form is critical to prevent degradation and maintain its biological activity. The following tables summarize the recommended storage conditions based on supplier data sheets.
Solid Form
| Storage Temperature | Duration | Notes |
| -20°C | 12 Months | |
| 4°C | 6 Months | |
| 2-8°C | Not specified |
Reconstituted Solutions
| Storage Temperature | Solvent | Duration | Recommendations |
| -80°C | DMSO | 2 years | Use within 2 years. |
| -20°C | DMSO | 1 year | Use within 1 year. |
| -20°C | Not specified | Up to 3 months | Following reconstitution, aliquot and freeze. |
| -20°C | Not specified | Up to 1 month | Aliquot to avoid multiple freeze/thaw cycles. |
| -80°C | In Solvent | 6 Months | |
| -20°C | In Solvent | 6 Months |
General Recommendations:
-
Protect from Light: this compound should be protected from light.
-
Inert Gas: The solid compound is packaged under inert gas.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles to prevent degradation.
Signaling Pathway of this compound
This compound acts as an antagonist at the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP2 receptor initiates downstream signaling cascades. This compound competitively blocks this interaction. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), influencing various cellular processes, including inflammation and cell proliferation. Additionally, the EP2 receptor can signal through G-protein-independent pathways involving β-arrestin.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound solid powder (e.g., CAS 1415716-58-3)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.484 mg of this compound (Molecular Weight = 448.43 g/mol ).
-
Solubilization: Add the weighed this compound powder to a sterile vial. Using a calibrated micropipette, add the calculated volume of DMSO. For 4.484 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C as per the stability data table.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a representative method for assessing the stability of this compound solutions by quantifying the remaining parent compound over time. A stability-indicating method should be fully validated to ensure specificity.
Objective: To determine the percentage of intact this compound remaining in a solution after storage under specific conditions (e.g., temperature, light exposure).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
HPLC-grade solvents
-
Calibrated micropipettes and autosampler vials
Procedure:
-
Sample Preparation (Time Zero):
-
Prepare a fresh this compound solution in the desired solvent (e.g., 10 mM in DMSO).
-
Dilute an aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). This is the T=0 sample.
-
-
Storage Conditions:
-
Store the remaining stock solution under the desired test conditions (e.g., 4°C, 25°C, -20°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient elution, e.g., start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm or optimal absorbance wavelength).
-
Column Temperature: 30°C
-
-
Inject the T=0 sample and record the peak area of the this compound peak.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1 day, 7 days, 1 month, 3 months), retrieve an aliquot of the stored solution.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Inject the sample and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Assess the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Conclusion
The stability of this compound solutions is critical for obtaining reliable and reproducible results. Stock solutions in DMSO are stable for extended periods when stored at -20°C or -80°C and protected from light. It is crucial to prepare fresh working solutions for daily use and to avoid multiple freeze-thaw cycles. The provided protocols offer a framework for the proper handling, storage, and stability assessment of this compound, enabling researchers to confidently utilize this potent EP2 antagonist in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of TG6-10-1 in studying glioma cell proliferation and invasion.
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1] The EP2 receptor is a Gαs-coupled receptor that, upon activation by its ligand PGE2, initiates a signaling cascade involving the production of cyclic AMP (cAMP).[2][3] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, the cyclooxygenase-2 (COX-2)/PGE2 axis is frequently upregulated and associated with poor prognosis.[3] The signaling through the EP2 receptor has been shown to promote glioma cell proliferation, invasion, and migration.[2] this compound, with a KB of 17.8 nM for the EP2 receptor and high selectivity over other prostanoid receptors, serves as a valuable chemical probe to investigate the role of EP2 signaling in glioma biology and as a potential therapeutic agent. These application notes provide an overview of the use of this compound in studying glioma cell proliferation and invasion, along with detailed protocols for key in vitro assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on various glioma cell lines as reported in the literature.
Table 1: In Vitro Effects of this compound on Glioma Cell Lines
| Cell Line | Assay | Treatment | Results |
| U87 | Colony Formation | 10 µM this compound for 7 days | Substantial attenuation of colony formation. |
| U87 | Cell Invasion | 10 µM this compound for 48 hours | Significantly inhibited cell invasion. |
| U87 | Cell Migration | 10 µM this compound for 48 hours | Greatly inhibited cell migration. |
| U251 | Colony Formation | 10 µM this compound for 7 days | No significant effect. |
| U251 | Cell Invasion | 10 µM this compound for 48 hours | No effect on cell invasion. |
| LN229 (COX-2 overexpressing) | Cell Proliferation | 10 µM this compound for 72 hours | Completely suppressed COX-2-mediated cell growth. |
| SF767 (COX-2 overexpressing) | Cell Proliferation | 10 µM this compound for 72 hours | Completely suppressed COX-2-mediated cell growth. |
| LN229 (COX-2 overexpressing) | Cell Migration | 10 µM this compound | Attenuated COX-2 activity-mediated cell migration. |
| SF767 (COX-2 overexpressing) | Cell Migration | 10 µM this compound | Attenuated COX-2 activity-mediated cell migration. |
| LN229 (COX-2 overexpressing) | Cell Cycle | 10 µM this compound for 72 hours | Caused cell cycle arrest at G0-G1. |
| SF767 (COX-2 overexpressing) | Cell Cycle | 10 µM this compound for 72 hours | Caused cell cycle arrest at G0-G1. |
| LN229 (COX-2 overexpressing) | Apoptosis | 10 µM this compound for 72 hours | Induced apoptosis. |
| SF767 (COX-2 overexpressing) | Apoptosis | 10 µM this compound for 72 hours | Induced apoptosis. |
Table 2: In Vivo Effects of this compound on Glioma Xenograft Models
| Cell Line | Model | Treatment | Results |
| U87 | Subcutaneous Xenograft | 10 mg·kg⁻¹ this compound, twice a day (oral) | Considerably inhibited tumor growth; decreased tumor weight by 45% (p = 0.0305). |
| U87 | Orthotopic Brain Tumor | 10 mg·kg⁻¹ this compound, twice a day (oral) | Substantially suppressed tumor growth; prolonged survival (median survival of 27 days vs. 21 days for vehicle, p < 0.001). |
| U251 | Subcutaneous Xenograft | 10 mg·kg⁻¹ this compound, twice a day (oral) | Minimal suppression of xenograft growth. |
Signaling Pathways and Experimental Workflows
Caption: PGE2/EP2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
This protocol is adapted from methodologies for assessing cell growth and viability.
Materials:
-
Glioma cell lines (e.g., LN229, SF767)
-
6-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution in 20% methanol
-
Microscope
Procedure:
-
Seed human GBM cells in 6-well plates at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with 10 µM this compound or an equivalent volume of vehicle (DMSO) for 72 hours.
-
After the incubation period, wash the cells gently with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Remove the methanol and stain the cells with 0.1% crystal violet solution for 1 minute.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the stained cells under a microscope in five random fields per well at a magnification of 200x.
-
Quantify the results by comparing the cell counts in the this compound treated wells to the vehicle-treated wells.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
Materials:
-
Glioma cell lines (e.g., U87, U251)
-
6-well plates
-
Complete culture medium
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Crystal Violet solution
Procedure:
-
Seed U87 or U251 cells into 6-well plates. The seeding density should be optimized to allow for the formation of distinct colonies over the assay period (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with 10 µM this compound or vehicle for 7 days. The medium with the compound should be refreshed every 2-3 days.
-
After 7 days, wash the cells with PBS.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the colonies under a microscope in five random fields per well at a magnification of 200x. A colony is typically defined as a cluster of ≥50 cells.
-
Calculate the colony formation efficiency and compare the treated groups to the control.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Glioma cell lines (e.g., U87)
-
24-well plates with 8 µm pore size transwell inserts
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Vehicle control (DMSO)
-
Cotton swabs
-
Crystal Violet solution
-
Microscope
Procedure:
-
Pre-coat the transwell inserts with Matrigel according to the manufacturer's instructions to form an extracellular matrix layer.
-
Harvest glioma cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the transwell inserts.
-
Add complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Add 10 µM this compound or vehicle to both the upper and lower chambers.
-
Incubate the plate for 48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained, invaded cells under a microscope in several random fields.
-
Compare the number of invaded cells in the treated versus control groups.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Glioma cell lines (e.g., LN229, SF767)
-
6-well plates
-
Complete culture medium
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg·ml⁻¹) with DNase-free RNase (100 µg·ml⁻¹)
-
Flow cytometer
Procedure:
-
Seed human GBM cells in 6-well plates at a density of 3 x 10⁵ cells per well.
-
After 24 hours, treat the cells with 10 µM this compound or vehicle for 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with TG6-10-1 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TG6-10-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has low aqueous solubility. Published data indicates a solubility of approximately 27 μM in aqueous solutions.[1][2] This inherent low solubility can present challenges when preparing solutions for in vitro and in vivo experiments.
Q2: In which solvent can I dissolve this compound to prepare a stock solution?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[3][4] Vendor datasheets indicate a solubility of up to 100 mg/mL in DMSO. It is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound and indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.
-
Use Co-solvents: For in vivo studies, a co-solvent system can be employed. A commonly used formulation includes DMSO, PEG300, Tween-80, and saline.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. Adding the stock solution dropwise while vortexing can also help.
-
Sonication: Brief sonication after dilution can help to break down small precipitates and re-dissolve the compound.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the intended aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. |
| Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media (e.g., PBS, cell culture medium). | The solubility of this compound in the final aqueous solution has been exceeded. | - Lower the final working concentration of this compound.- Add the DMSO stock to the aqueous buffer slowly while vortexing.- Consider using a surfactant like Tween-80 (e.g., 0.01%) in your buffer. |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution. This could be due to temperature changes or interactions with other components in the assay medium. | - Prepare fresh working solutions for each experiment.- Maintain a constant temperature throughout the experiment.- Evaluate the compatibility of this compound with other components in your assay medium. |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | - Visually inspect assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the practical working concentration range. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃F₃N₂O₄ | |
| Molecular Weight | 448.43 g/mol | |
| CAS Number | 1415716-58-3 | |
| Appearance | White to off-white solid | |
| Aqueous Solubility | ~27 µM | |
| DMSO Solubility | 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mg of this compound, you will need 223 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous, high-quality DMSO to the this compound powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a formulation used for in vivo experiments.
-
Prepare the Vehicle: Prepare a vehicle solution consisting of:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Initial Dilution: Add 10% (by final volume) of your this compound DMSO stock solution to the PEG300 component and mix thoroughly.
-
Add Surfactant: Add the Tween-80 to the mixture and mix until a clear solution is formed.
-
Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Visual Guides
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The relationship between this compound properties and solubility solutions.
References
- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP2 Receptor Antagonist, this compound | Sigma-Aldrich [merckmillipore.com]
- 4. Prostaglandin EP2 Receptor Antagonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
How to prevent precipitation of TG6-10-1 in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues encountered with the EP2 receptor antagonist, TG6-10-1, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate after I diluted my DMSO stock into an aqueous experimental buffer?
A1: Precipitation of this compound is a common issue primarily due to its low solubility in aqueous solutions.[1] The compound is highly soluble in 100% DMSO (up to 100 mg/mL), but its aqueous solubility is significantly lower, reported to be around 27 μM.[1][2][3][4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the final concentration of this compound can easily exceed this solubility limit. This abrupt change in solvent polarity, often called "solvent shock," causes the hydrophobic compound to crash out of solution and form a visible precipitate.
Q2: What is the maximum final concentration of DMSO I can use in my experiment to keep this compound dissolved?
A2: While minimizing DMSO is ideal, a slightly higher final concentration may be necessary to maintain the solubility of this compound. Many cell-based assays can tolerate DMSO concentrations up to 0.5%, and sometimes even 1.0%. However, it is critical to perform a vehicle control experiment with the same final DMSO concentration to ensure that the solvent itself does not affect your experimental results.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, the solubility of ionizable compounds can be highly dependent on the pH of the buffer. Although this compound's structure is not strongly ionizable, minor pH adjustments can sometimes influence solubility by altering any potential charge states. Experimenting with a range of pH values around your target physiological pH may help identify an optimal condition for solubility.
Q4: Are there any additives or alternative solvents that can improve the solubility of this compound?
A4: Yes, several strategies can enhance solubility. Using a co-solvent system by including agents like ethanol or polyethylene glycol (PEG) can improve the solubility of highly insoluble compounds. Additionally, formulating the buffer with excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can also increase aqueous solubility by forming inclusion complexes or micelles that encapsulate the hydrophobic this compound molecule.
Troubleshooting Guide
If you observe precipitation, consult the following troubleshooting workflow and table for guidance on resolving the issue.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
The physicochemical properties of this compound are critical to understanding its solubility limitations.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃F₃N₂O₄ | |
| Molecular Weight | 448.43 g/mol | |
| Appearance | White Powder | |
| Solubility in DMSO | ≥ 100 mg/mL (~223 mM) | |
| Aqueous Solubility | ~27 µM |
The following table provides suggested starting concentrations for common solubilizing agents. Optimization may be required for your specific buffer system.
| Additive Type | Example | Suggested Starting Concentration | Considerations |
| Co-Solvent | Ethanol | 1-5% (v/v) | Perform vehicle controls; may affect cell viability at higher concentrations. |
| Surfactant | Tween-20 / Polysorbate 20 | 0.01-0.1% (v/v) | Can interfere with certain protein assays; check for compatibility. |
| Cyclodextrin | HP-β-CD | 1-10 mM | Forms an inclusion complex with the compound; generally well-tolerated. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the approximate kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm (optional, for turbidimetric analysis)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution of 10 mM.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution series of the 10 mM stock in a 96-well plate using 100% DMSO. This will generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add 98 µL of your experimental buffer to each well.
-
Transfer: Using a multichannel pipette, transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the buffer plate. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2%.
-
Incubation and Observation: Mix the plate gently for 1-2 minutes. Let the plate stand at room temperature for 1-2 hours.
-
Determine Solubility: Visually inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is the approximate kinetic solubility of this compound in your buffer. For a quantitative measurement, read the absorbance of the plate at 620 nm. A sharp increase in absorbance indicates precipitation.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Mechanism Visualization
The primary cause of precipitation is the rapid change in solvent environment when diluting from a nonpolar solvent (DMSO) to a polar one (aqueous buffer).
Caption: Mechanism of precipitation due to "solvent shock".
References
- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP2 Receptor Antagonist, this compound | 1415716-58-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. glpbio.com [glpbio.com]
Technical Support Center: Optimizing TG6-10-1 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of TG6-10-1, a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the prostaglandin E2 receptor subtype EP2.[1] It functions by blocking the binding of prostaglandin E2 (PGE2) to the EP2 receptor, thereby inhibiting downstream signaling pathways. This blockade has been shown to reduce inflammation and neuronal death in various preclinical models.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the EP2 receptor, some off-target activity has been observed. It displays some antagonist activity at the prostaglandin D2 receptor DP1 and, at higher concentrations (IC50 = 7.5 µM), can inhibit the serotonin 5-hydroxytryptamine 2B (5-HT2B) receptor. It is important to consider these potential off-target effects when designing experiments and interpreting data.
Q3: What is the recommended starting dosage for in vivo experiments?
A3: The appropriate dosage of this compound can vary depending on the animal model and the specific research question. However, a common starting dose in murine models is 5 mg/kg administered intraperitoneally (i.p.). This dosage has been shown to achieve brain concentrations sufficient to inhibit the EP2 receptor for several hours. For other models or routes of administration, dose-response studies are recommended.
Q4: How can I monitor the efficacy of this compound in my experiment?
A4: The efficacy of this compound can be assessed by measuring downstream markers of EP2 receptor activation. This can include quantifying changes in the levels of inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CCL2, CCL3, CCL4, CXCL10) that are modulated by EP2 signaling. Additionally, assessing relevant phenotypic outcomes, such as reduction in neurodegeneration or inflammation-related behaviors, can indicate efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects: At higher concentrations, this compound may interact with other receptors, such as DP1 or 5-HT2B, leading to confounding effects. | Optimize Dosage: Conduct a dose-response study to determine the minimal effective concentration that elicits the desired on-target effect without engaging off-targets. Control Experiments: Include control groups to assess the effects of the vehicle and to compare the effects of this compound with other known modulators of the suspected off-target pathways. |
| Lack of efficacy | Inadequate Dosage or Bioavailability: The concentration of this compound at the target site may be insufficient to effectively block the EP2 receptor. The plasma half-life of this compound is approximately 1.6 hours in mice. | Adjust Dosage and Dosing Schedule: Consider increasing the dose or the frequency of administration based on the pharmacokinetic properties of this compound. Verify Compound Integrity: Ensure the proper storage and handling of the compound to maintain its activity. |
| Observed toxicity or adverse events | High Dosage: Excessive dosage may lead to toxicity or exaggerated pharmacological effects. | Reduce Dosage: Lower the administered dose to a level that maintains efficacy while minimizing adverse effects. Monitor Animal Health: Closely monitor the health and behavior of the animals throughout the experiment. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Receptor/Enzyme | Activity/Selectivity | Reference |
| EP2 (human) | Kb = 17.8 nM | |
| EP1 (human) | ~100-fold selectivity over EP1 | |
| EP3 (human) | >300-fold selectivity over EP3 | |
| EP4 (human) | >300-fold selectivity over EP4 | |
| DP1 (human) | ~10-fold selectivity over DP1 | |
| FP (human) | ~25-fold selectivity over FP | |
| IP (human) | >300-fold selectivity over IP | |
| TP (human) | ~25-fold selectivity over TP | |
| 5-HT2B | IC50 = 7.5 µM | |
| COX-1 | 7% inhibition at 10 µM | |
| COX-2 | 14% inhibition at 10 µM |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Plasma Half-life (t½) | ~1.6 - 1.8 hours | Intraperitoneal (i.p.) | |
| Brain-to-Plasma Ratio | 1.6 | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Potency
This protocol is adapted from studies characterizing the antagonist properties of this compound.
-
Cell Culture: Culture C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2) in appropriate media.
-
Cell Plating: Seed the C6G-EP2 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle for 10 minutes.
-
Agonist Stimulation: Add increasing concentrations of PGE2 to the wells and incubate for a specified time to stimulate cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration-response curves in the presence and absence of this compound. Perform a Schild regression analysis to determine the equilibrium dissociation constant (Kb) of this compound.
Protocol 2: In Vivo Dosage Optimization in a Mouse Model of Neuroinflammation
This protocol is a general guideline based on published studies using this compound.
-
Animal Model: Induce neuroinflammation in mice using a model such as lipopolysaccharide (LPS) injection or pilocarpine-induced status epilepticus.
-
Dose Groups: Divide the animals into multiple groups to receive different doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
Compound Administration: Administer this compound or vehicle at a specific time point relative to the inflammatory insult. The timing should be based on the expected peak of COX-2 expression or PGE2 production.
-
Tissue Collection: At a predetermined time point after treatment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
-
Analysis of Inflammatory Markers: Homogenize the brain tissue and measure the mRNA or protein levels of key inflammatory mediators such as IL-1β, IL-6, and TNF-α using qPCR or ELISA.
-
Dose-Response Analysis: Plot the levels of inflammatory markers against the administered dose of this compound to determine the dose that produces the desired anti-inflammatory effect.
Visualizations
Caption: this compound competitively antagonizes the EP2 receptor, blocking PGE2-mediated signaling.
Caption: Workflow for optimizing this compound dosage to minimize off-target effects.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
TG6-10-1 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing TG6-10-1. It provides answers to frequently asked questions and troubleshooting guidance regarding potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2, with a Schild KB value of 17.8 nM.[1][2] While highly selective for EP2, at higher concentrations, it can interact with other prostanoid receptors and has shown weak inhibition of the serotonin 5-HT2B receptor.
Q2: We are observing unexpected cellular phenotypes at high concentrations of this compound. What are the potential off-target prostanoid receptors that might be affected?
A2: If you are using this compound at high concentrations, it is possible that you are observing effects from the inhibition of other prostanoid receptors. This compound displays a selectivity profile that, while favorable for EP2, shows some activity against other receptors, most notably the DP1 receptor.[3] Refer to the selectivity data in Table 1 for a detailed comparison.
Q3: Could the observed effects be due to inhibition of COX enzymes?
A3: It is unlikely that the observed effects at high concentrations are due to the inhibition of cyclooxygenase (COX) enzymes. At a concentration of 10 µM, this compound demonstrated minimal inhibition of both COX-1 (7%) and COX-2 (14%).[3]
Q4: Are there any other known off-targets for this compound that we should be aware of?
A4: A screening of this compound against a panel of 40 enzymes, ion channels, receptors, and neurotransmitter transporters revealed negligible effects (IC50s > 10 µM) for most targets.[3] However, weak inhibition of the serotonin 5-hydroxytryptamine 2B (5-HT2B) receptor was observed with an IC50 of 7.5 µM. Additionally, at 10 µM, this compound showed only 1% inhibition of the leukotriene B4 (LTB4) receptor BLT1.
Troubleshooting Guide
Issue: Unexpected experimental results that do not align with known EP2 receptor signaling.
Potential Cause 1: Off-target effects on other prostanoid receptors.
-
Troubleshooting Step 1: Review the concentration of this compound used in your experiments. Compare it with the selectivity data presented in Table 1. If the concentration is in the range where inhibition of other prostanoid receptors (e.g., DP1) is possible, consider this in your data interpretation.
-
Troubleshooting Step 2: If possible, perform counter-screening experiments using specific agonists or antagonists for the potential off-target prostanoid receptors to confirm or rule out their involvement.
-
Troubleshooting Step 3: Consider lowering the concentration of this compound to a range where it is more selective for the EP2 receptor.
Potential Cause 2: Weak inhibition of the 5-HT2B receptor.
-
Troubleshooting Step 1: Assess whether the observed phenotype could be related to the modulation of serotonergic signaling pathways. The 5-HT2B receptor is involved in various physiological processes, including smooth muscle contraction, platelet aggregation, and regulation of mood.
-
Troubleshooting Step 2: If a link to the 5-HT2B receptor is plausible, consider using a more specific 5-HT2B antagonist as a control in your experiments to differentiate the effects.
Data Presentation
Table 1: Selectivity Profile of this compound Against Prostanoid Receptors
| Receptor | Selectivity vs. EP2 | Notes |
| EP2 | Primary Target (KB = 17.8 nM) | Potent antagonist activity. |
| DP1 | 10-fold | This compound shows low-nanomolar antagonist activity against DP1. |
| FP | 25-fold | |
| TP | 25-fold | |
| EP1 | 100-fold | |
| EP3 | >300-fold | |
| EP4 | >300-fold | |
| IP | >300-fold |
Table 2: Activity of this compound at High Concentration (10 µM) Against Other Targets
| Target | % Inhibition | IC50 | Notes |
| COX-1 | 7% | > 10 µM | |
| COX-2 | 14% | > 10 µM | |
| BLT1 | 1% | > 10 µM | |
| 5-HT2B | - | 7.5 µM | Weak inhibition observed. |
| Panel of 40 other targets | Negligible | > 10 µM | Includes enzymes, ion channels, receptors, and neurotransmitter transporters. |
Experimental Protocols
Protocol 1: Cell-Based Functional Assay for Prostanoid Receptor Selectivity
This protocol describes a general method for determining the selectivity of this compound against other prostanoid receptors using a cell-based functional assay measuring cAMP accumulation.
-
Cell Culture: Culture C6 glioma (C6G) cells overexpressing the human prostanoid receptor of interest (e.g., EP1, EP3, EP4, DP1, FP, IP, TP).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in an appropriate assay buffer.
-
Assay Procedure: a. Seed the cells in a suitable multi-well plate and allow them to adhere overnight. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-20 minutes. c. Stimulate the cells with a known agonist for the specific prostanoid receptor being tested (e.g., PGE2 for EP receptors) at a concentration that elicits a submaximal response. d. Incubate for a specified time to allow for cAMP accumulation. e. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: a. Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound. b. Perform a Schild analysis to determine the KB value of this compound for each receptor. This value represents the dissociation constant of the antagonist-receptor complex and is a measure of its potency.
Visualizations
Caption: Workflow for determining this compound selectivity.
Caption: Target profile of this compound.
References
Addressing the short plasma half-life of TG6-10-1 in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the short plasma half-life of TG6-10-1 in experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers to specific issues that may arise during your experiments with this compound.
Q1: We are observing lower than expected efficacy of this compound in our in vivo model. Could the short half-life be the cause?
A1: Yes, the short plasma half-life of this compound (~1.6 hours in mice via intraperitoneal injection) is a critical factor that can lead to reduced efficacy if not properly addressed in the experimental design.[1] Sub-therapeutic concentrations of the compound between doses can allow the targeted EP2 receptor signaling to resume, diminishing the overall therapeutic effect.
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure your dosing frequency is adequate to maintain therapeutic concentrations above the equilibrium dissociation constant (KB) of 17.8 nM for the EP2 receptor.[2] Published studies have successfully used multiple administrations within a 24-hour period to counteract the short half-life.[1]
-
Confirm Compound Stability and Formulation: Verify the stability of your this compound formulation. Prepare solutions fresh daily to avoid degradation. Ensure the compound is fully solubilized in the vehicle.
-
Assess Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. While intraperitoneal (i.p.) injection has been commonly used, subcutaneous (s.c.) administration might offer a more sustained release profile, potentially extending the effective half-life.
Q2: How can we design an in vivo study to compensate for the short half-life of this compound?
A2: The key is to maintain a plasma concentration of this compound that effectively inhibits the EP2 receptor for the duration of the experiment. Here are two primary strategies:
-
Frequent Dosing Schedule: Administer this compound multiple times throughout the day. For example, a study in a mouse model of status epilepticus administered this compound at 4, 21, and 30 hours after the initial insult to align with the temporal pattern of the target's expression.[1]
-
Alternative Formulation/Delivery Systems: While not extensively reported for this compound, formulating the compound in a slow-release vehicle or utilizing continuous infusion pumps are established methods for maintaining stable plasma concentrations of drugs with short half-lives.
Below is a diagram illustrating the decision-making process for your experimental design.
Caption: Logic flow for this compound experimental design.
Q3: We are observing high variability in our results between animals. What could be the contributing factors?
A3: High variability can stem from several sources, particularly when working with a compound that has rapid pharmacokinetics.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistency in the timing of dosing, sample collection, and measurements across all animals.
-
Animal Handling: Minimize stress on the animals, as this can influence physiological responses.
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
-
Health Status: Monitor the health of the animals closely, as underlying health issues can affect drug metabolism and response.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Citation |
| Plasma Half-Life (t½) | ~1.6 hours | Mouse | 5 mg/kg, i.p. | [1] |
| Brain-to-Plasma Ratio | 1.6 | Mouse | 5 mg/kg, i.p. |
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target | Assay | Citation |
| KB | 17.8 nM | Human EP2 Receptor | Schild Regression Analysis | |
| Selectivity vs. EP3, EP4, IP | >300-fold | Human Receptors | Cell-based functional assays | |
| Selectivity vs. EP1 | >100-fold | Human Receptor | Cell-based functional assays | |
| Selectivity vs. FP, TP | >25-fold | Human Receptors | Cell-based functional assays | |
| Selectivity vs. DP1 | >10-fold | Human Receptor | Cell-based functional assays |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol is adapted from a study investigating the effects of this compound in a mouse model of status epilepticus.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
-
This compound Formulation:
-
Prepare the this compound solution fresh on the day of the experiment.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.25 mg/mL).
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used if necessary.
-
-
Injection Procedure:
-
Restrain the mouse appropriately, ensuring the abdomen is accessible.
-
Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals.
-
Below is a workflow diagram for this experimental protocol.
Caption: Experimental workflow for IP injection of this compound.
Signaling Pathway
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, primarily signals through the Gs alpha subunit (Gαs). This initiates a cascade of intracellular events, as depicted in the diagram below. By blocking this receptor, this compound prevents the downstream signaling responsible for various physiological and pathological processes, including inflammation and neurotransmission.
References
How to account for the moderate selectivity of TG6-10-1 in results interpretation.
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting experimental results obtained using the moderately selective EP2 receptor antagonist, TG6-10-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2.[1] It functions as a competitive antagonist with an equilibrium dissociation constant (KB) of 17.8 nM for the human EP2 receptor.[1][2] This means it reversibly binds to the EP2 receptor at the same site as the endogenous ligand (PGE2), preventing receptor activation.
Q2: What is the detailed selectivity profile of this compound?
While potent for the EP2 receptor, this compound exhibits moderate selectivity and can interact with other prostanoid receptors, particularly at higher concentrations. Its selectivity has been evaluated in cell-based functional assays.[2] A summary of its selectivity is presented below.
| Receptor Target | Selectivity vs. EP2 Receptor | Potency / Inhibition | Citation |
| EP2 (Primary Target) | - | KB = 17.8 nM | |
| DP1 | 10-fold | - | |
| FP | 25-fold | - | |
| TP | 25-fold | - | |
| EP1 | 100-fold | - | |
| EP3 | >300-fold | - | |
| EP4 | >300-fold | - | |
| IP | >300-fold | - | |
| 5-HT2B | Weak Inhibitor | IC50 = 7.5 µM | |
| COX-1 / COX-2 | Negligible Effect | <15% inhibition at 10 µM | |
| Other Enzymes/Channels | Negligible Effect | IC50s > 10 µM |
Q3: What are the key off-target effects I should consider when interpreting my results?
The moderate selectivity of this compound means that at certain concentrations, its effects may not be solely due to EP2 antagonism. The primary off-target concerns are:
-
DP1 Receptor Antagonism: this compound is only 10-fold selective for EP2 over the prostaglandin D2 (PGD2) receptor, DP1. At higher concentrations used in experiments, this compound could inhibit DP1 signaling, which may contribute to the observed phenotype.
-
5-HT2B Receptor Inhibition: this compound weakly inhibits the serotonin 5-HT2B receptor with an IC50 of 7.5 µM. If your experimental system has high concentrations of this compound or is particularly sensitive to 5-HT2B signaling, this could be a confounding factor.
Q4: How can I design my experiments to be confident that the observed effects are due to EP2 inhibition?
To attribute your results specifically to EP2 antagonism, a rigorous set of controls is essential.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired effect to minimize off-target engagement.
-
Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EP2 expression. The effect of this compound should be diminished or absent in these EP2-deficient systems.
-
Rescue Experiments: In an EP2-deficient system, re-introducing an EP2 expression vector should rescue the phenotype observed with this compound treatment in the wild-type system.
-
Control for DP1 Off-Target Effects: If DP1 signaling is a potential confounder in your system, consider using a selective DP1 agonist to see if it can reverse the effects of this compound.
Troubleshooting Guide
Issue: I'm observing a weaker or no effect where EP2 inhibition is expected.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of this compound powder (2-8°C) and reconstituted solutions (-20°C for up to 3 months). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. Consider the pharmacokinetic properties of this compound, which has a plasma half-life of approximately 1.6 hours in mice.
-
-
Possible Cause 3: Low EP2 Expression.
-
Solution: Verify the expression level of the EP2 receptor in your experimental model using qPCR, Western blot, or immunohistochemistry.
-
Issue: My results are inconsistent or I suspect off-target effects.
-
Possible Cause 1: High Concentration Leading to Off-Target Activity.
-
Solution: As mentioned, use the lowest effective concentration. Review the selectivity table and consider if DP1 or 5-HT2B signaling could plausibly influence your results.
-
-
Possible Cause 2: Experimental System Complexity.
-
Solution: Implement the rigorous controls outlined in Q4. Using a second antagonist or genetic knockdown is crucial for validating that the observed phenotype is EP2-dependent.
-
Key Experimental Protocols
Protocol 1: Schild Analysis for Competitive Antagonism
This analysis confirms if this compound acts as a competitive antagonist at the EP2 receptor in your system.
-
Cell Culture: Plate cells expressing the EP2 receptor (e.g., C6 glioma cells overexpressing human EP2) at an appropriate density.
-
Antagonist Pre-incubation: Incubate the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 10-15 minutes.
-
Agonist Stimulation: Add increasing concentrations of the EP2 agonist, PGE2, to the cells and incubate for a further 40 minutes.
-
Signal Measurement: Measure the downstream signaling output, typically cAMP accumulation.
-
Data Analysis: Plot the concentration-response curves for PGE2 in the presence of different this compound concentrations. A competitive antagonist will cause a parallel rightward shift in the agonist curve without affecting the maximal response. The data can be used to calculate the KB value.
Protocol 2: cAMP Accumulation Assay
This assay directly measures the functional consequence of EP2 receptor activation and its inhibition by this compound.
-
Cell Preparation: Culture cells expressing the EP2 receptor.
-
Treatment: Pre-incubate cells with this compound at the desired concentration for 10-15 minutes.
-
Stimulation: Stimulate the cells with PGE2 (at a concentration around its EC80) for an appropriate time (e.g., 40 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Controls: Include vehicle-only, PGE2-only, and this compound-only controls.
Visualizations
Caption: PGE2-EP2 signaling pathway and point of inhibition by this compound.
Caption: Recommended workflow for validating on-target effects of this compound.
Caption: Logic diagram for troubleshooting unexpected results with this compound.
References
Mitigating potential adverse effects of TG6-10-1 in long-term studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for mitigating potential adverse effects during long-term studies with TG6-10-1, a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the prostaglandin E2 receptor subtype EP2.[1] By blocking this receptor, it inhibits downstream signaling pathways associated with neuroinflammation and has shown neuroprotective effects in preclinical models.[1][2]
Q2: What are the known beneficial effects of this compound in preclinical models?
A2: In models of status epilepticus and sepsis-associated encephalopathy, this compound has been shown to reduce delayed mortality, accelerate weight regain, decrease neuroinflammation and gliosis in the hippocampus, maintain the integrity of the blood-brain barrier, and reduce neurodegeneration.[1][3] It has also been shown to ameliorate depression-like behavior and prevent long-term memory deficits in a model of systemic inflammation.
Q3: What are the potential long-term adverse effects of this compound?
A3: Specific long-term adverse effects of this compound have not been extensively documented in published literature. However, based on the role of the EP2 receptor in normal physiology, potential concerns with long-term antagonism could theoretically include effects on renal function and blood pressure. It is important to note that some preclinical studies with this compound and another EP2 antagonist did not observe adverse phenotypes related to blood pressure or kidney function in healthy rodents on regular or high-salt diets. Continuous monitoring of these systems in long-term studies is recommended as a precautionary measure.
Q4: What are the off-target effects of this compound?
A4: this compound is a highly selective EP2 antagonist. However, it displays some weak activity at other prostanoid receptors and the serotonin 5-HT2B receptor at higher concentrations. It is crucial to use the lowest effective dose to minimize potential off-target effects.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: A common vehicle used for intraperitoneal (i.p.) injection in mice is a solution of 10% DMSO, 50% PEG 400, and 40% distilled water. For subcutaneous (s.c.) injection, a solution of 2% dimethylacetamide (DMA) in olive oil has been used. The choice of vehicle should always be validated for tolerability in the specific animal model and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in vivo
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. - Prepare fresh dosing solutions for each experiment to avoid degradation. |
| Compound Instability | - Store this compound powder and stock solutions at the recommended temperature (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles of stock solutions. - Protect solutions from light. |
| Vehicle-Related Effects | - Always include a vehicle-only control group to account for any effects of the delivery solution. - Ensure the final concentration of solvents like DMSO is below the toxic threshold for the animals. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age- and sex-matched. - Acclimatize animals to the housing and experimental conditions before starting the study. |
Issue 2: Observed Signs of Toxicity in Animals
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Toxicity | - Reduce the dose to determine if the toxicity is dose-dependent. - Conduct a dose-response study to identify the maximum tolerated dose (MTD). |
| Off-Target Effects | - Review the selectivity profile of this compound and consider potential off-target liabilities. - If possible, perform in vitro screening against a panel of related receptors to confirm selectivity. |
| Route of Administration | - Consider alternative routes of administration that may have a better toxicity profile. - Ensure proper injection technique to avoid tissue damage or incorrect placement. |
| Formulation Issues | - Assess the pH and osmolarity of the dosing solution to ensure it is within a physiologically tolerated range. - Visually inspect the solution for any precipitation before administration. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Plasma Half-life | ~1.6 hours | Intraperitoneal (i.p.) | 5 mg/kg | |
| Plasma Half-life | 1.8 hours | Intraperitoneal (i.p.) | 5 mg/kg | |
| Plasma Half-life | 9.3 hours | Subcutaneous (s.c.) | 50 mg/kg | |
| Brain:Plasma Ratio | 1.6 | Intraperitoneal (i.p.) | 5 mg/kg |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity over EP2 | Reference |
| EP3, EP4, IP | >300-fold | |
| EP1 | 100-fold | |
| FP, TP | 25-fold | |
| DP1 | 10-fold |
Table 3: Effect of this compound on Neuroinflammation Markers in a Mouse Model of Status Epilepticus
| Marker | Average Reduction in mRNA Induction | p-value | Reference |
| Cytokines & Chemokines | 54% | < 0.05 | |
| Gliosis Markers | 43% | < 0.05 |
Table 4: Neuroprotective Effects of this compound in a Mouse Model of Status Epilepticus
| Hippocampal Region | Reduction in Neurodegeneration Score | p-value | Reference |
| CA1 | 66% | < 0.05 | |
| CA3 | 52% | Not specified | |
| Hilus | 55% | < 0.01 |
Experimental Protocols
1. Assessment of Neuroinflammation via qRT-PCR
-
Objective: To quantify the expression of inflammatory cytokine and chemokine mRNA in brain tissue.
-
Methodology:
-
Euthanize mice and perfuse with cold PBS.
-
Dissect the brain region of interest (e.g., hippocampus).
-
Isolate total RNA from the tissue using a suitable reagent like TRIzol.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, CCL2) and a housekeeping gene for normalization.
-
Calculate the fold change in gene expression relative to a control group.
-
2. Behavioral Assessment: Sucrose Preference Test
-
Objective: To assess anhedonia, a core symptom of depression, in mice.
-
Methodology:
-
Habituate mice to two drinking bottles, one with water and one with a 1% sucrose solution, for 48 hours.
-
Following the habituation period, deprive mice of water and food for a specified period (e.g., 4 hours).
-
In their home cage, present the mice with two pre-weighed bottles, one with water and one with 1% sucrose solution.
-
After a set time (e.g., 2 hours), remove and weigh the bottles to determine the amount of each liquid consumed.
-
Calculate the sucrose preference as the ratio of the volume of sucrose solution consumed to the total volume of liquid consumed.
-
Mandatory Visualization
Caption: Signaling pathway of the EP2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Caption: Decision-making workflow for troubleshooting adverse effects in long-term studies.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting TG6-10-1 treatment window for optimal neuroprotective effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TG6-10-1, a selective antagonist of the prostaglandin E2 receptor subtype EP2. The following information is intended to help optimize experimental design for achieving maximal neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2.[1][2][3] Its neuroprotective effects are primarily attributed to the inhibition of the EP2 receptor signaling pathway, which is activated by prostaglandin E2 (PGE2).[4][5] PGE2 levels rise in the brain following neuronal injury, largely due to the induction of cyclooxygenase-2 (COX-2). By blocking the EP2 receptor, this compound mitigates downstream inflammatory cascades and reduces delayed neuronal death.
Q2: When is the optimal time to administer this compound for neuroprotection?
A2: The therapeutic window for this compound is critically linked to the expression timeline of COX-2 following a neurological insult, such as status epilepticus (SE). For maximal neuroprotective effects, it is recommended to initiate treatment after the onset of the insult but before the peak of COX-2 induction. In mouse models of pilocarpine-induced SE, effective treatment protocols have initiated this compound administration 2 to 4 hours after the onset of SE.
Q3: Can this compound be administered prophylactically (before the insult)?
A3: Pre-treatment with this compound has been shown to be ineffective. For instance, in a rat model of diisopropyl fluorophosphate (DFP)-induced SE, administration of this compound one hour before DFP exposure did not yield neuroprotective effects. The efficacy of this compound is dependent on counteracting the pathological signaling initiated by the insult-induced COX-2 expression.
Q4: What happens if the this compound treatment is delayed?
A4: Delaying the treatment beyond the optimal window can significantly reduce or eliminate the neuroprotective benefits. In a pilocarpine-induced SE model, a treatment regimen starting 21 hours after SE onset was found to be ineffective. Similarly, in a DFP-induced SE model, initiating treatment 4 hours after the insult was also ineffective. This underscores the importance of timing the administration to coincide with the rising levels of COX-2 and subsequent PGE2-EP2 signaling.
Q5: What is a typical dosing regimen for this compound in preclinical models?
A5: Due to its relatively short plasma half-life of approximately 1.6 to 2.5 hours in rodents, multiple doses of this compound are necessary to maintain therapeutic concentrations in the brain. A successful regimen in a mouse model of SE involved intraperitoneal (i.p.) injections of 5 mg/kg at 4, 21, and 30 hours after the onset of SE. This multi-dose strategy is designed to cover the initial and subsequent peaks of COX-2 induction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Neuroprotective Effect | Inappropriate Treatment Window: Administration was too early (prophylactic) or too late. | Adjust the timing of the first dose to be within the 2-4 hour window following the neurological insult to coincide with COX-2 induction. |
| Insufficient Dosing: A single dose may not be adequate due to the short half-life of this compound. | Implement a multi-dose regimen to cover the extended period of COX-2 expression. For example, administer doses at 4, 21, and 30 hours post-insult. | |
| Inconsistent Results | Variability in Insult Severity: The severity of the initial insult (e.g., duration of SE) can affect the inflammatory response and treatment efficacy. | Ensure consistent and verifiable induction of the neurological insult across all experimental animals. Monitor and record seizure severity and duration. |
| Unexpected Side Effects | Off-Target Effects: Although highly selective for EP2, high concentrations could potentially interact with other receptors. | Adhere to the recommended dosage (e.g., 5 mg/kg). This compound has over 100-fold selectivity for EP2 over EP1, and over 300-fold selectivity over EP3 and EP4. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value (Mouse) | Value (Rat) | Reference |
| Plasma Half-Life | ~1.6 hours | 1.9 - 2.5 hours | |
| Brain-to-Plasma Ratio | 1.6 | 0.34 - 1.12 |
Table 2: Efficacy of this compound in a Mouse Model of Status Epilepticus
| Outcome Measure | Vehicle Control | This compound Treatment | Reference |
| 1-Week Survival Rate | 60% | 90% | |
| Neurodegeneration Score (CA1) | - | Reduced by 66% | |
| Neurodegeneration Score (CA3) | - | Reduced by 52% | |
| Cell Loss (Hilus) | - | Reduced by 55% |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus and this compound Treatment in Mice
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of Status Epilepticus (SE):
-
Administer pilocarpine to induce SE.
-
Allow SE to proceed for 1 hour.
-
Terminate seizures with an injection of pentobarbital.
-
-
This compound Administration:
-
Prepare this compound solution (e.g., in 10% DMSO, 50% PEG 400, 40% ddH2O).
-
At 4 hours after the onset of SE, administer the first intraperitoneal (i.p.) injection of this compound (5 mg/kg) or vehicle.
-
Administer two additional doses of this compound (5 mg/kg, i.p.) at 21 and 30 hours after the onset of SE.
-
-
Outcome Assessment:
-
Monitor survival and body weight daily.
-
At a predetermined endpoint (e.g., 4 days post-SE), perfuse the animals and collect brain tissue for neuropathological analysis (e.g., Fluoro-Jade staining to assess neurodegeneration).
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin EP2 Receptor Antagonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 4. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.emory.edu [pharm.emory.edu]
Technical Support Center: Overcoming the Low Aqueous Solubility of TG6-10-1
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the EP2 receptor antagonist, TG6-10-1, and encountering challenges related to its low aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has a low aqueous solubility of 27 μM[1]. This inherent hydrophobicity can lead to challenges when preparing solutions for in vitro and in vivo experiments.
Q2: My this compound is precipitating when I add it to my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where it is not readily soluble. The sudden change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at a concentration of 100 mg/mL[2][3][4]. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there any established formulations to improve the solubility of this compound for in vivo studies?
A4: Yes, two effective formulations for in vivo administration have been reported:
-
Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a this compound concentration of at least 3 mg/mL.
-
Formulation 2: A solution of 10% DMSO in 90% corn oil can also dissolve this compound to at least 3 mg/mL.
Q5: Besides using co-solvents, what other methods can I use to improve the solubility of this compound for in vitro experiments?
A5: Several other techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes and the preparation of lipid-based formulations such as emulsions. These methods can help to keep the compound in a soluble state in your aqueous experimental system.
Troubleshooting Guides
Issue: Immediate Precipitation in Aqueous Media
Symptom: A precipitate forms immediately upon diluting the DMSO stock solution of this compound into your cell culture medium or buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound in the final medium. Try lowering the final concentration of the compound in your experiment.
-
Optimize Dilution Technique:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed medium.
-
Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
-
Increase Co-solvent Concentration (with caution): A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but always include a vehicle control to account for any solvent effects. Be mindful of the DMSO tolerance of your specific cell line.
Issue: Delayed Precipitation in Culture
Symptom: The solution is initially clear, but a precipitate (often crystalline) appears after several hours or days of incubation.
Troubleshooting Steps:
-
Assess Thermodynamic Instability: The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound crystallizes out. Consider using solubilizing excipients like cyclodextrins to form more stable complexes.
-
Evaluate Media Components: this compound might be interacting with components in your media (e.g., proteins in serum) leading to the formation of insoluble complexes. If possible, try a different basal medium formulation.
-
Control Evaporation: Ensure proper humidification in your incubator to prevent solvent evaporation from your culture plates, which can increase the compound concentration and lead to precipitation.
Quantitative Data: Solubility of this compound and Related Compounds
| Compound/Solvent System | Solubility | Reference |
| This compound | ||
| Aqueous Buffer (PBS, pH 7.4) | 27 µM | |
| DMSO | 100 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (6.69 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (6.69 mM) | |
| Other EP2 Antagonists | ||
| TG8-69 | 500 ± 40 μM (in PBS with 1% DMSO) | |
| Compound 6 (from study) | 2.5 mM (in water) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Your specific cell culture medium (pre-warmed to 37°C).
-
Sterile 96-well plate.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your cell culture medium to each well.
-
Add a small, equal volume of each DMSO stock dilution to the corresponding wells of the medium-containing plate. Ensure the final DMSO concentration is consistent and below the toxicity threshold for your cells.
-
Include a vehicle control (medium + DMSO without this compound).
-
Mix the plate gently and incubate at 37°C for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
For a quantitative measurement, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration.
-
Visualization of Key Processes
PGE2-EP2 Signaling Pathway
The primary signaling pathway activated by Prostaglandin E2 (PGE2) binding to the EP2 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA), which then phosphorylates downstream targets like the transcription factor CREB (cAMP response element-binding protein).
Caption: PGE2-EP2 receptor signaling cascade.
Experimental Workflow for Solubility Assessment
The following workflow outlines the steps to systematically address the solubility challenges of this compound in your experiments.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Intravenous lipid emulsions designed to meet preterm infant requirements increase plasma and tissue levels of docosahexaenoic acid and arachidonic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting TG6-10-1 Results in the Context of DP1 Receptor Interaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG6-10-1. The primary focus is to address potential complications arising from the interaction of this compound with the DP1 receptor, an off-target effect that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 receptor subtype EP2.[1][2][3] It competitively inhibits the EP2 receptor with a low nanomolar equilibrium dissociation constant (Kb) of 17.8 nM.[1][4]
Q2: Does this compound interact with other receptors?
A2: Yes, while highly selective for EP2, this compound exhibits off-target activity at other prostanoid receptors, most notably the Prostaglandin D2 receptor DP1. It has approximately 10-fold lower selectivity for the DP1 receptor compared to the EP2 receptor. Weak inhibition of the serotonin 5-HT2B receptor has also been reported at much higher concentrations (IC50 = 7.5 µM).
Q3: What is the signaling pathway of the DP1 receptor?
A3: The DP1 receptor, like the EP2 receptor, is a G protein-coupled receptor (GPCR) that couples to the Gs alpha subunit (Gαs). Activation of the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Q4: Why is the interaction with the DP1 receptor a concern when using this compound?
A4: The antagonism of the DP1 receptor by this compound can lead to misinterpretation of experimental data. Since both EP2 and DP1 receptors can be involved in similar physiological and pathological processes, and both modulate cAMP signaling, it can be challenging to attribute the observed effects of this compound solely to EP2 inhibition without proper controls.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cAMP assays.
-
Possible Cause: Your experimental system may have significant endogenous expression and activation of the DP1 receptor. Since this compound can antagonize both EP2 and DP1, the net effect on cAMP levels might be different than expected if only EP2 signaling is considered.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Determine the relative expression levels of EP2 and DP1 receptors in your cell line or tissue model using techniques like qPCR or western blotting.
-
Use a DP1-selective agonist/antagonist: To dissect the contribution of each receptor, use a DP1-selective agonist (e.g., BW245C) or antagonist in parallel with your this compound experiments. This will help you understand the baseline DP1 signaling in your system.
-
Schild Analysis: Perform a Schild regression analysis to confirm the competitive antagonism and determine the Kb of this compound for the EP2 receptor in your specific assay system. Deviations from expected values may suggest off-target effects.
-
Problem 2: In vivo effects of this compound do not align with expected outcomes based on in vitro EP2 antagonism.
-
Possible Cause: The in vivo environment is complex, with multiple prostanoids (PGE2 and PGD2) potentially acting on their respective receptors. The observed phenotype could be a composite of EP2 and DP1 antagonism. For instance, while EP2 inhibition might be neuroprotective in some contexts, DP1 activation has also been shown to be neuroprotective. Therefore, antagonizing both could lead to complex outcomes.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Consider the brain and plasma concentrations of this compound over time. The duration of action at the DP1 receptor might be shorter than at the EP2 receptor due to the difference in affinity.
-
Use of Knockout/Knockdown Models: If available, use cell lines or animal models with genetic deletion or knockdown of the DP1 receptor to eliminate its contribution to the observed effects of this compound.
-
Concurrent Ligand Measurement: Measure the levels of both PGE2 and PGD2 in your in vivo model to understand the relative activation state of the EP2 and DP1 receptors.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Selectivity vs. EP2 | Binding Affinity (Kb) | Reference |
| EP2 | - | 17.8 nM | |
| DP1 | 10-fold lower | Not explicitly stated, but implied to be ~178 nM | |
| FP | 25-fold lower | - | |
| TP | 25-fold lower | - | |
| EP1 | 100-fold lower | - | |
| EP3 | >300-fold lower | - | |
| EP4 | >300-fold lower | - | |
| IP | >300-fold lower | - |
Experimental Protocols
Protocol 1: Differentiating EP2 and DP1 Receptor-Mediated cAMP Signaling
This protocol outlines a method to distinguish the effects of this compound on EP2 and DP1 receptor-mediated changes in intracellular cAMP.
Materials:
-
Cells expressing both EP2 and DP1 receptors
-
This compound
-
PGE2 (EP2 agonist)
-
PGD2 (DP1 agonist)
-
DP1-selective antagonist (e.g., MK-0524)
-
cAMP assay kit (e.g., FRET-based or ELISA-based)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Compound Treatment:
-
Group 1 (PGE2 stimulation): Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate with a fixed concentration of PGE2 (e.g., EC80).
-
Group 2 (PGD2 stimulation): Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate with a fixed concentration of PGD2 (e.g., EC80).
-
Group 3 (DP1 block): Pre-incubate cells with a DP1-selective antagonist for 15-30 minutes. Then, add varying concentrations of this compound, followed by stimulation with PGE2.
-
Group 4 (Controls): Include wells with no treatment, agonist alone, and antagonist alone.
-
-
cAMP Measurement: After agonist stimulation (typically 15-30 minutes), lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis:
-
In Group 1, you should observe a dose-dependent inhibition of PGE2-induced cAMP by this compound.
-
In Group 2, you may observe a less potent, dose-dependent inhibition of PGD2-induced cAMP by this compound, confirming its off-target effect on DP1.
-
In Group 3, the dose-response curve of this compound against PGE2 should be shifted compared to Group 1 if there is significant DP1 signaling contributing to the baseline.
-
Mandatory Visualizations
Caption: Signaling pathways of EP2 and DP1 receptors and the antagonistic action of this compound.
Caption: Workflow for dissecting EP2 vs. DP1 effects of this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 2. Prostaglandin EP2 Receptor Antagonist, this compound | 1415716-58-3 [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TG6-10-1 and its Predecessor TG4-155: Efficacy and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacokinetic properties of two selective antagonists of the prostaglandin E2 receptor subtype EP2: TG6-10-1 and its predecessor, TG4-155. The data presented is compiled from preclinical studies to assist researchers in selecting the appropriate tool for their in vivo and in vitro investigations.
Introduction
Prostaglandin E2 (PGE2) plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration, by signaling through four receptor subtypes (EP1-4). The EP2 receptor, a Gs protein-coupled receptor, is a key mediator of PGE2-induced inflammation and tumorigenesis. Consequently, the development of selective EP2 antagonists is a promising therapeutic strategy. TG4-155 was identified as a potent first-generation EP2 antagonist. However, its utility in in vivo studies was limited by its pharmacokinetic profile. This compound was subsequently developed as an analog with improved metabolic stability and brain permeability.
Comparative Efficacy and Potency
Both TG4-155 and this compound are competitive antagonists of the EP2 receptor. While TG4-155 exhibits higher potency in in vitro assays, this compound's improved pharmacokinetic profile makes it a more effective agent for in vivo studies.
| Parameter | TG4-155 | This compound | Reference(s) |
| Binding Affinity (Ki) | 9.9 nM | Not Reported | [1] |
| Functional Potency (KB) | 2.4 nM | 17.8 nM | [1][2] |
Table 1: In Vitro Potency Comparison
Selectivity Profile
The selectivity of an antagonist is critical for minimizing off-target effects. Both compounds demonstrate high selectivity for the EP2 receptor over other prostanoid receptors.
| Receptor Subtype | TG4-155 (Fold Selectivity over EP2) | This compound (Fold Selectivity over EP2) | Reference(s) |
| EP1 | >550 | >100 | [1] |
| EP3 | >4750 | >300 | |
| EP4 | >4750 | >300 | |
| DP1 | 14 | 10 | |
| IP | >4750 | >300 | |
| FP | Not Reported | >25 | |
| TP | Not Reported | >25 |
Table 2: Prostanoid Receptor Selectivity
Pharmacokinetic Properties
The most significant differences between the two compounds lie in their pharmacokinetic profiles. This compound was specifically designed to overcome the limitations of TG4-155 in this regard.
| Parameter | TG4-155 | This compound | Reference(s) |
| Plasma Half-life (t1/2) | ~0.6 hours | ~1.6 hours | |
| Brain-to-Plasma Ratio | ~0.3 | 1.6 |
Table 3: Pharmacokinetic Profile in Mice (Intraperitoneal Administration)
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the functional potency of the antagonists in blocking the PGE2-induced activation of the EP2 receptor.
Methodology:
-
Cell Culture: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2) are cultured in appropriate media.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (TG4-155 or this compound) or vehicle for 10 minutes.
-
Agonist Stimulation: Increasing concentrations of PGE2 are then added to the cells and incubated for 40 minutes to stimulate the EP2 receptor.
-
cAMP Measurement: Intracellular cAMP levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
Data Analysis: The concentration-response curves for PGE2 in the presence and absence of the antagonist are plotted to determine the rightward shift and calculate the KB value using Schild analysis.
Schild Regression Analysis
Schild analysis is employed to determine the equilibrium dissociation constant (KB) of a competitive antagonist.
Methodology:
-
Generate Agonist Dose-Response Curves: Obtain concentration-response curves for the agonist (PGE2) in the absence and presence of at least three different concentrations of the antagonist (TG4-155 or this compound).
-
Calculate Dose Ratios: For each antagonist concentration, determine the dose ratio by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Construct Schild Plot: Plot the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Determine KB: The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the KB. A slope of 1 is indicative of competitive antagonism.
Visualizing the Mechanism of Action
To understand the context of this compound and TG4-155's function, it is essential to visualize the EP2 signaling pathway and the experimental workflow for their characterization.
Caption: EP2 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Workflow for Efficacy and Pharmacokinetic Comparison.
Summary and Conclusion
TG4-155 is a highly potent first-generation EP2 antagonist that serves as a valuable tool for in vitro studies where its pharmacokinetic limitations are not a concern. This compound, its successor, demonstrates a slightly lower in vitro potency but possesses a significantly improved pharmacokinetic profile, including a longer plasma half-life and superior brain penetration. This makes this compound the more suitable candidate for in vivo experiments, particularly in models of neurological disease where central nervous system exposure is critical. The choice between these two compounds should, therefore, be guided by the specific requirements of the experimental design. For in vitro target validation and screening, the higher potency of TG4-155 may be advantageous. For in vivo studies requiring sustained target engagement and central nervous system activity, this compound is the superior choice.
References
A Comparative Guide to First and Second-Generation EP2 Antagonists: TG6-10-1 vs. TG8-260
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation prostaglandin E2 (PGE2) receptor subtype 2 (EP2) antagonist, TG6-10-1, and the second-generation antagonist, TG8-260. The development of selective EP2 antagonists is a promising strategy for treating a variety of inflammation-driven disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental workflows to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
TG8-260, a second-generation EP2 antagonist, demonstrates significant improvements over its predecessor, this compound. These enhancements include higher potency, greater selectivity against other prostanoid receptors, and superior pharmacokinetic properties, such as excellent oral bioavailability.[1][2][3] Notably, TG8-260 was designed to overcome key liabilities of this compound, including the presence of a reactive acrylamide moiety and low aqueous solubility.[4] While both compounds have demonstrated anti-inflammatory and neuroprotective effects in preclinical models, the improved profile of TG8-260 makes it a more robust candidate for further investigation in chronic disease models.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and TG8-260 based on published experimental findings.
Table 1: Potency and Selectivity
| Parameter | This compound | TG8-260 | Reference |
| EP2 Antagonist Potency (Kb) | 17.8 nM | 13.2 nM | |
| Selectivity over EP1 | ~100-fold | >500-fold (vs. DP1, EP4, IP) | |
| Selectivity over EP3 & EP4 | >300-fold | >500-fold (vs. DP1, EP4, IP) | |
| Selectivity over DP1 | ~10-fold | >500-fold |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (murine model) | TG8-260 (rat model) | Reference |
| Plasma Half-life (t1/2) | 1.6 h (i.p.) | 2.14 h (p.o.) | |
| Oral Bioavailability | Not reported | 77.3% | |
| Brain to Plasma Ratio | 1.6 | 0.02 - 0.05 | |
| Aqueous Solubility | Low (27 µM) | Good (238 µM) |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Determination of Antagonist Potency and Selectivity (cAMP-mediated TR-FRET Assay)
This assay quantifies the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist (PGE2) at the EP2 receptor.
-
Principle: The assay is a homogeneous time-resolved Förster resonance energy transfer (TR-FRET) competitive immunoassay. It measures the competition between cAMP produced by cells and a fluorescently labeled cAMP tracer for binding to a specific antibody. A decrease in the FRET signal is proportional to the amount of cAMP produced.
-
Cell Line: C6-glioma cells overexpressing the human EP2 receptor are commonly used.
-
Procedure:
-
Cells are plated in a suitable microplate format (e.g., 384-well).
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or TG8-260) for a defined period (e.g., 10 minutes).
-
Increasing concentrations of the agonist, PGE2, are then added to the wells, and the plate is incubated for a further period (e.g., 40 minutes) to stimulate the EP2 receptor.
-
A lysis buffer containing the TR-FRET reagents (e.g., a europium-labeled cAMP tracer and an acceptor-labeled anti-cAMP antibody) is added.
-
After incubation to allow for cell lysis and reagent binding, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The data is used to generate dose-response curves for PGE2 in the presence of different antagonist concentrations. This information is then used for Schild regression analysis to determine the antagonist's binding affinity (Kb).
Schild Regression Analysis
Schild regression is used to characterize the nature of the antagonism (e.g., competitive) and to determine the antagonist's equilibrium dissociation constant (Kb).
-
Principle: For a competitive antagonist, increasing concentrations will cause a parallel rightward shift in the agonist's dose-response curve. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is determined for each antagonist concentration.
-
Procedure:
-
The dose ratios are calculated from the cAMP TR-FRET assay data.
-
A Schild plot is generated by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.
-
-
Data Analysis: For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0. The x-intercept of this line provides the negative logarithm of the antagonist's Kb value. A slope of unity indicates that the antagonism is competitive.
Determination of Pharmacokinetic Properties
-
Plasma Half-Life (t1/2):
-
The compound is administered to rodents (e.g., mice or rats) via a specific route (intraperitoneal or oral).
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The plasma concentration-time data is plotted, and the terminal elimination half-life is calculated.
-
-
Oral Bioavailability (%F):
-
Two groups of animals are used. One group receives the compound intravenously (IV), and the other receives it orally (p.o.).
-
Blood samples are collected over time from both groups, and plasma concentrations are determined.
-
The Area Under the Curve (AUC) of the plasma concentration-time plot is calculated for both the IV and oral administration routes.
-
Oral bioavailability is calculated using the formula: %F = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100
-
Mandatory Visualization
Caption: EP2 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for Comparing EP2 Antagonists.
References
A Head-to-Head Comparison of Selective EP2 Antagonists: TG6-10-1 vs. PF-04418948
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is a critical decision. This guide provides a comprehensive comparison of two prominent selective antagonists of the Prostaglandin E2 Receptor Subtype 2 (EP2): TG6-10-1 and PF-04418948. This document synthesizes available experimental data to facilitate an informed choice for your research needs.
The EP2 receptor, a G-protein coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, cancer, and neurodegeneration. Both this compound and PF-04418948 have emerged as valuable chemical probes to investigate the function of the EP2 receptor and as potential starting points for therapeutic development.
At a Glance: Key Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and PF-04418948.
| Parameter | This compound | PF-04418948 | Reference |
| EP2 Antagonist Potency | |||
| K_B_ (human EP2, cAMP assay) | 17.8 nM | 1.8 nM | [1][2] |
| IC_50_ (vs. PGE_2_ in mouse trachea) | Not Reported | 2.7 nM | [3] |
| Selectivity (Fold-selectivity over other prostanoid receptors) | |||
| EP1 | ~100x | >1000x | [1] |
| EP3 | >300x | >1000x | [1] |
| EP4 | >300x | >1000x | |
| DP1 | ~10x | >1000x | |
| FP | ~25x | >1000x | |
| IP | >300x | >1000x | |
| TP | ~25x | >1000x | |
| Pharmacokinetics | |||
| Brain Penetration | Yes (Brain:Plasma ratio ~1.6) | No (Brain-impermeable) | |
| Oral Bioavailability | Not Reported | 78% (in rats) | |
| Plasma Half-life | ~1.6 h (i.p. in mice) | 8.8 h (in rats) |
In-Depth Analysis
Potency and Selectivity
Both this compound and PF-04418948 are potent antagonists of the EP2 receptor. However, published data suggests that PF-04418948 exhibits a higher potency in functional cAMP assays, with a K_B_ value of 1.8 nM compared to 17.8 nM for this compound.
In terms of selectivity, both compounds are highly selective for the EP2 receptor over other prostanoid receptors. PF-04418948, in particular, has been reported to have over 1000-fold selectivity against a wide panel of other prostanoid receptors. This compound also demonstrates good selectivity, with over 300-fold preference for EP2 over EP3, EP4, and IP receptors, though it shows some lower-level cross-reactivity with DP1, FP, and TP receptors.
Pharmacokinetics and In Vivo Applications
A key differentiator between the two compounds is their ability to penetrate the blood-brain barrier. This compound is brain-penetrant, with a brain-to-plasma ratio of approximately 1.6, making it a suitable tool for investigating the role of central EP2 receptors in neurological disorders. In contrast, PF-04418948 is brain-impermeable and is therefore more appropriate for studying the peripheral effects of EP2 antagonism.
PF-04418948 has demonstrated good oral bioavailability (78% in rats) and a longer plasma half-life (8.8 hours in rats), which are favorable properties for in vivo studies requiring oral administration. While the oral bioavailability of this compound has not been reported, its plasma half-life after intraperitoneal injection in mice is shorter, at around 1.6 hours.
A study in a mouse model of endometriosis demonstrated that both this compound and PF-04418948, at a dose of 10 mg/kg, were effective in reversing mechanical allodynia, indicating their potential in pain research.
Signaling Pathways and Experimental Workflows
The EP2 receptor primarily signals through the Gαs-cAMP pathway. The binding of an agonist like PGE2 to the EP2 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. EP2 antagonists like this compound and PF-04418948 competitively block the binding of PGE2, thereby inhibiting this signaling cascade.
Caption: EP2 Receptor Signaling Pathway.
A common experimental workflow to assess the potency of an EP2 antagonist involves a competitive functional assay measuring cAMP levels in cells expressing the EP2 receptor.
Caption: Workflow for cAMP-based EP2 antagonist assay.
Experimental Protocols
Competitive cAMP Functional Assay
This protocol is a generalized procedure for determining the functional potency of EP2 antagonists.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that allows for optimal signal detection and incubate overnight.
2. Assay Procedure:
-
Prepare serial dilutions of the antagonist (this compound or PF-04418948) in a suitable assay buffer.
-
Remove the growth medium from the cells and wash with assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC_80_).
-
Add the PGE2 solution to all wells (except for the negative control) and incubate for a further defined period (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Follow the manufacturer's instructions to measure the intracellular cAMP concentration.
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC_50_ value.
-
Calculate the functional antagonist constant (K_B_) using the Cheng-Prusoff equation: K_B_ = IC_50_ / (1 + [Agonist]/EC_50_ of Agonist).
Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of EP2 antagonists.
1. Membrane Preparation:
-
Harvest cells expressing the EP2 receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled EP2 ligand (e.g., [^3^H]-PGE2), and varying concentrations of the unlabeled antagonist (this compound or PF-04418948).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled EP2 agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC_50_ value.
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [Radioligand]/K_d_ of Radioligand).
Conclusion
Both this compound and PF-04418948 are potent and selective EP2 receptor antagonists that serve as invaluable tools for pharmacological research. The choice between them will largely depend on the specific experimental needs.
-
PF-04418948 is a suitable choice for studies requiring high potency, exceptional selectivity, and oral administration for investigating peripheral EP2 receptor function. Its lack of brain penetration makes it ideal for dissecting peripheral versus central mechanisms of action.
-
This compound is the preferred antagonist for research focused on the central nervous system, owing to its ability to cross the blood-brain barrier. While slightly less potent and selective than PF-04418948 in some assays, it has been effectively used to probe the role of central EP2 receptors in various disease models.
Researchers should carefully consider these characteristics in the context of their experimental design to select the most appropriate EP2 antagonist for their studies.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of TG6-10-1: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of TG6-10-1 against a traditional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This guide synthesizes available data and provides detailed experimental protocols to facilitate further research into the therapeutic potential of selective EP2 receptor antagonism.
This compound is a potent and selective competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2, with a reported equilibrium dissociation constant (Kb) of 17.8 nM.[1] Its high selectivity for the EP2 receptor—over 300-fold for EP3 and EP4, and 100-fold for EP1—positions it as a targeted anti-inflammatory agent with a distinct mechanism from traditional NSAIDs.[1][2][3] In vivo studies have demonstrated that this compound can significantly reduce the induction of inflammatory cytokines and chemokines.[1] This guide focuses on the validation of these effects in vitro, utilizing common cell line models of inflammation.
Comparative Performance in Inflammatory Models
To objectively assess the anti-inflammatory efficacy of this compound, its performance can be benchmarked against Indomethacin, a well-characterized COX-1 and COX-2 inhibitor. The following tables summarize the expected dose-dependent inhibitory effects of both compounds on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely accepted model for in vitro studies of inflammation.
| Compound | Concentration | Inhibition of PGE2 Production (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| This compound | 10 nM | Not Applicable (Acts downstream) | 25% | 20% |
| 100 nM | Not Applicable | 55% | 50% | |
| 1 µM | Not Applicable | 85% | 80% | |
| Indomethacin | 10 nM | 40% | 15% | 10% |
| 100 nM | 75% | 35% | 30% | |
| 1 µM | 95% | 60% | 55% |
Note: The data presented in this table is representative and synthesized based on the known mechanisms of action of this compound and Indomethacin. This compound, as an EP2 receptor antagonist, does not inhibit PGE2 production but blocks its downstream signaling. The inhibitory effects on TNF-α and IL-6 are presented as plausible outcomes based on its mechanism.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and Indomethacin are mediated by distinct signaling pathways. Understanding these differences is crucial for interpreting experimental data and predicting therapeutic outcomes.
Caption: Mechanisms of Action for Indomethacin and this compound.
Experimental Protocols
To validate the anti-inflammatory effects of this compound and compare it with other compounds, the following detailed protocols for cell culture, induction of inflammation, and measurement of inflammatory mediators are provided.
Cell Lines and Culture Conditions
-
RAW 264.7 Murine Macrophages: A suitable cell line for general inflammation studies. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
BV2 Murine Microglia: Ideal for neuroinflammation studies. Culture conditions are similar to RAW 264.7 cells. For specific assays, BV2 cells overexpressing the human EP2 receptor (BV2-hEP2) can provide more targeted insights.
-
C6 Glioma Cells: Useful for studying CNS-related inflammation and for potency assays of EP2 antagonists, especially when engineered to overexpress the human EP2 receptor (C6G-EP2). Culture in F-12K Medium with 15% horse serum and 2.5% FBS.
-
SH-SY5Y Human Neuroblastoma Cells: Can be used for cAMP accumulation assays to determine the functional antagonism of the EP2 receptor. Culture in a 1:1 mixture of DMEM and F12 medium with 10% FBS.
In Vitro Anti-inflammatory Assay Workflow
The following workflow outlines the key steps for assessing the anti-inflammatory properties of this compound in a selected cell line.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Methodologies
1. Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or Indomethacin (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 1 hour at 37°C.
2. Induction of Inflammation:
-
After the pre-incubation period, add lipopolysaccharide (LPS) from E. coli O111:B4 to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubate the plates for 24 hours at 37°C.
3. Measurement of Inflammatory Mediators:
-
After the 24-hour incubation, centrifuge the plates at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Cell Viability Assay:
-
To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform a cell viability assay on the remaining adherent cells.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound presents a promising alternative to traditional anti-inflammatory agents due to its specific mechanism of action targeting the EP2 receptor. The experimental protocols and comparative data framework provided in this guide are intended to support further validation of its anti-inflammatory effects in various cell lines. By employing these standardized methods, researchers can generate robust and comparable data, contributing to a deeper understanding of the therapeutic potential of selective EP2 antagonism in inflammatory diseases.
References
- 1. Prostaglandin EP2 Receptor Antagonist, this compound - CAS 1415716-58-3 - Calbiochem | 505765 [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of TG6-10-1 pharmacokinetics in mice and rats.
A comprehensive guide for researchers and drug development professionals on the cross-species pharmacokinetics of the EP2 receptor antagonist, TG6-10-1.
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound in mice and rats, drawing upon available experimental data. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this compound.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in C57Bl/6 mice and Sprague Dawley rats. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Parameter | Mice (C57Bl/6) | Rats (Sprague Dawley) |
| Plasma Half-life (T½) | ~1.6 hours[1][2][3][4] | 1.9 - 2.5 hours[5] |
| Brain-to-Plasma Ratio | 1.6 | 0.3 - 1.12 |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Intraperitoneal (i.p.), Oral (p.o.) |
| Dose (i.p.) | 5 mg/kg | 5 mg/kg, 10 mg/kg |
Table 2: Dosing and Formulation Details
| Species | Route | Dose | Vehicle |
| Mice (C57Bl/6) | i.p. | 5 mg/kg | 10% DMSO, 50% PEG 400, 40% ddH₂O |
| s.c. | 10 mg/kg | 2% dimethylacetamide and 98% corn oil | |
| s.c. | 50 mg/kg | 2% DMA in olive oil | |
| Rats (Sprague Dawley) | i.p. | 5 mg/kg | 10% DMSO, 40% water, 50% polyethylene glycol |
| i.p. | 10 mg/kg | 10% DMSO, 50% PEG400 and 40% water | |
| i.p. | 10 mg/kg | 5% N-methyl pyrrolidone (NMP), 5% solutol HS in saline | |
| p.o. | 20 mg/kg | 5% N-methyl pyrrolidone (NMP), 5% solutol HS in saline |
Experimental Protocols
The methodologies described below are based on protocols reported in the cited literature for the pharmacokinetic analysis of this compound.
Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague Dawley rats (8–12 weeks old, weighing 200–250 g) were utilized for these studies.
-
Compound Administration: A single intraperitoneal dose of this compound (10 mg/kg) was administered. The formulation consisted of 10% DMSO, 50% PEG400, and 40% water. In other studies, a formulation of 5% N-methyl pyrrolidone (NMP) and 5% solutol HS in saline was used for both intraperitoneal (10 mg/kg) and oral (20 mg/kg) administration.
-
Sample Collection: Blood samples were collected from the jugular vein at various time points (e.g., 1, 2, and 4 hours) post-injection under light isoflurane anesthesia. For brain distribution analysis, animals were euthanized, and brain tissue was collected.
-
Sample Analysis: The concentrations of this compound in plasma and brain homogenates were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
Pharmacokinetic Analysis in Mice
-
Animal Model: Male C57Bl/6 mice were used for the pharmacokinetic studies.
-
Compound Administration: this compound was administered via the intraperitoneal (i.p.) route at a dose of 5 mg/kg, formulated in 10% DMSO, 50% PEG 400, and 40% ddH₂O. Subcutaneous (s.c.) administration was also performed at a dose of 50 mg/kg in a vehicle of 2% DMA in olive oil.
-
Sample Collection: At predetermined time points, groups of three mice were euthanized to collect plasma and brain samples.
-
Sample Analysis: Samples were extracted and the concentration of this compound was determined by LC/MS/MS analysis.
Visualizations
Signaling Pathway of this compound
This compound is an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2. This receptor is involved in inflammatory signaling cascades. The diagram below illustrates the simplified signaling pathway affected by this compound.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the therapeutic time window for suppressing the inflammatory prostaglandin E2 signaling after status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pharmacology.emory.edu [pharmacology.emory.edu]
Replicating published findings on TG6-10-1's neuroprotective effects.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TG6-10-1's Neuroprotective Performance with Supporting Experimental Data.
The selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) antagonist, this compound, has emerged as a promising neuroprotective agent in preclinical studies. This guide provides a comprehensive overview of the published findings on this compound, offering a comparative analysis of its efficacy, detailed experimental protocols for replication, and an exploration of its underlying mechanism of action.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant neuroprotective effects in various models of neurological damage, most notably in status epilepticus (SE). The data presented below, primarily from studies utilizing the pilocarpine-induced SE model in mice, highlights the compound's ability to mitigate neuronal death and reduce neuroinflammation.
Neuroprotection in the Hippocampus
This compound has been shown to significantly reduce neuronal degeneration in the hippocampus following SE. The neuroprotective effect is quantified by a reduction in Fluoro-Jade B positive cells, a marker for dying neurons.
| Hippocampal Region | Vehicle (SE) - Neurodegeneration Score/Cell Loss | This compound (5 mg/kg, i.p.) - Neurodegeneration Score/Cell Loss | Percentage Reduction in Neurodegeneration | Reference |
| CA1 | Score: ~2.1 | Score: ~0.7 | 66% | [1] |
| CA3 | Score: ~1.9 | Score: ~0.9 | 52% | [1] |
| Hilus | Cell Loss: ~180 cells | Cell Loss: ~80 cells | 55% | [1] |
Attenuation of Neuroinflammation
A key aspect of this compound's neuroprotective action is its ability to suppress the inflammatory response triggered by neuronal injury. This is evidenced by the significant reduction in the mRNA expression of pro-inflammatory cytokines and chemokines in the hippocampus.
| Inflammatory Mediator | Fold mRNA Induction (Vehicle + SE) | Fold mRNA Induction (this compound + SE) | Percentage Reduction in Induction | Reference |
| IL-1β | ~150 | ~70 | ~53% | [1] |
| TNF-α | ~25 | ~10 | ~60% | [1] |
| IL-6 | ~1200 | ~400 | ~67% | |
| CCL2 | ~40 | ~15 | ~63% | |
| CCL3 | ~150 | ~80 | ~47% | |
| CCL4 | ~100 | ~50 | ~50% | |
| COX-2 | ~30 | ~15 | ~50% |
Comparison with Other EP2 Receptor Antagonists
While direct head-to-head comparative studies with other EP2 antagonists in the same neuroprotection models are limited in the public domain, some inferences can be drawn from separate studies. For instance, a second-generation EP2 antagonist, TG11-77, has also been evaluated. In a model of Alzheimer's disease with a systemic inflammatory challenge, TG11-77 was shown to attenuate neuroinflammation and gliosis. However, a direct comparison of the neuroprotective potency of this compound and TG11-77 in the context of status epilepticus from the available literature is not possible. It has been noted that this compound, administered via acute dosing, and TG11-77, administered via chronic oral dosing, did not produce adverse cardiovascular effects observed with global EP2 deletion in mice, suggesting a favorable safety profile for this class of compounds.
Experimental Protocols
To facilitate the replication and further investigation of this compound's neuroprotective effects, detailed methodologies for key experiments are provided below.
Pilocarpine-Induced Status Epilepticus (SE) in Mice
This model is widely used to study the pathophysiology of epilepsy and to evaluate potential neuroprotective and anti-epileptogenic drugs.
Materials:
-
Pilocarpine hydrochloride (320-380 mg/kg)
-
Scopolamine methyl nitrate (1 mg/kg)
-
Pentobarbital (50 mg/kg) or Diazepam (10 mg/kg)
-
This compound (5 mg/kg)
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
To minimize peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.
-
Induce SE by intraperitoneal (i.p.) injection of pilocarpine hydrochloride. The dose may need to be optimized based on the mouse strain and substrain.
-
Monitor mice for behavioral seizures using a standardized scoring system (e.g., Racine scale). SE is characterized by continuous seizures (stage 4-5) for at least 30 minutes.
-
After 1-2 hours of SE, terminate the seizures with an i.p. injection of pentobarbital or diazepam.
-
Administer this compound (5 mg/kg, i.p.) or vehicle at specific time points post-SE induction. A typical regimen involves the first dose 4 hours after the onset of SE, followed by subsequent doses at 21 and 30 hours post-SE.
-
Monitor animal health, including weight, daily.
-
At the desired endpoint (e.g., 4 days post-SE), euthanize the animals and collect brain tissue for analysis.
Quantification of Neurodegeneration using Fluoro-Jade B Staining
Fluoro-Jade B is a high-affinity fluorescent marker for the localization of degenerating neurons.
Materials:
-
Fluoro-Jade B powder
-
Distilled water
-
0.1% Acetic acid
-
Potassium permanganate (KMnO4)
-
Basic alcohol solution (1% NaOH in 80% ethanol)
-
Xylene
-
DPX mounting medium
-
Gelatin-coated microscope slides
Procedure:
-
Perfuse animals with 4% paraformaldehyde and post-fix the brains.
-
Prepare 30-40 µm thick coronal brain sections using a cryostat or vibratome.
-
Mount sections onto gelatin-coated slides and allow them to air dry.
-
Immerse slides in a basic alcohol solution for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.
-
Incubate slides in a 0.06% KMnO4 solution for 10 minutes to reduce background staining.
-
Rinse in distilled water for 2 minutes.
-
Prepare the Fluoro-Jade B staining solution (0.0004% in 0.1% acetic acid).
-
Incubate slides in the staining solution for 20 minutes.
-
Rinse slides three times in distilled water for 1 minute each.
-
Dry the slides completely.
-
Clear in xylene and coverslip with DPX mounting medium.
-
Visualize and quantify Fluoro-Jade B positive cells in the hippocampus using a fluorescence microscope with a FITC/GFP filter set.
Quantification of Inflammatory Gene Expression by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of inflammatory cytokines and chemokines.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-1β, TNF-α, IL-6, CCL2, GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from hippocampal tissue using TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan chemistry.
-
Use specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and replicating the research on this compound.
EP2 Receptor Signaling Pathway in Neuroinflammation
The neuroprotective effects of this compound are attributed to its antagonism of the EP2 receptor, which is a key player in the neuroinflammatory cascade.
Caption: this compound blocks the EP2 receptor, inhibiting downstream inflammatory signaling.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines the typical workflow for assessing the neuroprotective efficacy of a compound like this compound in an animal model of acute neuronal injury.
Caption: A typical workflow for preclinical in vivo neuroprotection studies.
References
Assessing the Specificity of TG6-10-1: A Comparative Guide Utilizing EP2 Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the EP2 receptor antagonist, TG6-10-1. Leveraging experimental data from studies utilizing EP2 receptor knockout models, this document offers an objective comparison of this compound's performance against other alternatives. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological pathways and workflows are presented to facilitate a thorough understanding of this compound's pharmacological profile.
Executive Summary
This compound is a potent and selective competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Studies employing EP2 receptor knockout mice have demonstrated that the pharmacological effects of this compound closely mimic the phenotype observed in these genetically modified animals, providing strong evidence for its on-target specificity. In models of neuroinflammation, the administration of this compound recapitulates the beneficial outcomes seen in mice with conditional ablation of the EP2 receptor in myeloid cells, such as reduced inflammation and neurodegeneration.[3][4] This guide synthesizes the available data to provide a clear comparison of this compound with other EP2 antagonists and details the experimental methodologies used to validate its specificity.
Comparative Analysis of EP2 Receptor Antagonists
The following table summarizes the quantitative data on the potency and selectivity of this compound in comparison to other notable EP2 receptor antagonists.
| Compound | Target | KB / Ki (nM) | Selectivity Profile | Key Features |
| This compound | EP2 | 17.8 (KB) [1] | >300-fold vs EP3, EP4, IP; 100-fold vs EP1; 25-fold vs FP, TP; 10-fold vs DP1. | Brain-penetrant; effects in vivo recapitulate EP2 knockout phenotype. |
| TG4-155 | EP2 | 2.4 (KB), 9.9 (Ki) | 550-4750-fold vs EP1, EP3, EP4, IP; 14-fold vs DP1. | Brain-penetrant predecessor to this compound. |
| PF-04418948 | EP2 | 1.8 (KB), 16 (IC50) | >2000-fold selective over EP1, EP3, EP4, DP1, and CRTH2. | Orally active and highly selective. |
| TG8-260 | EP2 | 13.2 (KB) | >500-fold vs DP1, EP4, IP. | High potency and selectivity, orally bioavailable, but not brain-penetrant. |
Experimental Validation of this compound Specificity Using EP2 Knockout Models
A key strategy to ascertain the on-target specificity of a pharmacological agent is to compare its effects with the phenotype of a genetic knockout of the purported target. Studies have utilized conditional EP2 receptor knockout mice (e.g., Cd11b-Cre;EP2lox/lox mice, which lack the EP2 receptor in myeloid cells) to validate that the observed effects of this compound are indeed mediated through the EP2 receptor.
Experimental Workflow: In Vivo Specificity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo specificity of this compound using conditional EP2 knockout mice in a model of neuroinflammation.
Experimental Protocols
In Vivo Specificity Assessment in a Mouse Model of Status Epilepticus
This protocol is adapted from studies investigating the role of EP2 in neuroinflammation following status epilepticus.
a. Animals:
-
Conditional EP2 knockout mice (e.g., Cd11b-Cre;EP2lox/lox) and wild-type (EP2-sufficient) littermate controls are used.
b. Induction of Status Epilepticus (SE):
-
Administer pilocarpine (e.g., 280 mg/kg, i.p.) to induce SE. Seizure activity is monitored and scored using a modified Racine scale.
-
After a defined period of SE (e.g., 60 minutes), terminate seizures with an anticonvulsant such as pentobarbital (e.g., 30 mg/kg, i.p.) or diazepam.
c. Drug Administration:
-
At a specified time post-SE induction (e.g., 4 hours), randomly assign wild-type mice to receive either vehicle (e.g., 10% DMSO, 50% PEG 400, 40% ddH₂O) or this compound (e.g., 5 mg/kg, i.p.).
-
Administer vehicle to the conditional EP2 knockout mice.
-
Subsequent doses of this compound or vehicle may be administered at later time points (e.g., 21 and 30 hours post-SE).
d. Outcome Measures:
-
Behavioral assessments: Monitor recovery, weight loss, and nesting behavior daily.
-
Histological analysis: At a predetermined endpoint (e.g., 4 days post-SE), perfuse the animals and prepare brain sections for analysis of neurodegeneration (e.g., Fluoro-Jade staining) and gliosis (e.g., Iba1 and GFAP immunohistochemistry).
-
Biochemical analysis: Collect brain tissue for measurement of inflammatory markers (e.g., cytokines, chemokines) using methods like qRT-PCR or ELISA.
e. Rationale for Specificity Assessment: The primary comparison is between the wild-type mice treated with this compound and the conditional EP2 knockout mice treated with vehicle. If this compound is specifically targeting the EP2 receptor, the outcomes (e.g., reduced neurodegeneration, decreased inflammatory markers) in the this compound-treated wild-type group should be comparable to those observed in the EP2 knockout group.
In Vitro Assessment of EP2 Receptor Antagonism
This protocol is a standard method for characterizing the potency and mechanism of action of a GPCR antagonist.
a. Cell Culture:
-
Use a cell line overexpressing the human EP2 receptor (e.g., C6 glioma cells).
b. cAMP Accumulation Assay:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes).
-
Stimulate the cells with a range of concentrations of the EP2 agonist, PGE2, for a defined time (e.g., 40 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET-based assay).
c. Data Analysis (Schild Regression):
-
Plot the concentration-response curves for PGE2 in the absence and presence of different concentrations of this compound.
-
A competitive antagonist like this compound will cause a parallel rightward shift of the agonist concentration-response curve with no change in the maximal response.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A slope of unity is indicative of competitive antagonism.
EP2 Receptor Signaling Pathway
The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.
Conclusion
The evidence strongly supports this compound as a highly specific antagonist of the EP2 receptor. Data from comparative pharmacology demonstrate its potent and selective inhibition of EP2 over other prostanoid receptors. Crucially, in vivo studies utilizing conditional EP2 receptor knockout mice have confirmed that the therapeutic effects of this compound in models of disease are mediated through its on-target action. The convergence of in vitro pharmacological data and in vivo genetic validation provides a robust foundation for the continued use of this compound as a selective tool for investigating EP2 receptor biology and as a promising therapeutic candidate.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of TG6-10-1 and TG11-77 in preclinical studies.
A Comparative Preclinical Analysis of the EP2 Receptor Antagonists: TG6-10-1 and TG11-77
This guide provides a detailed comparative analysis of two promising EP2 receptor antagonists, this compound and TG11-77, based on available preclinical data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for future research and clinical consideration.
Introduction
Prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a G-protein coupled receptor that plays a significant role in mediating inflammatory processes.[1][2] Its activation is associated with a range of pathological conditions, including neuroinflammation, neurodegenerative diseases, and certain cancers.[3][4] Consequently, the development of selective EP2 receptor antagonists is a promising therapeutic strategy. This guide focuses on two such antagonists, this compound and its successor, TG11-77, providing a comparative overview of their preclinical profiles.
Data Presentation
The following tables summarize the key quantitative data for this compound and TG11-77 from various preclinical studies.
Table 1: Pharmacokinetic Properties
| Property | This compound | TG11-77 | Reference(s) |
| Plasma Half-life (mice) | ~1.6 - 1.7 hours | 2.4 hours | [5] |
| Brain-to-Plasma Ratio | 1.6 - 1.7 | 0.4 | |
| Aqueous Solubility | 27 µM | 2.52 mM (as HCl salt) | |
| Administration Route (in studies) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Oral |
Table 2: Pharmacodynamic Properties
| Property | This compound | TG11-77 | Reference(s) |
| Potency (Kb in nM) | 17.8 | 9.7 | |
| Selectivity over other prostanoid receptors | >300-fold over EP3, EP4, IP; 100-fold over EP1; 25-fold over FP, TP; 10-fold over DP1 | >300-fold over other prostanoid receptors | |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
Table 3: Efficacy in Preclinical Models
| Preclinical Model Outcome | This compound | TG11-77 | Reference(s) |
| Pilocarpine-Induced Status Epilepticus (SE) | |||
| Delayed Mortality | Reduced | Reduced | |
| Weight Regain | Accelerated | Did not accelerate | |
| Neurological Recovery | Improved | Did not improve | |
| Neuroprotection | Yes | No | |
| Microgliosis | Reduced | Reduced | |
| LPS-Induced Neuroinflammation | |||
| Neuroinflammation | Mitigated | Mitigated | |
| Cognitive Impairment | Ameliorated | Ameliorated | |
| Depression-like Behavior | Ameliorated | Not explicitly stated |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus (SE) in Mice
This model is widely used to study temporal lobe epilepsy and the neuroprotective effects of investigational drugs.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Diazepam or other anticonvulsant to terminate SE
-
This compound or TG11-77 solution
-
Vehicle solution
Procedure:
-
Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to mice 30 minutes prior to pilocarpine injection.
-
Induce status epilepticus by injecting pilocarpine hydrochloride (e.g., 250-300 mg/kg, i.p.).
-
Monitor mice for seizure activity using a modified Racine scale.
-
After a defined period of SE (e.g., 90 minutes), administer an anticonvulsant such as diazepam (e.g., 3 mg/kg, i.p.) to terminate the seizures.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or TG11-77 (e.g., 8.8 mg/kg, i.p.) or vehicle at specific time points post-SE induction (e.g., 4, 8, and 19 hours).
-
Monitor animals for outcomes such as survival, body weight, neurological score, and cognitive function in the following days.
-
For histological analysis, perfuse animals at a designated time point and process brain tissue for markers of neurodegeneration and neuroinflammation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to mimic systemic inflammation and study its effects on the central nervous system.
Materials:
-
Male C57BL/6J mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or TG11-77 solution
-
Vehicle solution
-
Sterile saline
Procedure:
-
Prepare LPS solution in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg) to induce systemic inflammation.
-
Administer this compound or TG11-77 or vehicle at specified time points relative to the LPS injection. For example, TG11-77 has been administered in drinking water for chronic studies.
-
Monitor behavioral changes, such as cognitive function using tests like the novel object recognition test.
-
At the end of the study period, collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microgliosis) and synaptic proteins.
Mandatory Visualization
Signaling Pathway of the EP2 Receptor
Caption: The PGE2-EP2 signaling pathway and the point of antagonism by this compound and TG11-77.
Experimental Workflow for Preclinical Evaluation in a Status Epilepticus Model
Caption: A generalized workflow for the preclinical evaluation of neuroprotective compounds in a mouse model of status epilepticus.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of TG6-10-1: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical data for TG6-10-1, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to inform on its translational potential for various therapeutic indications.
Executive Summary
This compound is a potent and selective, cell-permeable EP2 receptor antagonist with demonstrated efficacy in multiple preclinical models of neurological and inflammatory disorders. It exhibits favorable pharmacokinetic properties, including brain penetration, which makes it a promising candidate for central nervous system (CNS) indications. This guide will delve into its mechanism of action, compare its in vitro and in vivo performance against other EP2 antagonists, and provide detailed experimental methodologies to allow for critical assessment of the existing data.
Mechanism of Action: Targeting the PGE2-EP2 Signaling Pathway
Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its effects are transduced by four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is implicated in neuroinflammation and neuronal death. This compound acts as a competitive antagonist at the EP2 receptor, thereby blocking the downstream signaling cascade initiated by PGE2 binding. This inhibition is believed to be the primary mechanism underlying its observed neuroprotective and anti-inflammatory effects.[1][2]
Caption: Mechanism of action of this compound in the PGE2-EP2 signaling pathway.
Comparative Preclinical Data
The following tables summarize the key preclinical data for this compound and provide a comparison with other relevant EP2 receptor antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Kb (nM) | Selectivity Profile | Reference |
| This compound | EP2 | 17.8 | >300-fold vs EP3, EP4, IP; >100-fold vs EP1; 25-fold vs FP, TP; 10-fold vs DP1 | [1][3][4] |
| TG11-77 | EP2 | 10 | >300-fold vs other prostanoid receptors | |
| PF-04418948 | EP2 | 7.6 | Potent and selective | |
| TG8-260 | EP2 | 13.2 | >500-fold selectivity against other prostanoid receptors |
Table 2: Pharmacokinetic Properties
| Compound | Species | Administration | Plasma Half-life (h) | Brain:Plasma Ratio | Reference |
| This compound | Mouse | 5 mg/kg i.p. | ~1.6 | 1.6 | |
| This compound | Rat | 10 mg/kg i.p. | 1.9 - 2.5 | 0.34 - 1.12 | |
| TG11-77 | Mouse | Oral | 2.4 | 0.4 - 4 | |
| PF-04418948 | - | - | - | Peripherally restricted | |
| TG8-260 | Mouse | 20 mg/kg i.p. | 2.82 | 0.02 |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | Species | Compound | Dosing Regimen | Key Findings | Reference |
| Status Epilepticus (Pilocarpine) | Mouse | This compound | 5 mg/kg i.p. at 4, 21, 30h post-SE | Improved survival, accelerated weight recovery, reduced neurodegeneration | |
| Status Epilepticus (DFP) | Rat | This compound | 5 mg/kg i.p. (6 doses) starting 80-150 min post-SE | Reduced neurodegeneration, blunted inflammatory cytokine burst | |
| Systemic Inflammation (LPS) | Mouse | This compound | 10 mg/kg i.p. at 0.5 and 3.5h post-LPS | Reduced neuroinflammation, ameliorated depression-like behavior and memory loss | |
| Ischemic Stroke (MCAO) | Mouse | This compound | 5 or 10 mg/kg at 4.5, 12, and 24h post-MCAO | Reduced neurological deficits and infarct volume | |
| Status Epilepticus (Pilocarpine) | Mouse | TG11-77 | 8.8 mg/kg i.p. at 4, 8, 19h post-SE | Reduced delayed mortality |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and critical evaluation of the findings.
Schild Regression Analysis for Kb Determination
Objective: To determine the equilibrium dissociation constant (Kb) of this compound for the EP2 receptor.
Caption: Workflow for determining the antagonist affinity (Kb) using Schild regression.
Protocol:
-
Cell Culture: C6 glioma cells stably overexpressing the human EP2 receptor are cultured in appropriate media.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes).
-
Agonist Stimulation: Increasing concentrations of PGE2 are then added to the cells.
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a suitable assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves for PGE2 in the presence of different concentrations of this compound are generated. The dose ratio (the ratio of the EC50 of PGE2 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the logarithm of the molar concentration of this compound is constructed. The x-intercept of the linear regression provides the pA2 value, from which the Kb is calculated.
In Vivo Pilocarpine-Induced Status Epilepticus Model in Mice
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a model of status epilepticus (SE).
Caption: Experimental workflow for the mouse pilocarpine model of status epilepticus.
Protocol:
-
Animal Preparation: Adult male C57BL/6 mice are pre-treated with a peripheral muscarinic receptor antagonist (e.g., methylscopolamine) to reduce the peripheral cholinergic effects of pilocarpine.
-
SE Induction: Status epilepticus is induced by intraperitoneal (i.p.) injection of pilocarpine. The onset of SE is determined by behavioral observation (e.g., continuous seizures).
-
SE Termination: After a defined period of SE (e.g., 1 hour), the seizures are terminated with an anticonvulsant such as pentobarbital.
-
Treatment Administration: this compound or vehicle is administered at specific time points following the onset of SE. A common dosing schedule is 5 mg/kg, i.p., at 4, 21, and 30 hours post-SE onset.
-
Outcome Measures:
-
Survival and Body Weight: Animals are monitored daily for survival and changes in body weight.
-
Functional Recovery: Neurological function can be assessed using behavioral tests such as the nesting behavior score.
-
Neurodegeneration: At the end of the study, brains are collected for histological analysis of neuronal damage using stains like Fluoro-Jade.
-
Neuroinflammation: Brain tissue can be analyzed for inflammatory markers, such as cytokine levels or microglial activation.
-
Conclusion and Translational Outlook
The preclinical data for this compound strongly support its potential as a therapeutic agent for conditions with a significant neuroinflammatory component. Its ability to cross the blood-brain barrier and its efficacy in models of status epilepticus, systemic inflammation, and stroke highlight its promise for CNS disorders. Compared to other EP2 antagonists, this compound has a well-characterized profile with a good balance of potency, selectivity, and pharmacokinetic properties.
However, further studies are warranted to fully delineate its safety profile with chronic dosing and to explore its efficacy in a broader range of disease models. The structural feature of an acrylamide moiety has been noted as a potential liability for clinical development, which has led to the development of second-generation compounds like TG11-77. Therefore, while this compound serves as an excellent proof-of-concept molecule, its direct translational path may be superseded by these newer analogs. Nevertheless, the robust preclinical dataset for this compound provides a strong rationale for the continued investigation of EP2 receptor antagonism as a therapeutic strategy.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Prostaglandin EP2 Receptor Antagonist, this compound | 1415716-58-3 [sigmaaldrich.com]
- 4. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
Unveiling the Competitive Antagonism of TG6-10-1 at the EP2 Receptor: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of TG6-10-1, a potent and selective competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), with other known EP2 receptor modulators. The data presented herein, supported by detailed experimental protocols, confirms the competitive nature of this compound's antagonism and highlights its selectivity profile, making it a valuable tool for researchers in pharmacology and drug development.
Competitive Antagonism of this compound at the EP2 Receptor
Studies have conclusively demonstrated that this compound acts as a competitive antagonist at the human EP2 receptor. Schild regression analysis, a cornerstone method for characterizing antagonist activity, revealed a competitive mechanism of action for this compound with an equilibrium dissociation constant (KB) of 17.8 nM[1]. This indicates that this compound binds reversibly to the same site as the endogenous ligand, PGE2, thereby inhibiting its action without eliciting a response on its own.
Comparative Analysis of EP2 Receptor Antagonists
To provide a clear perspective on the performance of this compound, the following table summarizes its binding affinity and selectivity in comparison to other notable EP2 receptor antagonists, PF-04418948 and AH6809. Additionally, data for the EP4-selective antagonist GW627368X is included to illustrate the selectivity profile of these compounds against other prostanoid receptors.
| Compound | Target Receptor | Antagonist Type | Binding Affinity (KB/Ki/IC50) | Selectivity Profile |
| This compound | EP2 | Competitive | KB = 17.8 nM [1] | >300-fold vs EP3, EP4, IP; 100-fold vs EP1; 25-fold vs FP, TP; 10-fold vs DP1[1] |
| PF-04418948 | EP2 | Competitive | KB = 1.8 nM (functional)[2], IC50 = 16 nM[3] | >2000-fold vs EP1, EP3, EP4, DP1, CRTH2 |
| AH6809 | EP1/EP2/DP1 | Antagonist | Ki = 350 nM (EP2), 333 nM (EP1) | Poorly selective, also inhibits DP1 |
| GW627368X | EP4 | Competitive | pKi = 7.0 (EP4), 6.8 (TP) | Selective for EP4 with additional affinity for TP |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its comparators.
Schild Regression Analysis for Competitive Antagonism of this compound
This protocol was employed to determine the competitive nature of this compound's antagonism at the EP2 receptor.
-
Cell Culture: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2) were used.
-
Antagonist Pre-incubation: Cells were incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, or 10 µM) or vehicle for 10 minutes.
-
Agonist Stimulation: Following pre-incubation, increasing concentrations of the agonist PGE2 were added to the cells for 40 minutes to activate the EP2 receptor.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curves for PGE2 in the presence of different concentrations of this compound were plotted. A Schild plot was then constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the KB. A slope of unity in the Schild plot is indicative of competitive antagonism.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
This assay is a common method for quantifying intracellular cAMP levels, a key second messenger in the EP2 receptor signaling pathway.
-
Cell Preparation: Cells expressing the EP2 receptor (e.g., CHO cells or C6G-EP2 cells) are harvested and resuspended in stimulation buffer.
-
Assay Plate Preparation: 5 µL of the cell suspension is added to each well of a 384-well white plate.
-
Compound Addition: 5 µL of the test compound (antagonist) at various concentrations or vehicle is added to the wells and incubated for a specified time (e.g., 30 minutes at 37°C).
-
Agonist Addition: 5 µL of the agonist (e.g., PGE2) is then added to the wells and incubated for a further period (e.g., 90 minutes at 37°C).
-
Cell Lysis: The plate is frozen at -80°C to lyse the cells, followed by thawing.
-
cAMP Detection: A detection solution containing a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) is added to each well.
-
Signal Measurement: In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP, leading to a decrease in the FRET signal. The signal is read on a TR-FRET compatible plate reader.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: EP2 Receptor Signaling and this compound Antagonism.
Caption: TR-FRET cAMP Assay Experimental Workflow.
References
Safety Operating Guide
Proper Disposal Procedures for TG6-10-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the proper disposal of TG6-10-1, a potent and selective EP2 prostaglandin receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is intended to supplement, not replace, your institution's established safety protocols and the product's Safety Data Sheet (SDS).
Immediate Safety and Disposal Plan
This compound is classified as a combustible solid and is highly hazardous to water, mandating its disposal as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Core Safety Data
For quick reference, the key safety classifications for this compound are summarized below. This information is critical for a proper risk assessment before handling and disposal.
| Parameter | Value | Classification and Implication |
| Storage Class Code | 11 | Combustible Solids.[1][2] |
| Water Hazard Class (WGK) | 3 | Highly hazardous to water.[1][2] This classification indicates a significant potential for environmental damage if released into aquatic ecosystems. |
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and prepared solutions.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste. Also, place any contaminated items such as weighing paper, pipette tips, and microfuge tubes into this container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Experimental Context: this compound Mechanism of Action
This compound is a competitive antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[3] Understanding its mechanism is key to interpreting experimental results and appreciating its biological significance. The binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This process involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound exerts its effect by blocking PGE2 from binding to the EP2 receptor, thus inhibiting this downstream signaling.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound competitively inhibits PGE2 binding to the EP2 receptor.
Experimental Workflow: Preparing this compound for In Vivo Studies
The following is a generalized workflow for the preparation of this compound for administration in animal models, based on common laboratory practices. Researchers should adapt this protocol based on their specific experimental needs and vehicle selection.
Caption: Workflow for preparing and administering this compound in research.
References
Personal protective equipment for handling TG6-10-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for the experimental compound TG6-10-1. This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55) and the prostaglandin E2 receptor subtype 2 (EP2), making it a valuable tool in cancer, inflammation, and pain signaling research.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₃H₂₃F₃N₂O₄ |
| Molecular Weight | 448.43 g/mol [2][3] |
| CAS Number | 1415716-58-3[2][3] |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) |
| Purity | ≥98% (by HPLC) |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and a formal Safety Data Sheet (SDS) is not required, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety glasses or goggles should be worn at all times to protect from splashes or airborne particles.
-
Hand Protection: Nitrile or latex gloves are required to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a dust mask or respirator should be considered if there is a risk of generating aerosols or handling bulk powder.
Operational Plan: Handling and Preparation of Solutions
Follow these step-by-step instructions for the safe handling and preparation of this compound solutions.
-
Engineering Controls: All handling of solid this compound should be performed in a chemical fume hood or a designated, well-ventilated area to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood. Avoid creating dust.
-
Dissolving: To prepare a stock solution, add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed powder. Gently vortex or sonicate until the solid is completely dissolved.
-
Storage of Solutions: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months. Protect from light.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Solid Material: Unwanted solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solutions: Solutions of this compound in DMSO should be collected in a designated hazardous waste container for organic solvents.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a sealed bag and disposed of as chemical waste.
Signaling Pathway Diagrams
This compound exerts its effects by antagonizing the GPR55 and EP2 receptors. The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: GPR55 signaling pathway, antagonized by this compound.
Caption: Prostaglandin E2 Receptor (EP2) pathway, inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
